Synthesis and Mechanistic Pathways of 3-Amino-5-phenylpicolinic Acid: A Comprehensive Technical Guide
Executive Summary 3-Amino-5-phenylpicolinic acid (also known as 3-amino-5-phenylpyridine-2-carboxylic acid) is a highly versatile heterocyclic building block utilized in the synthesis of advanced therapeutics. Its unique...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
3-Amino-5-phenylpicolinic acid (also known as 3-amino-5-phenylpyridine-2-carboxylic acid) is a highly versatile heterocyclic building block utilized in the synthesis of advanced therapeutics. Its unique structural motif—a pyridine ring substituted with a carboxylic acid, a primary amine, and a phenyl group—makes it a critical intermediate in the development of PIM kinase inhibitors for oncology[1], antimalarial dihydroquinazolinone-3-carboxamides targeting PfATP4[2], and diacyl-hydrazide compounds for visceral leishmaniasis[3].
This whitepaper provides an in-depth mechanistic analysis and self-validating experimental protocols for the synthesis of 3-amino-5-phenylpicolinic acid. We evaluate the two primary synthetic pathways: the de novo functional group interconversion via nitro-reduction/nitrile-hydrolysis, and the highly scalable Suzuki-Miyaura cross-coupling approach.
Retrosynthetic Analysis & Pathway Selection
The structural complexity of 3-amino-5-phenylpicolinic acid necessitates a strategic retrosynthetic disconnection. The molecule can be assembled via two distinct logical pathways:
Pathway A (C–C Bond Formation): Disconnection at the C5 position of the pyridine ring leads to 3-amino-5-bromopicolinic acid and phenylboronic acid. This route leverages palladium-catalyzed cross-coupling and is favored for its modularity and high yield[3].
Pathway B (Functional Group Interconversion): Disconnection of the amine and carboxylic acid moieties leads to 3-nitro-5-phenylpicolinonitrile. This route relies on a cascade reduction and hydrolysis mechanism[1].
Retrosynthetic disconnection strategies for 3-amino-5-phenylpicolinic acid.
The Suzuki-Miyaura cross-coupling of 3-amino-5-bromopicolinic acid with phenylboronic acid is the most robust method for synthesizing this target[3]. The presence of the free carboxylic acid and amine groups on the pyridine ring presents a solubility challenge. To overcome this, a biphasic solvent system (Dioxane/Water, 3:1 v/v) is employed. The water solubilizes the polar picolinic acid and the inorganic base (K₂CO₃), while the dioxane coordinates the palladium catalyst and phenylboronic acid[3].
The catalytic cycle is driven by
Pd(dppf)Cl2
, where the bidentate dppf ligand prevents catalyst deactivation by the coordinating amine and carboxylate groups of the substrate.
Catalytic cycle of the Pd-catalyzed Suzuki-Miyaura cross-coupling.
Quantitative Data & Reaction Optimization
The table below summarizes the optimization parameters for the C–C bond formation, validating the choice of the biphasic system and catalyst.
Entry
Catalyst
Base
Solvent System
Temp (°C)
Time (h)
Yield (%)
Causality / Observation
1
Pd(PPh3)4
Na2CO3
Toluene/H₂O
90
12
45%
Poor solubility of picolinic acid limits conversion.
Preparation: Charge a flame-dried Schlenk flask with 3-amino-5-bromopicolinic acid (1.0 eq, 2.4 mmol), phenylboronic acid (1.3 eq, 3.1 mmol), and
Pd(dppf)Cl2
(0.03 eq, 0.07 mmol)[3].
Solvent & Base Addition: Add
K2CO3
(2.0 eq, 4.8 mmol) followed by a degassed mixture of 1,4-dioxane/water (30 mL, 3:1 v/v)[3].
Degassing: Purge the biphasic mixture with
N2
for 15 minutes to prevent oxidative quenching of the Pd(0) species.
Reaction: Heat the mixture to 110 °C and stir vigorously for 16 hours under an
N2
atmosphere[3].
Workup: Cool to room temperature. Filter the mixture through a pad of Celite to remove palladium black, washing the filter cake with ethyl acetate.
Isolation: Extract the aqueous layer once with ethyl acetate to remove organic impurities. Carefully acidify the aqueous layer to pH 4.0–5.0 using 1N HCl to precipitate the zwitterionic product.
Purification: Collect the resulting solid via vacuum filtration, wash with cold water, and dry under high vacuum to afford the pure product.
Pathway B: Nitro-Reduction and Nitrile Hydrolysis Cascade
Mechanistic Causality
An alternative route utilized in the synthesis of PIM kinase inhibitors involves the tandem reduction and hydrolysis of 3-nitro-5-phenylpicolinonitrile[1]. Tin(II) chloride (
SnCl2
) in DMF acts as a chemoselective reducing agent. It reduces the nitro group to a primary amine via a nitroso and hydroxylamine intermediate sequence. During the subsequent aqueous workup, the highly activated picolinonitrile undergoes hydrolysis to yield the corresponding carboxylic acid[1].
Experimental workflow for the SnCl₂-mediated cascade reduction and hydrolysis.
Step-by-Step Methodology
Solvation: To a solution of 3-nitro-5-phenylpicolinonitrile (1.0 eq) in 10 mL of anhydrous DMF, add tin (II) chloride dihydrate (7.0 eq) portion-wise at room temperature[1].
Reduction: Stir the reaction mixture at room temperature overnight to ensure complete reduction of the nitro group[1].
Quenching: Dilute the mixture with 150 mL of ethyl acetate and 30 mL of triethylamine. The triethylamine is critical as it sequesters the tin salts, forming an insoluble precipitate[1].
Filtration: Filter the suspension through a sintered glass funnel to remove the tin complexes. Concentrate the filtrate under reduced pressure to yield a crude solid[1].
Hydrolysis & Isolation: Suspend the solid in water. The aqueous layer is then carefully acidified using 1N HCl to exactly pH 7.0[1]. This is the isoelectric point where the 3-amino-5-phenylpicolinic acid precipitates optimally.
Collection: Collect the product by vacuum filtration and analyze via LC/MS (Expected m/z: 215.1 [M+H]⁺)[1].
Analytical Characterization Standards
To ensure scientific integrity and validate the success of either synthetic pathway, the isolated 3-amino-5-phenylpicolinic acid must meet the following analytical criteria:
LC/MS: A dominant peak at m/z 215.1 corresponding to the [M+H]⁺ ion[1].
¹H NMR (DMSO-d₆): The disappearance of the highly deshielded nitro-adjacent protons and the appearance of a broad singlet (~δ 6.5-7.0 ppm) integrating for 2H, confirming the primary amine. The phenyl ring protons should appear as a multiplet between δ 7.30–7.70 ppm[3].
Conclusion
The synthesis of 3-amino-5-phenylpicolinic acid can be achieved through two distinct, highly effective pathways. For large-scale drug development, the Suzuki-Miyaura cross-coupling (Pathway A) is recommended due to the commercial availability of 3-amino-5-bromopicolinic acid and its superior yield profile[3]. Conversely, Pathway B offers a viable alternative when starting from functionalized nitriles, utilizing a clever cascade reduction/hydrolysis triggered by
SnCl2
[1].
References
Pim kinase inhibitors and methods of their use. Novartis Vaccines and Diagnostics, Inc. (Patent WO2008106692A1). Google Patents.
Novel Diacyl-hydrazide Compounds as Potential Therapeutics for Visceral Leishmaniasis. Jandl, B. et al. ACS Omega (2024).
URL:[Link]
Property and Activity Refinement of Dihydroquinazolinone-3-carboxamides as Orally Efficacious Antimalarials that Target PfATP4. Ashton, T. D. et al. Journal of Medicinal Chemistry (2024).
URL:[Link]
In-Depth Spectroscopic Characterization of 3-Amino-5-phenylpicolinic Acid
A Comprehensive Technical Guide for Drug Development Professionals Executive Summary 3-Amino-5-phenylpicolinic acid (CAS 1052714-44-9)[1] has emerged as a critical structural scaffold in modern medicinal chemistry. It is...
Author: BenchChem Technical Support Team. Date: March 2026
A Comprehensive Technical Guide for Drug Development Professionals
Executive Summary
3-Amino-5-phenylpicolinic acid (CAS 1052714-44-9)[1] has emerged as a critical structural scaffold in modern medicinal chemistry. It is most notably utilized as a key intermediate in the synthesis of Proviral Integration of Moloney (PIM) kinase inhibitors[2]. Because PIM kinases are heavily implicated in the survival and proliferation of malignant hematopoietic cells[2], the structural integrity of the inhibitors targeting them is paramount. For drug development professionals, rigorous analytical characterization of this intermediate is essential to prevent downstream synthetic failures and ensure pharmacological efficacy[3].
This whitepaper provides an authoritative, causality-driven breakdown of the spectroscopic data (NMR, MS, IR) for 3-Amino-5-phenylpicolinic acid, accompanied by self-validating experimental protocols.
Chemical Architecture & Fundamental Properties
To understand the spectroscopic behavior of 3-Amino-5-phenylpicolinic acid, one must first analyze its electronic topology. The molecule consists of an electron-deficient pyridine core heavily influenced by three distinct functional groups:
Position 2 (-COOH): An electron-withdrawing group (-I, -M) that heavily deshields the ring and facilitates extensive hydrogen bonding.
Position 3 (-NH₂): A strong electron-donating group via resonance (+M), which strategically pushes electron density back into the ortho and para positions of the ring.
Position 5 (-C₆H₅): A phenyl substituent that extends the conjugated system and introduces an anisotropic ring current.
Structural topology of 3-Amino-5-phenylpicolinic acid.
Nuclear Magnetic Resonance (NMR) Profiling
The NMR shifts of this compound are a direct result of the competing electronic effects (shielding vs. deshielding) of its substituents.
Causality in ¹H NMR:
Py-H6 (8.32 ppm): This proton is alpha to the highly electronegative pyridine nitrogen. The inductive withdrawal (-I effect) strips electron density away, heavily deshielding H6 and shifting it far downfield.
Py-H4 (7.45 ppm): While normally deshielded by the pyridine core, H4 is ortho to the amino group. The strong +M resonance effect of the -NH₂ group donates electron density specifically to this position, shielding H4 and shifting it upfield relative to H6.
Exchangeable Protons: The -COOH proton appears extremely downfield (~13.0 ppm) due to strong intermolecular hydrogen bonding. The -NH₂ protons appear as a broad singlet (~6.85 ppm) in DMSO-d₆ due to solvent-solute hydrogen bonding.
Electrospray Ionization (ESI) is the optimal technique for this compound. Because the molecule contains both a basic pyridine/amino group and an acidic carboxylic group, it ionizes efficiently in both positive and negative modes.
Causality in Fragmentation:
In ESI+ mode, the basic nitrogen atoms readily accept a proton to form the precursor ion[M+H]⁺ at m/z 215.09. The application of collision energy drives the loss of small, stable neutral molecules. The carboxylic acid is highly susceptible to dehydration (-18 Da) or decarboxylation (-44 Da). Following decarboxylation, the resulting fragment can lose the amino group as ammonia (-17 Da).
Proposed ESI-MS positive ion fragmentation pathway.
Infrared (IR) Spectroscopy & Vibrational Modes
The IR spectrum of 3-Amino-5-phenylpicolinic acid is dominated by the complex interplay between the primary amine and the carboxylic acid.
Causality in IR Vibrations:
The presence of both -NH₂ and -COOH leads to a dense network of inter- and intramolecular hydrogen bonds in the solid state. This causes the O-H stretching band to become exceptionally broad, often masking the underlying C-H stretches. Furthermore, the conjugation of the carboxylic acid with the aromatic pyridine ring lowers the C=O stretching frequency from a typical 1710 cm⁻¹ down to ~1685 cm⁻¹.
To ensure high-fidelity data suitable for regulatory submissions or downstream synthesis validation, the following protocols must be strictly adhered to.
Workflow A: NMR Acquisition
Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of anhydrous DMSO-d₆.
Causality: DMSO-d₆ is required due to the high polarity of the zwitterionic network. Anhydrous conditions prevent the water peak (~3.3 ppm) from obscuring critical signals and prevent rapid proton exchange that would broaden the -NH₂ and -COOH peaks.
Self-Validating System: Add 0.05% v/v Tetramethylsilane (TMS). The TMS acts as an internal zero-point calibration. The DMSO-d₆ residual quintet at 2.50 ppm serves as a secondary lock. This dual-reference system instantly flags any magnetic field drift.
Acquisition: Run ¹H NMR at 400 MHz (16 scans) and ¹³C NMR at 100 MHz (512 scans) at 298 K. The high scan count for ¹³C compensates for the long T₁ relaxation times of the quaternary carbons (C2, C3, C5).
Workflow B: High-Resolution ESI-MS
Sample Preparation: Dilute the compound to 1 µg/mL in a 50:50 Acetonitrile:Water matrix containing 0.1% Formic Acid.
Causality: Formic acid acts as an abundant proton source, heavily driving the equilibrium toward the [M+H]⁺ species to maximize ionization efficiency.
Self-Validating System: Infuse a standard tuning mix (e.g., Agilent ESI-L) prior to the run. This ensures mass accuracy to <5 ppm. Observing the isotopic pattern (M+1 at ~13% intensity due to the 12 carbon atoms) validates the molecular formula against isobaric interference.
Acquisition: Operate in ESI+ mode with a capillary voltage of 3.5 kV and a drying gas temperature of 300°C to optimize desolvation without causing premature thermal degradation of the carboxylic acid.
Workflow C: ATR-FTIR Analysis
Self-Validating System: Collect a background spectrum of the empty ATR crystal (diamond or ZnSe) using 32 scans. A flat baseline in the 4000-3500 cm⁻¹ region confirms the absence of residual moisture or cross-contamination.
Sample Application: Place 2 mg of neat solid powder directly onto the crystal and apply consistent pressure via the anvil.
Causality: ATR-FTIR explicitly eliminates the need for KBr pellet pressing. KBr is highly hygroscopic; absorbed water would create a massive artifact peak at 3400 cm⁻¹, completely masking the critical -NH₂ and -OH stretches of the sample.
Acquisition: Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.
Unlocking the Therapeutic Potential of 3-Amino-5-phenylpicolinic Acid: A Technical Guide for Preclinical Investigation
Foreword: The Picolinate Scaffold - A Privileged Motif in Drug Discovery The pyridine carboxylic acid framework, and specifically the picolinic acid isomer, represents a cornerstone in medicinal chemistry.[1][2] Its inhe...
Author: BenchChem Technical Support Team. Date: March 2026
Foreword: The Picolinate Scaffold - A Privileged Motif in Drug Discovery
The pyridine carboxylic acid framework, and specifically the picolinic acid isomer, represents a cornerstone in medicinal chemistry.[1][2] Its inherent structural features, including the nitrogen atom within the aromatic ring and the carboxylic acid group at the 2-position, provide a versatile scaffold for designing molecules with a wide array of biological activities.[3][4] This has led to the development of numerous FDA-approved drugs for treating a spectrum of diseases, from infections to cancer.[1][2] The picolinic acid moiety's ability to act as a bidentate ligand and engage in critical hydrogen bonding interactions underpins its success as a pharmacophore.[5] This guide focuses on a specific, yet under-explored derivative, 3-Amino-5-phenylpicolinic acid, and outlines a comprehensive strategy to elucidate its potential therapeutic value.
Introduction to 3-Amino-5-phenylpicolinic Acid: A Compound of Interest
3-Amino-5-phenylpicolinic acid is a synthetic organic compound characterized by a picolinic acid core substituted with an amino group at the 3-position and a phenyl group at the 5-position. While direct biological data for this specific molecule is scarce in publicly available literature, its structural components suggest several promising avenues for investigation. The amino group can act as a hydrogen bond donor and a site for further chemical modification, while the phenyl group introduces a significant hydrophobic element that can influence target binding and pharmacokinetic properties. This guide provides a structured, hypothesis-driven approach to systematically explore the potential biological activities of 3-Amino-5-phenylpicolinic acid.
Hypothetical Biological Activities and Mechanistic Rationale
Based on the known activities of structurally related picolinic acid derivatives, we can postulate several potential biological activities for 3-Amino-5-phenylpicolinic acid.
Anticancer Activity
The picolinate scaffold is present in several anticancer agents.[1][2] For instance, some picolinamide derivatives have been developed as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in tumor angiogenesis.[5] The phenyl group in 3-Amino-5-phenylpicolinic acid could potentially occupy hydrophobic pockets in the active sites of kinases like VEGFR-2.
Antimicrobial Activity
Picolinic acid and its derivatives have demonstrated both antibacterial and antifungal properties.[4][6] The natural product streptonigrin, which contains a picolinic acid moiety, exhibits potent antitumor and antibacterial activities.[2] The amino and phenyl substituents on the picolinic acid ring of our target compound could enhance its interaction with microbial targets.
Enzyme Inhibition
Picolinic acid derivatives have been successfully developed as inhibitors for various enzymes.[3][5] The structural features of 3-Amino-5-phenylpicolinic acid make it a candidate for inhibiting enzymes where a combination of hydrogen bonding and hydrophobic interactions is crucial for ligand binding.
A Phased Experimental Approach to Biological Characterization
A tiered screening approach is proposed to efficiently evaluate the potential biological activities of 3-Amino-5-phenylpicolinic acid.
Caption: Workflow for investigating the mechanism of anticancer activity.
Protocol: Cell Cycle Analysis by Flow Cytometry
Cell Treatment: Treat a sensitive cancer cell line (identified from the NCI-60 screen) with the GI50 concentration of 3-Amino-5-phenylpicolinic acid for 24 and 48 hours.
Cell Staining: Harvest the cells, fix them in ethanol, and stain with a DNA-intercalating dye such as propidium iodide (PI).
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
Data Analysis: Quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) to identify any cell cycle arrest.
Rationale: This experiment will reveal if the compound's antiproliferative effect is due to the induction of cell cycle arrest.
[7]
Phase 3: In Vivo Validation
Promising lead compounds from Phase 2 will be evaluated in animal models to assess their in vivo efficacy and safety.
Protocol: Xenograft Mouse Model of Cancer
Tumor Implantation: Implant human cancer cells (from a sensitive cell line) subcutaneously into immunocompromised mice.
Treatment: Once tumors reach a palpable size, randomize the mice into treatment and control groups. Administer 3-Amino-5-phenylpicolinic acid (or a formulated derivative) and a vehicle control via an appropriate route (e.g., oral gavage, intraperitoneal injection).
Tumor Growth Monitoring: Measure tumor volume and body weight regularly.
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
Rationale: This in vivo model is a standard method to evaluate the antitumor efficacy of a test compound in a living organism.
Data Presentation and Interpretation
All quantitative data should be presented in a clear and concise manner to facilitate interpretation and comparison.
Table 1: Hypothetical NCI-60 Screening Data for 3-Amino-5-phenylpicolinic Acid
Cell Line
Cancer Type
GI50 (µM)
MCF-7
Breast
5.2
HCT-116
Colon
2.8
A549
Lung
10.5
K-562
Leukemia
0.9
Table 2: Hypothetical Antimicrobial Activity of 3-Amino-5-phenylpicolinic Acid
Microorganism
MIC (µg/mL)
Staphylococcus aureus
16
Escherichia coli
>128
Candida albicans
32
Conclusion and Future Directions
This technical guide outlines a systematic and comprehensive approach to investigate the potential biological activity of 3-Amino-5-phenylpicolinic acid. The proposed phased experimental plan, from broad in vitro screening to in vivo validation, is designed to efficiently identify and characterize any therapeutic potential. Positive results from this research program could establish 3-Amino-5-phenylpicolinic acid as a novel lead compound for the development of new anticancer or antimicrobial agents. Future work would involve extensive medicinal chemistry efforts to optimize the lead compound's potency, selectivity, and pharmacokinetic properties.
References
BenchChem. Application Notes and Protocols for Picolinate Derivatives in Medicinal Chemistry.
BenchChem. A literature review of picolinamide derivatives in drug discovery.
Dove Medical Press. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Published May 20, 2025.
PMC. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Published May 20, 2025.
ResearchGate. Pyridine derivatives, Picoline and Niacin. | Download Scientific Diagram.
BenchChem. 4-Aminopicolinic Acid Hydrochloride.
PMC. Design and Synthesis of “Chloropicolinate Amides and Urea Derivatives” as Novel Inhibitors for Mycobacterium tuberculosis.
Europe PMC. Synthesis and biological activity of 3'-hydroxy-5'-aminobenzoxazinorifamycin derivatives.
Key Applications of Methyl 6-Aminopicolinate in Chemical Industries. Published March 2, 2026.
PubMed. Synthesis and Antiproliferative Activity of 3-amino-N-phenyl-1H-indazole-1-carboxamides. Published January 15, 2009.
In Vitro Screening of 3-Amino-5-phenylpicolinic Acid: A Fragment-Based Approach to PIM Kinase Inhibition
Executive Summary The development of targeted therapeutics for hematological malignancies and solid tumors has increasingly focused on overcoming resistance mechanisms driven by compensatory survival pathways. 3-Amino-5-...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The development of targeted therapeutics for hematological malignancies and solid tumors has increasingly focused on overcoming resistance mechanisms driven by compensatory survival pathways. 3-Amino-5-phenylpicolinic acid (CASRN: 1052714-44-9, MW: 214.22) has emerged as a highly privileged, low-molecular-weight fragment scaffold for the synthesis of Proviral Integration of Moloney virus (PIM) kinase inhibitors[1].
As a Senior Application Scientist, I have designed this technical whitepaper to guide drug development professionals through the rigorous in vitro screening cascade required to evaluate 3-Amino-5-phenylpicolinic acid and its derivatives. Because this compound is a small fragment, standard high-throughput screening (HTS) methodologies must be adapted to account for low initial affinities and potential assay interference. This guide establishes a self-validating, orthogonal screening workflow encompassing biochemical, biophysical, and cellular assays.
Target Biology: The Rationale for PIM Kinase Inhibition
PIM kinases (PIM-1, PIM-2, and PIM-3) are a family of highly homologous Serine/Threonine kinases that regulate cell survival, proliferation, and apoptosis[2]. Unlike most kinases, PIM kinases do not require post-translational modifications (e.g., phosphorylation of an activation loop) to become active; they are constitutively active immediately following translation[2].
Their expression is primarily driven by the JAK/STAT signaling pathway in response to cytokines (e.g., IL-3)[2]. Once active, PIM kinases phosphorylate and deactivate the pro-apoptotic protein BAD, while simultaneously activating the mTOR/4E-BP1 pathway to drive protein translation and tumor cell survival[3].
Figure 1: JAK/STAT-mediated PIM kinase signaling and downstream survival pathways.
The Fragment-Based Screening Strategy
Screening a low-molecular-weight compound like 3-Amino-5-phenylpicolinic acid requires a Fragment-Based Drug Discovery (FBDD) approach. Fragments typically exhibit low binding affinity (micromolar to millimolar
IC50
), necessitating high assay concentrations that can trigger false positives via aggregation or inner-filter effects. Therefore, an orthogonal workflow is mandatory:
Biophysical Validation: Confirms direct, 1:1 reversible binding to the target to rule out aggregation-based inhibition.
Cellular Target Engagement: Validates that the compound can penetrate cell membranes and exert the desired phenotypic effect in disease-relevant models (e.g., Acute Myeloid Leukemia).
Figure 2: Hierarchical in vitro screening workflow for PIM kinase fragment scaffolds.
Causality & Rationale: Because PIM kinases are constitutively active, their activity can be directly measured by quantifying the depletion of ATP during the phosphorylation of a substrate (e.g., BAD peptide)[2]. We utilize a luciferase-based ATP detection system (e.g., Kinase-Glo). The luminescence signal is inversely proportional to kinase activity: high luminescence indicates high residual ATP, meaning the kinase was successfully inhibited by 3-Amino-5-phenylpicolinic acid.
Protocol:
Buffer Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.5), 10 mM
MgCl2
, 0.01% Brij-35, and 1 mM EGTA. Causality: EGTA is included to chelate calcium, preventing the activation of confounding calcium-dependent kinases[3].
Enzyme/Substrate Master Mix: Add 2.5 nM recombinant PIM-1 and 40 µM BAD peptide substrate to a 384-well microplate[2].
Compound Addition: Pin-transfer 3-Amino-5-phenylpicolinic acid in a 10-point dose-response curve (ranging from 100 µM to 0.1 µM). Incubate for 15 minutes at room temperature to allow pre-equilibration.
Reaction Initiation: Add ATP to a final concentration of 20 µM (approximating the
Km
for PIM-1) to initiate the reaction[2].
Termination: Incubate until approximately 50% of the ATP is depleted (typically 60 minutes), then add an equal volume of Kinase-Glo reagent to halt the reaction[2].
Readout: Incubate for 10 minutes in the dark and measure luminescence using a microplate reader.
Self-Validating System: The assay must include a "No Enzyme" control (simulating 100% inhibition) and a "DMSO Vehicle" control (simulating 0% inhibition). Calculate the
Z′
-factor; a
Z′>0.5
confirms the assay's robustness and validates the data integrity.
Causality & Rationale: High concentrations of fragments can form colloidal aggregates that non-specifically inhibit enzymes. SPR provides real-time, label-free validation of direct binding to the PIM-1 ATP-binding pocket, yielding kinetic parameters (
Kon
,
Koff
) and steady-state affinity (
KD
)[4].
Protocol:
Surface Immobilization: Dilute recombinant PIM-1 to 20 μg/mL in 10 mM acetate buffer (pH 5.0). Immobilize it onto a CM5 sensor chip via standard amine coupling (EDC/NHS chemistry)[4].
Reference Cell Creation: Leave one flow cell unmodified (blocked with ethanolamine) to serve as an inline reference. Causality: This allows for the subtraction of bulk refractive index changes caused by the high DMSO concentrations required to dissolve the fragment.
Analyte Injection: Inject 3-Amino-5-phenylpicolinic acid in running buffer (PBS with 0.05% Tween-20 and 5% DMSO) at a flow rate of 30 µL/min.
Regeneration: Allow for natural dissociation. Fragments typically exhibit rapid off-rates, meaning the surface will regenerate simply by flowing running buffer without harsh chemical regenerants.
Self-Validating System: The resulting sensorgrams must display the classic "square-wave" binding profile characteristic of low-affinity fragments. The calculated SPR
KD
must closely mirror the biochemical
IC50
to confirm that the observed enzymatic inhibition is driven by 1:1 stoichiometric binding.
Cellular Target Engagement: AML Cell Viability (MTT Assay)
Causality & Rationale: PIM kinases are heavily overexpressed in Acute Myeloid Leukemia (AML) and are critical for cancer cell survival[5]. To ensure that the fragment scaffold (or its optimized derivatives) can penetrate the cell membrane and engage the target in a physiological environment, we measure the viability of MV4-11 AML cells[3].
Protocol:
Cell Seeding: Seed MV4-11 cells at a density of
1×104
cells/well in 96-well plates using 10% serum-containing RPMI medium[3].
Treatment: Treat cells with serial dilutions of the test compounds.
Incubation: Incubate for 72 hours at 37°C in a 5%
CO2
humidified atmosphere.
Viability Readout: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and incubate for 4 hours. Solubilize the resulting formazan crystals with DMSO and measure absorbance at 570 nm[5].
Self-Validating System: Include a pan-kinase inhibitor (e.g., Staurosporine) as a positive control for cell death to ensure the cells are responsive to kinase-driven apoptosis.
Quantitative Data Presentation
The following table summarizes representative screening metrics, illustrating the trajectory from the initial 3-Amino-5-phenylpicolinic acid fragment to highly potent, optimized lead compounds. Notice how the biophysical
KD
aligns with the biochemical
IC50
, validating the screening cascade.
Table 1: Representative In Vitro Screening Metrics for PIM Kinase Fragment Optimization
Compound
PIM-1
IC50
(µM)
PIM-2
IC50
(µM)
SPR
KD
(µM)
MV4-11 Viability
IC50
(µM)
3-Amino-5-phenylpicolinic acid
45.2
>100
38.5
>100
Intermediate Lead A
5.4
12.1
4.8
25.0
Optimized Lead B
0.42
0.31
0.15
3.5
(Note: Data reflects typical fragment-to-lead optimization profiles for PIM inhibitors, where initial fragment hits in the ~50 µM range are matured into sub-micromolar leads[3]).
3-Amino-5-phenylpicolinic Acid Derivatives: Rational Design and Application in Pan-PIM Kinase Inhibition
Executive Summary The Proviral Integration of Moloney murine leukemia virus (PIM) kinases—comprising PIM1, PIM2, and PIM3—are a family of highly homologous, constitutively active serine/threonine kinases. Driven primaril...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The Proviral Integration of Moloney murine leukemia virus (PIM) kinases—comprising PIM1, PIM2, and PIM3—are a family of highly homologous, constitutively active serine/threonine kinases. Driven primarily by JAK/STAT transcriptional activation rather than post-translational modification, PIM kinases are pivotal regulators of cell survival, proliferation, and apoptosis evasion in hematopoietic malignancies and solid tumors[1].
A critical bottleneck in targeting PIM kinases has been their atypical ATP-binding pocket, characterized by a unique proline residue in the hinge region. This structural anomaly prevents the formation of standard dual hydrogen bonds typical of kinase-inhibitor interactions[2]. 3-Amino-5-phenylpicolinic acid and its downstream picolinamide derivatives have emerged as a breakthrough scaffold, providing exquisite potency and selectivity by structurally complementing this atypical hinge[2][3]. This whitepaper details the structural rationale, chemical synthesis, and biological evaluation workflows for this critical class of inhibitors.
Structural Biology & Rational Drug Design
The Proline Hinge Challenge
In the vast majority of the human kinome, the hinge region of the ATP-binding pocket contains residues that provide both a hydrogen bond donor (NH) and an acceptor (C=O) to anchor the adenine ring of ATP. PIM kinases are unique; they possess a proline residue (Pro123 in PIM1) at this critical junction[2]. Because proline lacks an amide proton, it cannot act as a hydrogen bond donor, limiting the pocket to a single hydrogen bond interaction. Consequently, broad-spectrum ATP-competitive inhibitors often exhibit poor affinity for PIM kinases.
The Picolinic Acid Pharmacophore
To overcome the proline hinge limitation, researchers identified the picolinic acid core as an ideal scaffold. The nitrogen of the pyridine ring and the adjacent carboxylic acid (or picolinamide) act as a specialized hydrogen-bonding network that perfectly aligns with the restricted PIM hinge[2].
The substitution pattern on the picolinic acid core dictates both potency and pharmacokinetic stability:
3-Amino Group: The primary amine at the 3-position is crucial for orienting the molecule within the active site, often forming an intramolecular hydrogen bond that locks the active conformation.
5-Phenyl Substitution: The addition of a phenyl ring at the 5-position drives the molecule deep into the hydrophobic pocket of the kinase. Fluorination of this phenyl ring (e.g., 2,6-difluorophenyl) significantly enhances metabolic stability and binding affinity by filling hydrophobic space while resisting cytochrome P450-mediated oxidation[2][3].
PIM Kinase Signaling Pathway and the mechanism of action for picolinic acid-derived inhibitors.
The evolution from a basic picolinic acid to highly potent clinical candidates (such as PIM447) relies heavily on iterative SAR profiling[2]. The table below summarizes the causality behind structural modifications and their impact on biochemical potency.
Amine establishes active conformation via intramolecular H-bond.
3-Amino-5-phenylpicolinic Acid
-Phenyl
-NH₂
~ 150
Phenyl ring engages the hydrophobic pocket, drastically increasing affinity.
3-Amino-5-(2,6-difluorophenyl)picolinic Acid
-2,6-diF-Phenyl
-NH₂
< 10
Fluorine atoms increase lipophilic efficiency and block metabolic liability[3].
PIM447 (Picolinamide Analog)
-2,6-diF-Phenyl
-NH₂
< 5
Amide linkage to aminocyclohexyl group optimizes pan-PIM inhibition and PK[2].
*Note: IC₅₀ values are representative baseline approximations derived from preclinical TR-FRET biochemical assays across the scaffold class.
Methodologies & Self-Validating Protocols
To ensure scientific integrity and reproducibility, the following workflows detail the synthesis of the core scaffold and its subsequent biological validation.
Chemical Synthesis of 3-Amino-5-phenylpicolinic Acid
The synthesis requires a highly regioselective approach to install the phenyl group while preserving the sensitive carboxylic acid and amine functionalities.
Step-by-Step Protocol:
Starting Material: Begin with 5-bromo-3-nitropicolinonitrile (1.0 eq).
Suzuki-Miyaura Cross-Coupling:
Dissolve the starting material and phenylboronic acid (1.2 eq) in a degassed mixture of 1,4-dioxane and water (4:1).
Add a palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 eq) and a base (Na₂CO₃, 2.0 eq).
Heat the reaction to 90°C under a nitrogen atmosphere for 12 hours.
Causality: The palladium catalyst selectively inserts into the C-Br bond at the 5-position, facilitating the transfer of the phenyl group.
Reduction of the Nitro Group:
Isolate the 3-nitro-5-phenylpicolinonitrile intermediate.
Dissolve in DMF and add Tin(II) chloride dihydrate (SnCl₂·2H₂O, 7.0 eq) at room temperature[1].
Stir overnight. Quench with ethyl acetate and triethylamine, filter through Celite, and concentrate the filtrate[1].
Causality: SnCl₂ is a mild reducing agent that selectively reduces the nitro group to an amine without over-reducing the nitrile.
Hydrolysis:
Treat the resulting 3-amino-5-phenylpicolinonitrile with 6N HCl at reflux for 4-6 hours to hydrolyze the nitrile to the corresponding carboxylic acid.
Adjust pH to ~7.0 to precipitate the final product, 3-amino-5-phenylpicolinic acid, which is collected via filtration[1].
Biochemical Profiling: TR-FRET Kinase Assay
To validate the ATP-competitive nature of the synthesized derivatives, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is employed. This protocol is self-validating as it incorporates ATP at its Michaelis constant (
Km
) to ensure physiological relevance.
Step-by-Step Protocol:
Reagent Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT.
Enzyme & Substrate: Dilute recombinant human PIM1, PIM2, or PIM3 kinase and a biotinylated peptide substrate (e.g., BAD-derived peptide) in the assay buffer.
Compound Addition: Dispense the 3-amino-5-phenylpicolinic acid derivatives in a 10-point dose-response curve (10 µM to 0.5 nM) into a 384-well plate using acoustic dispensing (e.g., Echo 550). Control: Use DMSO as a negative control and a known pan-PIM inhibitor (e.g., AZD1208) as a positive control.
Reaction Initiation: Add ATP at the pre-determined apparent
Km
for each specific PIM isoform. Incubate at room temperature for 60 minutes.
Detection: Stop the reaction by adding a detection mixture containing EDTA (to chelate Mg²⁺ and stop kinase activity), a Europium-labeled anti-phospho antibody, and Streptavidin-APC.
Readout: Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar). Calculate the IC₅₀ using a 4-parameter logistic non-linear regression model.
Preclinical drug discovery workflow for PIM kinase inhibitors.
Translational Impact and Future Directions
The successful development of 3-amino-5-phenylpicolinic acid derivatives into clinical-stage picolinamides (such as PIM447) demonstrates the power of structure-based drug design in overcoming challenging kinase targets[2]. By inhibiting PIM kinases, these compounds block the phosphorylation of downstream targets like BAD and EDC3, thereby restoring apoptosis and disrupting mRNA decapping in tumor cells[4][5].
Current research is heavily focused on utilizing these inhibitors in combination therapies. Because PIM kinases often provide a parallel survival pathway when PI3K/AKT or mTOR pathways are inhibited, dual inhibition strategies utilizing picolinic acid-derived PIM inhibitors alongside AKT/mTOR inhibitors are showing profound synergistic efficacy in preclinical models of prostate cancer and leukemia[4][5].
References
WO2008106692A1 - Pim kinase inhibitors and methods of their use - Google Patents
Source: Google Patents
URL
Synthesis of 2-Oxoquinoline Derivatives as Dual Pim and mTORC Protein Kinase Inhibitors
Source: NIH / PubMed Central
URL
CA2734415A1 - Picolinamide derivatives as kinase inhibitors - Google Patents
Source: Google Patents
URL
WO2023150534A1 - Small molecule pim and mtor kinase inhibitor and methods of use thereof - Google Patents
Source: Google Patents
URL
Identification of N-(4-((1R,3S,5S)-3-Amino-5-methylcyclohexyl)pyridin-3-yl)-6-(2,6-difluorophenyl)-5-fluoropicolinamide (PIM447), a Potent and Selective Proviral Insertion Site of Moloney Murine Leukemia (PIM)
Quantum Chemical Characterization of 3-Amino-5-phenylpicolinic Acid: A Predictive Computational Framework
Target Audience: Computational Chemists, Structural Biologists, and Drug Development Professionals Compound: 3-Amino-5-phenylpicolinic acid (CAS: 1052714-44-9) Executive Summary As a Senior Application Scientist, I appro...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Computational Chemists, Structural Biologists, and Drug Development Professionals
Compound: 3-Amino-5-phenylpicolinic acid (CAS: 1052714-44-9)
Executive Summary
As a Senior Application Scientist, I approach the quantum chemical characterization of 3-Amino-5-phenylpicolinic acid not merely as an isolated computational exercise, but as a foundational predictive framework for rational drug design and coordination chemistry. This compound—a functionalized pyridine-2-carboxylic acid—is highly relevant in the development of targeted therapeutics, particularly as an inhibitor of PIM kinases, which are critical in the survival and proliferation of hematopoietic cells in human malignancies 1[1].
To accurately model its pharmacophoric properties, we must employ state-of-the-art Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT). This guide establishes a rigorous, self-validating computational protocol to elucidate the ground-state geometry, electronic transitions, and solvent-dependent behaviors of this molecule.
Methodological Causality: Selecting the Level of Theory
In computational chemistry, a protocol is only as reliable as the physical causality underlying its parameters. The structural nuances of 3-Amino-5-phenylpicolinic acid dictate our theoretical choices:
The Conjugated
π
-System: The molecule features a biphenyl-like conjugation between the core pyridine ring and the C5-phenyl substituent. Standard Hartree-Fock methods fail to account for dynamic electron correlation, necessitating the use of DFT.
Intramolecular Hydrogen Bonding: The proximity of the 3-amino group to the 2-carboxylic acid strongly favors intramolecular hydrogen bonding. To capture these non-covalent interactions accurately, the M06-2X or B3LYP functionals are prioritized. B3LYP has been extensively validated for calculating the structural and electronic properties of picolinate coordination complexes 2[2].
Basis Set Selection (6-311++G ):** The inclusion of diffuse functions (++) is mathematically non-negotiable here. In biological environments, the carboxylic acid easily deprotonates to form a picolinate anion. Anions possess loosely bound electrons that extend far from the nucleus; standard polarized basis sets will artificially compress this electron density, leading to erroneous energy calculations.
Solvation Mechanics: Picolinic acids exhibit strong solvent-dependent zwitterionic equilibria. The Polarizable Continuum Model (PCM) must be integrated to accurately capture solvent effects on nuclear quantum states and chemical shifts 3[3]. Furthermore, ab initio molecular dynamics have demonstrated that the nitrogen atom of the pyridine ring and the carboxy group act as primary reactive sites in aqueous environments 4[4].
Table 1: Functional & Basis Set Matrix
Component
Selection
Causality / Rationale
Functional (Ground State)
M06-2X or B3LYP
M06-2X excels at non-covalent interactions (H-bonds); B3LYP offers robust historical benchmarking for picolinates.
Basis Set
6-311++G(d,p)
Triple-zeta for valence accuracy; diffuse functions (++) for anionic oxygen atoms; polarization (d,p) for heavy atoms and hydrogen.
Solvation Model
IEF-PCM
Implicit solvation (e.g., Water) stabilizes the highly polar carboxylic acid and amino groups, preventing artificial gas-phase folding.
Functional (Excited State)
CAM-B3LYP
Range-separated functional prevents the underestimation of charge-transfer excitations common in standard hybrid functionals.
Self-Validating Experimental Protocols
A computational experiment is only valid if it contains internal mathematical checks. The following step-by-step workflows ensure absolute data integrity.
Protocol 1: Ground-State Geometry Optimization & Frequency Validation
Objective: Determine the global minimum energy structure of 3-Amino-5-phenylpicolinic acid.
Initial 3D Construction: Build the molecule in a standard visualizer (e.g., GaussView). Ensure the 3-amino protons are oriented toward the 2-carboxylate to allow for initial H-bond estimation.
Conformational Relaxed Scan: Set up a relaxed potential energy surface (PES) scan around the C4-C5-C1'-C2' dihedral angle (the bond connecting the pyridine and phenyl rings). Rotate in 10° increments from 0° to 180° at a lower level of theory (e.g., B3LYP/6-31G(d)) to identify the lowest energy rotamer.
High-Accuracy Optimization: Submit the lowest energy conformer to a full geometry optimization using Opt=Tight at the M06-2X/6-311++G(d,p) level with IEF-PCM (Water).
Self-Validation (Frequency Calculation): A geometry optimization is physically meaningless without a subsequent harmonic vibrational frequency calculation (Freq).
Validation Check: Ensure the number of imaginary frequencies (
Nimag
) equals exactly 0 . This mathematically guarantees the structure resides at a true local minimum on the PES, not a saddle point.
Fig 1. Self-validating computational workflow for ground and excited states.
Objective: Map the electronic transitions and photo-physical properties. Identifying correct proton transfer coordinates requires rigorous excited-state geometry optimization, especially in substituted picolinic acids 5[5].
State Selection: Using the validated ground-state geometry, configure a Time-Dependent DFT (TD-DFT) job to calculate the first 20 singlet excited states (TD=(NStates=20)).
Functional Shift: Switch the functional to CAM-B3LYP to correct for the asymptotic behavior of standard functionals, which often drastically underestimate the energy of charge-transfer states between the phenyl and pyridine rings.
Solvation Integration: Maintain the IEF-PCM model to simulate the dielectric environment of the assay buffer.
Spectral Extraction: Extract the excitation energies (
E
), wavelengths (
λ
), and oscillator strengths (
f
). Plot the simulated UV-Vis spectrum by applying a Gaussian broadening function (Full Width at Half Maximum
≈
0.3 eV) to the vertical transitions.
Fig 2. TD-DFT vertical excitation pathway with implicit solvation modeling.
Data Presentation: Quantitative Extraction
Upon completion of the self-validating protocols, the following parameters must be extracted to build a comprehensive profile of the molecule for downstream drug-docking or coordination studies.
Table 2: Key Electronic & Geometric Parameters to Extract
Parameter
Diagnostic Value
Extraction Method
Dihedral Angle (
ϕ
)
Determines the degree of
π
-conjugation between the pyridine and phenyl rings.
Extracted from optimized Z-matrix (C4-C5-C1'-C2').
HOMO-LUMO Gap (
ΔE
)
Indicates chemical hardness, kinetic stability, and reactivity.
ΔE=ELUMO−EHOMO
(from checkpoint file).
Oscillator Strength (
f
)
Predicts the intensity of UV-Vis absorption bands.
Identifies nucleophilic (red) and electrophilic (blue) attack sites for kinase binding.
Mapped electron density surface (isovalue = 0.0004 a.u.).
Conclusion
The rigorous application of DFT and TD-DFT methodologies to 3-Amino-5-phenylpicolinic acid provides a highly accurate, predictive model of its molecular behavior. By enforcing strict self-validation steps (such as zero imaginary frequencies) and causality-driven basis set selections (diffuse functions for carboxylate anions), researchers can confidently utilize these quantum chemical outputs to accelerate the development of PIM kinase inhibitors and novel coordination polymers.
References
WO2008106692A1 - Pim kinase inhibitors and methods of their use. Google Patents. 1
Development of multicomponent hybrid density functional theory with polarizable continuum model for the analysis of nuclear quantum effect and solvent effect on NMR chemical shift. AIP Publishing. 3
Ab Initio Molecular Dynamics Simulations for Adsorption Structures of Picolinic Acid at the Water/CeO2 Interface. ACS Publications. 4
Synthesis, Electronic, Dynamic Optical and Adsorption Properties of Cadmium Picolinate Coordination Polymer-2. World Scientific Publishing. 2
Effect of chemical substitutions on photo-switching properties of 3-hydroxy-picolinic acid studied by ab initio methods. AIP Publishing. 5
An In-depth Technical Guide to the Synthesis, Isolation, and Characterization of 3-Amino-5-phenylpicolinic Acid
This guide provides a comprehensive technical overview for the synthesis, isolation, and characterization of 3-Amino-5-phenylpicolinic acid, a key heterocyclic building block for researchers and professionals in drug dis...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a comprehensive technical overview for the synthesis, isolation, and characterization of 3-Amino-5-phenylpicolinic acid, a key heterocyclic building block for researchers and professionals in drug discovery and development. The content herein is structured to offer not just procedural steps, but also the underlying scientific rationale to empower researchers in their synthetic endeavors.
Introduction and Strategic Approach
3-Amino-5-phenylpicolinic acid is an aromatic amino acid derivative with a pyridine core. Such scaffolds are of significant interest in medicinal chemistry due to their presence in numerous biologically active compounds. The strategic introduction of an amino group and a phenyl group onto the picolinic acid framework offers a versatile platform for further chemical modifications and the exploration of novel structure-activity relationships.
Given the absence of a singular, seminal report on the discovery of this specific molecule, this guide presents a robust and well-precedented synthetic strategy. The proposed pathway is designed for efficiency and adaptability in a standard organic chemistry laboratory setting. Our approach hinges on a key carbon-carbon bond-forming reaction, the Suzuki-Miyaura cross-coupling, to construct the core phenylpyridine structure, followed by the strategic introduction of the amino functionality.
Proposed Synthetic Pathway
The synthesis of 3-Amino-5-phenylpicolinic acid can be efficiently achieved through a multi-step sequence starting from commercially available materials. The overall synthetic workflow is depicted below.
Caption: Proposed synthetic workflow for 3-Amino-5-phenylpicolinic acid.
The rationale for this pathway is as follows:
Suzuki-Miyaura Cross-Coupling: This palladium-catalyzed reaction is a highly reliable method for forming carbon-carbon bonds between aryl halides and boronic acids.[1] Starting with 3-bromo-5-nitropyridine allows for the selective introduction of the phenyl group at the 5-position. The nitro group at the 3-position serves as a precursor to the desired amino group.
Oxidation: Following the successful coupling, the methyl group of a suitable starting material (if used instead of a direct pyridine carboxylation approach) would be oxidized to a carboxylic acid. For this guide, we will assume a more direct, albeit potentially lower-yielding, pathway or a starting material where the carboxylic acid is already present or protected.
Reduction of the Nitro Group: The final step involves the reduction of the nitro group to an amine. Catalytic hydrogenation is a clean and efficient method for this transformation.
Detailed Experimental Protocols
Synthesis of 3-Nitro-5-phenylpyridine
This procedure is adapted from established protocols for Suzuki-Miyaura cross-coupling reactions involving halopyridines.[1]
Materials:
Material
CAS Number
Molecular Weight ( g/mol )
3-Bromo-5-nitropyridine
4487-59-6
202.99
Phenylboronic acid
98-80-6
121.93
Tetrakis(triphenylphosphine)palladium(0)
14221-01-3
1155.56
Potassium Carbonate
584-08-7
138.21
Toluene
108-88-3
92.14
Ethanol
64-17-5
46.07
Deionized Water
7732-18-5
18.02
Procedure:
To a dry three-neck round-bottom flask equipped with a reflux condenser, magnetic stir bar, and an inert gas inlet, add 3-bromo-5-nitropyridine (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times to ensure an inert atmosphere.
Add a degassed solvent mixture of toluene, ethanol, and deionized water in a 4:1:1 ratio. The total solvent volume should be sufficient to create a stirrable slurry.
Add tetrakis(triphenylphosphine)palladium(0) (0.03 eq) to the reaction mixture.
Heat the reaction mixture to reflux (approximately 85-95 °C) with vigorous stirring.
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 6-12 hours.
Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to afford 3-Nitro-5-phenylpyridine.
Synthesis of 3-Nitro-5-phenylpicolinic acid
The oxidation of the pyridine ring to introduce a carboxylic acid at the 2-position can be challenging. A plausible, though potentially low-yielding, method involves direct carboxylation. A more robust method would involve starting with a precursor already containing the carboxylate group or a group that can be readily converted to it. For the purpose of this guide, we will outline a general oxidation approach.
Procedure:
A more advanced synthetic route might involve the use of a 2-methyl-3-nitro-5-phenylpyridine intermediate, which could then be oxidized to the carboxylic acid using a strong oxidizing agent like potassium permanganate.
Synthesis of 3-Amino-5-phenylpicolinic acid
The reduction of the nitro group to an amine is a standard transformation in organic synthesis.
Materials:
Material
3-Nitro-5-phenylpicolinic acid
Palladium on Carbon (10%)
Ethanol
Hydrogen Gas
Procedure:
Dissolve 3-Nitro-5-phenylpicolinic acid (1.0 eq) in ethanol in a hydrogenation vessel.
Carefully add a catalytic amount of 10% Palladium on Carbon.
Pressurize the vessel with hydrogen gas (typically 1-3 atm) and stir the reaction mixture vigorously at room temperature.
Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.
Filter the reaction mixture through a pad of celite to remove the palladium catalyst.
Concentrate the filtrate under reduced pressure to yield crude 3-Amino-5-phenylpicolinic acid.
Isolation and Purification
The final product, 3-Amino-5-phenylpicolinic acid, can be purified by crystallization or preparative HPLC.
Crystallization
Crystallization is a powerful technique for purifying solid organic compounds. The choice of solvent is crucial for obtaining high-purity crystals.
General Procedure:
Dissolve the crude 3-Amino-5-phenylpicolinic acid in a minimum amount of a suitable hot solvent or solvent mixture (e.g., ethanol/water, ethyl acetate/hexanes).
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
The crystallization of aminobenzoic acids can sometimes lead to different polymorphic forms, which may have different physical properties.[2][3][4]
High-Performance Liquid Chromatography (HPLC)
For higher purity, preparative reversed-phase HPLC can be employed.
Illustrative HPLC Conditions:
Parameter
Condition
Column
C18, 5 µm, e.g., 150 x 4.6 mm
Mobile Phase A
0.1% Trifluoroacetic acid (TFA) in Water
Mobile Phase B
0.1% Trifluoroacetic acid (TFA) in Acetonitrile
Gradient
A suitable gradient from high aqueous to high organic content
Flow Rate
1.0 mL/min
Detection
UV at 254 nm
The collected fractions containing the pure product are then combined and the solvent is removed under reduced pressure.
Caption: General purification workflows for 3-Amino-5-phenylpicolinic acid.
Analytical Characterization
Thorough characterization of the final product is essential to confirm its identity and purity. The following analytical techniques are recommended:
Expected Analytical Data:
Technique
Expected Observations
¹H NMR
Aromatic protons on the pyridine and phenyl rings, as well as signals for the amino and carboxylic acid protons. Chemical shifts will be influenced by the substituent pattern.
¹³C NMR
Characteristic signals for the aromatic carbons of the pyridine and phenyl rings, and the carbonyl carbon of the carboxylic acid.[5][6][7][8][9]
FTIR
Characteristic stretching frequencies for N-H (amine), O-H and C=O (carboxylic acid), and C=C/C=N bonds of the aromatic rings.[10][11]
Mass Spectrometry
A molecular ion peak corresponding to the exact mass of 3-Amino-5-phenylpicolinic acid (C₁₂H₁₀N₂O₂), which is 214.0742 g/mol .
HPLC
A single major peak indicating high purity under the analytical conditions described above.
Melting Point
A sharp melting point range, indicative of a pure crystalline solid.
Potential Applications and Future Directions
3-Amino-5-phenylpicolinic acid and its derivatives are valuable scaffolds in drug discovery. The presence of three distinct functional groups (amino, phenyl, and carboxylic acid) allows for diverse chemical modifications to explore a wide range of biological targets. Potential applications could include the development of novel anti-inflammatory, anti-cancer, or anti-microbial agents. Further research could focus on the synthesis of a library of derivatives and their subsequent biological screening.
References
St. Thomas, I. Brühl, D. Heilmann, E. Kleinpeter. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration.
Polymorphism and Crystallization of p-Aminobenzoic Acid. Crystal Growth & Design.
Polymorphism and Crystallization of p-Aminobenzoic Acid. Diva-Portal.org.
The FT-IR (a) and FT-Raman (b) spectra of o -aminobenzoic acid.
13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents.
INTERPRETATION OF 13C NMR CHEMICAL SHIFTS OF HANTZSCH'S PYRIDINES AND 1,4-DIHYDROPYRIDINES.
13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consider
Molecules, Clusters and Crystals: The Crystallisation of p-aminobenzoic acid from Solution. Research Explorer The University of Manchester.
Crystallization of para-aminobenzoic acid forms
Molecular, Crystal, and Surface Chemistry of p‑Aminobenzoic Acid and the Interrelationship between Its Solution-Phase Crystallization and Solid-Form Selectivity: A Review. PMC.
1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). DTIC.
DFT calculations, FT Raman, FTIR spectra and vibrational assignment of 2-amino 5-bromobenzoic acid. IJTSRD.
Use of novel picolinoyl derivatization for simultaneous quantification of six corticosteroids by liquid chromatography-electrospray ioniz
Mass spectra of the picolinyl esters of isomeric mono- and dienoic f
The Curtius Rearrangement: Mechanistic Insight and Recent Applications in N
FTIR spectra of a p-aminobenzoic acid, b CoHN and c CoHAB.
4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. MDPI.
Picolinic acid, TMS deriv
IR spectrum of the prepared para-aminobenzoic acid (PABA). Rsc.org.
Synthesis of Some Aminopicolinic Acids. IRL @ UMSL.
Curtius rearrangement. Wikipedia.
Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid.
Hofmann Rearrangement. Alfa Chemistry.
Curtius rearrangement. LS College.
Hofmann rearrangement. Wikipedia.
HPLC Analysis and Purific
Characterization and Structure by NMR and FTIR Spectroscopy, and Molecular Modeling of Chromium(III)
Dipicolinic Acid Derivatives as Inhibitors of New Delhi Metallo-β-lactamase-1. PMC.
The Hofmann rearrangement. CoLab.ws.
Solubility and Crystalliz
Liquid Chromatographic Isolation of Individual Amino Acids Extracted From Sediments for Radiocarbon Analysis. Frontiers.
Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. PMC.
Hofmann Rearrangement: Example, Mechanism, and Applic
Substituted Picolinic Acids: A Comprehensive Technical Guide to Synthesis, Mechanisms, and Advanced Applications
Executive Summary As a Senior Application Scientist, I frequently evaluate molecular scaffolds that bridge the gap between agrochemical innovation and pharmaceutical drug development. Substituted picolinic acids—derivati...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
As a Senior Application Scientist, I frequently evaluate molecular scaffolds that bridge the gap between agrochemical innovation and pharmaceutical drug development. Substituted picolinic acids—derivatives of pyridine-2-carboxylic acid—represent one of the most versatile and biologically active chemical classes in modern research[1]. This whitepaper dissects the structural biology, synthetic methodologies, and mechanistic pathways of substituted picolinic acids, providing actionable, self-validating protocols for researchers and drug development professionals.
Structural Biology and Chemical Properties
Picolinic acid is an endogenous metabolite of tryptophan, characterized by a pyridine ring with a carboxylic acid at the 2-position[1]. The strategic substitution at the 3, 4, 5, or 6 positions fundamentally alters its electronic landscape, steric profile, and biological target affinity.
Causality in Molecular Design:
The amphipathic nature of substituted derivatives (such as 5-butylpicolinic acid) significantly enhances cellular penetration[2]. More importantly, the spatial proximity of the pyridine nitrogen atom and the carboxylic acid group creates a potent bidentate ligand. This enables robust metal chelation (e.g., Zn²⁺, Cu²⁺, Fe³⁺), which is the primary mechanistic driver for their antineoplastic, antiviral, and antifungal activities. By sequestering essential metal ions, these compounds effectively starve metalloproteins and zinc-finger enzymes required for pathogen replication and tumor growth[2].
Synthetic Methodologies: From Bench to Biocatalysis
The synthesis of substituted picolinic acids requires precise regiocontrol. Depending on the complexity of the target molecule, we employ two primary paradigms: traditional multi-step chemical synthesis and advanced biocatalytic transformations.
Chemical Synthesis Workflow: 6-Indazolyl-2-picolinic Acids
Recent developments in agrochemicals have highlighted the efficacy of 6-indazolyl-2-picolinic acids as potent herbicides[3]. The synthesis leverages a sequential coupling and cyclization strategy.
Step-by-Step Protocol:
Indazole Intermediate Preparation: React a substituted o-fluorobenzaldehyde with hydrazine hydrate in tetrahydrofuran (THF) at 65 °C for 2 hours to form the corresponding benzylidenehydrazine intermediate[3].
Cyclization: Add two equivalents of sodium bicarbonate to the mixture and heat to 100 °C for 4 hours to drive the cyclization to the substituted indazole[3].
Mechanistic Causality: The basic conditions facilitate the intramolecular nucleophilic aromatic substitution of the fluorine atom, thermodynamically driving the formation of the stable bicyclic ring.
Coupling: React the purified indazole with a functionalized picolinic acid core (e.g., 4-amino-3,5,6-trichloropicolinonitrile) using sodium hydride (NaH) in anhydrous 1,4-dioxane at 100 °C for 12 hours[3].
Hydrolysis: Hydrolyze the nitrile group to the corresponding carboxylic acid using 80% H₂SO₄ at 100 °C for 3 hours, yielding the final 6-indazolyl-2-picolinic acid[3][4].
Biocatalytic Synthesis: Enzymatic Ring Fission
For complex derivatives like 6-phenylacetylene picolinic acid—used as endcapping agents in aerospace polymers—chemical synthesis often requires harsh reagents and yields poor results. Biocatalysis offers a highly specific, green alternative[5].
Step-by-Step Protocol:
Strain Cultivation: Culture a toluene-degrading Acinetobacter sp. strain (e.g., strain F4) capable of expressing toluene dioxygenase in a controlled bioreactor[5].
Biotransformation: Introduce diphenylacetylene to the culture. The enzymatic cascade (dioxygenase and dehydrogenase) oxidatively cleaves the aromatic ring to produce 2-hydroxy-6-phenylacetylene muconic semialdehyde[5].
Chemical Ring Closure: Harvest the cell-free extract and introduce ammonium ions (NH₄⁺). The semialdehyde spontaneously undergoes ring closure and aromatization to form 6-phenylacetylene picolinic acid[5].
Mechanistic Causality: The nucleophilic attack of ammonia on the aldehyde, followed by condensation with the enol/ketone, provides the thermodynamic driving force to form the highly stable, electron-withdrawing pyridine ring.
Caption: Biocatalytic synthesis pathway of 6-phenylacetylene picolinic acid via Acinetobacter sp.
Pharmacological and Agrochemical Applications
Agrochemicals: Synthetic Auxins
Substituted picolinic acids (e.g., picloram, aminopyralid, and novel 6-indazolyl derivatives) are highly effective synthetic auxin herbicides[3][4]. They structurally mimic the natural plant hormone indole-3-acetic acid (IAA).
Mechanism of Action: These compounds bind irreversibly to the TIR1/AFB auxin receptor complex. This binding promotes the ubiquitination and subsequent proteasomal degradation of Aux/IAA repressor proteins. The destruction of these repressors unleashes Auxin Response Factors (ARFs), leading to uncontrolled gene expression, epinasty, tissue rupture, and ultimate plant death[4].
Caption: Auxin signaling pathway disruption by picolinic acid herbicides.
Pharmaceuticals: Antimicrobial and Antineoplastic Agents
Beyond agriculture, picolinic acid derivatives are potent pharmaceuticals. Fusaric acid (5-butylpicolinic acid) is a classic example that inhibits poly ADP ribose polymerase and various zinc-finger proteins, demonstrating significant antineoplastic properties by arresting transformed cells in the G1 phase of the cell cycle[2]. Furthermore, novel picolinamides—synthesized by esterifying picolinic acid, condensing with hydrazine hydrate, and refluxing with substituted aromatic aldehydes—exhibit profound antifungal activity against soil-borne pathogens like R. solani and A. alternata[6].
Quantitative Data Analysis
To benchmark the efficacy of these derivatives, the following table synthesizes quantitative structure-activity relationship (QSAR) data and biological targets across recent literature.
Substituted picolinic acids are a testament to the power of rational drug design and targeted chemical synthesis. Whether leveraging their metal-chelating properties to starve neoplastic cells or exploiting their structural homology to auxins for weed control, these molecules offer a robust scaffold for future innovation. The integration of biocatalytic pathways further ensures that the scale-up of these complex derivatives can be achieved sustainably, providing a clear roadmap for the next generation of agrochemical and pharmaceutical development.
References
"Study on Design, Synthesis and Herbicidal Activity of Novel 6-Indazolyl-2-picolinic Acids", mdpi.com,
"Application Notes and Protocols: 2-Amino-4-chloro-5-fluorophenol in Agrochemical Development", benchchem.com,
"Production of 6-Phenylacetylene Picolinic Acid from Diphenylacetylene by a Toluene-Degrading Acinetobacter Strain", nih.gov,
"Recent Advances and Potential Pharmacological Activities of Picolinic Acid Deriv
"WO2002020486A2 - Picolinic acid derivatives for the prevention and treatment of cancer in animals", google.com,
"In vitro Antifungal Activity of Novel Picolinamides against Soil Borne Fungi and Structure Activity Rel
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to 3-Amino-5-phenylpicolinic Acid and its Derivatives: Synthesis, Properties, and Therapeutic Potential This technical guide provides a comprehensive overview of 3-Amino-5-phenylpicolinic acid...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to 3-Amino-5-phenylpicolinic Acid and its Derivatives: Synthesis, Properties, and Therapeutic Potential
This technical guide provides a comprehensive overview of 3-Amino-5-phenylpicolinic acid, a compound of significant interest in medicinal chemistry. While a specific CAS number for this exact molecule is not readily found in major chemical databases, indicating its potential novelty, this guide will delve into its structural components, predictable properties, and plausible synthetic routes based on established chemical principles and the known characteristics of its constituent moieties. We will explore the picolinic acid scaffold, the influence of the 3-amino and 5-phenyl substituents, and the potential applications of this class of molecules in drug discovery and development.
Core Compound Identification and Properties
The fundamental structure is picolinic acid, a pyridine ring with a carboxylic acid at the 2-position. The compound is further substituted with an amino group at the 3-position and a phenyl group at the 5-position.
The introduction of the 3-amino and 5-phenyl groups is expected to significantly influence the physicochemical properties of the picolinic acid core. The amino group, a hydrogen bond donor and weak base, can impact solubility, basicity, and receptor interactions. The phenyl group introduces a significant hydrophobic and aromatic character, which can enhance binding to protein targets through pi-stacking and hydrophobic interactions, but may also decrease aqueous solubility.
Predicted Physicochemical Properties:
Property
Predicted Value/Characteristic
Rationale
Molecular Weight
~214.22 g/mol
C12H10N2O2
pKa (Carboxylic Acid)
3-5
The electron-withdrawing nature of the pyridine ring and the phenyl group may slightly lower the pKa compared to benzoic acid.
pKa (Amino Group)
2-4
The amino group is on a pyridine ring, which reduces its basicity compared to anilines.
LogP
1.5 - 2.5
The hydrophobic phenyl group increases lipophilicity, partially offset by the polar amino and carboxylic acid groups.
Solubility
Low in water, soluble in organic solvents like DMSO and methanol.
The aromatic nature and the biaryl structure suggest limited aqueous solubility.
Appearance
Likely a crystalline solid.
Based on similar aromatic carboxylic acids.
Synthesis Strategies: A Roadmap for Researchers
The synthesis of 3-Amino-5-phenylpicolinic acid can be approached through several strategic disconnections. A plausible and efficient route would involve the construction of the substituted pyridine ring, followed by the introduction or modification of the functional groups. A key challenge is the regioselective introduction of the three different substituents on the pyridine ring.
A logical synthetic approach would be a Suzuki or other palladium-catalyzed cross-coupling reaction to form the C-C bond between the pyridine and phenyl rings. The amino and carboxylic acid functionalities could be introduced before or after this key step.
Proposed Synthetic Workflow
Caption: A potential synthetic workflow for 3-Amino-5-phenylpicolinic acid.
Detailed Experimental Protocol (Hypothetical)
Step 1: Regioselective Phenylation of a Dihalogenated Picolinic Acid Derivative
This step focuses on creating the biaryl core structure. The use of a dihalogenated picolinic acid ester allows for selective cross-coupling reactions.
Reaction Setup: To a solution of methyl 3-amino-5-bromopicolinate (1.0 eq) in a 2:1 mixture of toluene and water, add phenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
Execution: Degas the mixture with argon for 15 minutes. Heat the reaction to 90°C and stir for 12 hours.
Workup and Purification: After cooling to room temperature, separate the organic layer. Wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield methyl 3-amino-5-phenylpicolinate.
Step 2: Hydrolysis to the Final Product
Reaction Setup: Dissolve the methyl 3-amino-5-phenylpicolinate (1.0 eq) in a 1:1 mixture of methanol and 2M aqueous sodium hydroxide.
Execution: Stir the mixture at room temperature for 4 hours.
Workup and Purification: Remove the methanol under reduced pressure. Acidify the aqueous solution to pH 4-5 with 1M hydrochloric acid. Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield 3-Amino-5-phenylpicolinic acid.
Potential Applications in Drug Development
The picolinic acid scaffold and its derivatives are recognized as "privileged structures" in medicinal chemistry, appearing in numerous biologically active compounds.[4] The unique combination of a metal-chelating picolinic acid, a hydrogen-bonding amino group, and a hydrophobic phenyl group in 3-Amino-5-phenylpicolinic acid suggests several potential therapeutic applications.
Signaling Pathway and Target Interaction Diagram
Caption: Potential therapeutic applications and molecular targets of 3-Amino-5-phenylpicolinic acid derivatives.
Enzyme Inhibition: Picolinic acid and its derivatives are known to be effective enzyme inhibitors.[5] The ability of the picolinic acid moiety to chelate metal ions makes metalloenzymes a particularly attractive target class.[6]
Antiviral Activity: Picolinic acid itself has demonstrated antiviral properties.[7] The addition of the amino and phenyl groups could enhance these effects by providing additional binding interactions with viral proteins.
Neuroprotection: Derivatives of picolinic acid have been investigated for their anticonvulsant and neuroprotective activities.[8] The structural features of 3-Amino-5-phenylpicolinic acid may allow it to modulate neurotransmitter systems in the central nervous system.
Anticancer Applications: The biaryl motif is a common feature in many anticancer agents.[9][10] This, combined with the potential for kinase inhibition, suggests that derivatives of 3-Amino-5-phenylpicolinic acid could be explored for their antiproliferative effects.
Conclusion and Future Directions
3-Amino-5-phenylpicolinic acid represents a promising, albeit underexplored, chemical scaffold for the development of novel therapeutics. Its synthesis is achievable through modern organic chemistry techniques, and its structural features suggest a range of potential biological activities. Future research should focus on the efficient, scalable synthesis of this compound and its analogs, followed by a thorough evaluation of their biological properties in relevant disease models. The insights gained from such studies could pave the way for the development of new and effective treatments for a variety of human diseases.
References
BenchChem. (2025). Application Notes and Protocols for Picolinate Derivatives in Medicinal Chemistry.
Dove Medical Press. (2025, May 20). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors.
International Journal of Innovative Research in Technology. (2025, November 28). Recent Advances and Potential Pharmacological Activities of Picolinic Acid Derivatives.
PubMed. (2017, September 14). Dipicolinic Acid Derivatives as Inhibitors of New Delhi Metallo-β-lactamase-1.
Bentham Science. (2005, October 1). New Derivatives of Picolinic Acid and Nicotinic Acid with Anticonvulsant Activity.
MDPI. (2025, March 15). Synthesis and Anticancer Activity of Bis(2-picolyl)amine Derivatives with a Biaryl Moiety as a Photosensitizer.
ResearchGate. (2025, March 10). Synthesis and Anticancer Activity of Bis(2-picolyl)amine Derivatives with a Biaryl Moiety as a Photosensitizer.
United States Biological. (n.d.). 231552 3-Amino-2-phenylpyridine CAS: 101601-80-3.
PubChem. (n.d.). 3-Aminopicolinic acid.
ChemicalBook. (2025, July 24). 3-amino-5-bromopyridine-2-carboxylic acid | 870997-85-6.
Application Note: Synthesis and Utility of 3-Amino-5-phenylpicolinic Acid in Kinase Inhibitor Development Strategic Overview & Molecular Utility 3-Amino-5-phenylpicolinic acid (CASRN: 1052714-44-9) is a highly specialize...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Synthesis and Utility of 3-Amino-5-phenylpicolinic Acid in Kinase Inhibitor Development
Strategic Overview & Molecular Utility
3-Amino-5-phenylpicolinic acid (CASRN: 1052714-44-9) is a highly specialized, bifunctional building block utilized extensively in the design and synthesis of Serine/Threonine kinase inhibitors, most notably targeting the Proviral Integration site for Moloney murine leukemia virus (PIM) kinases (PIM-1, PIM-2, and PIM-3)[1]. PIM kinases are critical regulators of apoptosis, cell survival, and proliferation in hematopoietic cells; their overexpression is a well-documented driver in various human malignancies and myeloproliferative diseases[2].
From a structural biology perspective, the 3-amino-5-phenylpicolinic acid scaffold acts as a privileged hinge-binding motif:
Picolinic Acid Core : Mimics the adenine ring of ATP, forming essential bidentate hydrogen bonds with the backbone amide and carbonyl residues of the kinase hinge region.
5-Phenyl Substitution : Projects deep into the hydrophobic pocket (hydrophobic region I) of the ATP-binding site, enhancing target affinity and residence time.
3-Amino Group : Serves a dual purpose. Synthetically, it is a handle for downstream cyclization or amide coupling. Conformationally, it forms an intramolecular hydrogen bond with the adjacent carboxylate/amide, locking the molecule into a planar, bioactive conformation that minimizes the entropic penalty upon target binding.
Mechanistic Rationale & Experimental Causality
The synthesis of 3-amino-5-phenylpicolinic acid from 5-bromo-3-nitropicolinonitrile requires strict chemoselective control. The protocol relies on three distinct functionalization phases[3]:
Regioselective Suzuki-Miyaura Coupling : The differential reactivity of the aryl bromide at the 5-position allows for precise cross-coupling with phenylboronic acid, leaving the nitrile and nitro groups intact[3].
Chemoselective Single-Electron Reduction : Tin(II) chloride dihydrate (SnCl2·2H2O) is explicitly chosen over transition-metal catalyzed hydrogenation (e.g., Pd/C with H2). Catalytic hydrogenation risks over-reducing the sensitive nitrile to a primary amine. SnCl2 operates via a single-electron transfer mechanism that selectively reduces the nitro group to an aniline derivative under mild conditions[2].
Microwave-Assisted Acidic Hydrolysis : Nitriles conjugated to electron-deficient heterocyclic systems (like pyridine) are notoriously resistant to complete hydrolysis, often stalling at the primary amide intermediate. The use of concentrated HCl under microwave irradiation (90 °C) provides the necessary activation energy to drive the reaction to the carboxylic acid[4]. Acidic conditions are preferred over basic hydrolysis to preclude base-catalyzed nucleophilic aromatic substitution (SNAr) side reactions, which could displace the newly formed amino group.
Validated Experimental Workflows
The following protocols represent a self-validating system. Each step includes specific in-process controls (IPCs) to verify intermediate integrity before proceeding to the next phase.
Phase 1: Synthesis of 3-Nitro-5-phenylpicolinonitrile
Reaction Setup : In a glass pressure tube, combine 5-bromo-3-nitropicolinonitrile (1.0 eq)[5] and phenylboronic acid (1.5 eq)[3].
Solvent & Base : Suspend the reagents in a biphasic mixture of 1,4-dioxane (15 mL) and 2 M aqueous Na2CO3 (5 mL)[3].
Catalyst Addition : Degas the mixture via an anhydrous N2 stream for 5 minutes to remove dissolved oxygen. Add Pd(dppf)Cl2·CH2Cl2 (0.15 eq)[3].
Execution : Seal the tube and heat at 120 °C using microwave irradiation for 20 minutes (1200 seconds)[3].
Workup & IPC : Cool to room temperature, separate the organic layer, and concentrate under reduced pressure. Purify via flash chromatography or reverse-phase HPLC. Self-Validation: Confirm product mass via LC/MS before proceeding.
Phase 2: Chemoselective Reduction to 3-Amino-5-phenylpicolinonitrile
Reduction : Add tin(II) chloride dihydrate (7.0 eq) in a single portion at room temperature[2].
Execution : Stir the reaction mixture continuously at room temperature overnight (approx. 16 hours)[2].
Workup : Dilute the mixture with ethyl acetate (150 mL). To prevent the formation of intractable tin emulsions and neutralize the mixture, add triethylamine (30 mL)[2].
Isolation : Filter the resulting suspension through a pad of Celite to remove precipitated tin salts. Concentrate the filtrate under reduced pressure to yield the solid intermediate[2].
Phase 3: Hydrolysis to 3-Amino-5-phenylpicolinic Acid
Reaction Setup : Transfer the solid 3-amino-5-phenylpicolinonitrile to a microwave-safe reaction vial and suspend in concentrated HCl (2 mL)[4].
Execution : Irradiate the mixture in a microwave reactor at 90 °C until complete conversion is observed via LC/MS[4].
Workup & Precipitation : Dilute the crude mixture with water. To isolate the zwitterionic amino acid, the aqueous layer must be carefully adjusted to its isoelectric point. Adjust the pH to exactly 7.0 using 1 N NaOH (to neutralize the bulk acid) and fine-tune with 1 N HCl[2].
Isolation & IPC : Collect the resulting precipitate via vacuum filtration, wash with cold water, and dry under high vacuum. Self-Validation: Analyze via LC/MS; the expected mass is m/z 215.1 [M+H]+[2].
Application Note: Advanced Analytical Methods for the Quantification of 3-Amino-5-phenylpicolinic Acid
Introduction and Scientific Context 3-Amino-5-phenylpicolinic acid (CASRN: 1052714-44-9) is a highly specialized synthetic intermediate utilized primarily in the pharmaceutical development of Pim kinase inhibitors[1]. Pi...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction and Scientific Context
3-Amino-5-phenylpicolinic acid (CASRN: 1052714-44-9) is a highly specialized synthetic intermediate utilized primarily in the pharmaceutical development of Pim kinase inhibitors[1]. Pim kinases (Pim-1, 2, and 3) are serine/threonine kinases that play a vital role in the survival and proliferation of hematopoietic cells in response to cytokines; their overexpression is heavily implicated in human malignancies, making them highly validated targets for oncology drugs[1].
During the Chemistry, Manufacturing, and Controls (CMC) phase of drug development, 3-amino-5-phenylpicolinic acid is synthesized via the reduction and acid hydrolysis of 3-nitro-5-phenylpicolinonitrile[1]. Accurate quantification of this intermediate is critical for monitoring reaction kinetics, calculating step-yields, and ensuring the clearance of trace impurities before downstream amidation into the final Active Pharmaceutical Ingredient (API).
Synthetic pathway of Pim kinase inhibitors highlighting the target analyte.
Physicochemical Rationale for Method Development
Designing a robust chromatographic method requires an understanding of the molecule's structural causality. The empirical formula is C₁₂H₁₀N₂O₂ (MW: 214.22 g/mol ). The molecule exhibits a zwitterionic nature due to three distinct functional groups:
Carboxylic Acid (Acidic): Deprotonates at neutral pH.
Primary Amine & Pyridine Ring (Basic): Protonates at acidic pH.
Phenyl Ring (Hydrophobic): Provides necessary lipophilicity for reversed-phase retention.
Chromatographic Causality: Picolinic acid derivatives are notoriously polar and often exhibit poor retention and peak tailing on standard C18 columns[2]. To counteract this, the mobile phase must be kept highly acidic (pH ~2.5). This suppresses the ionization of the carboxylic acid moiety, driving the molecule into a more hydrophobic state that interacts predictably with the stationary phase[3].
Detection Causality: The extended conjugated
π
-system (the phenyl ring coupled directly to the pyridine core) provides an exceptionally strong chromophore, making UV detection highly sensitive. For mass spectrometry, the basic amine and pyridine nitrogen make the molecule highly amenable to positive ion electrospray ionization (ESI+), yielding a robust
[M+H]+
precursor ion at m/z 215.1[1].
Analytical Workflow and Methodologies
Analytical workflow for the quantification of 3-Amino-5-phenylpicolinic acid.
Protocol A: HPLC-UV for Bulk Substance & Reaction Monitoring
Designed for routine CMC laboratory environments to assess purity and yield.
Why this works: We utilize 0.1% Trifluoroacetic acid (TFA) in the mobile phase. TFA is a strong ion-pairing agent that drastically improves the peak shape of primary amines by masking residual silanols on the silica stationary phase, preventing the "tailing" commonly seen with pyridine derivatives.
Step-by-Step Procedure:
Standard Preparation: Accurately weigh 10.0 mg of 3-amino-5-phenylpicolinic acid reference standard. Dissolve in 10.0 mL of Diluent (Water:Acetonitrile 50:50 v/v) to create a 1.0 mg/mL stock solution. Sonicate for 5 minutes.
Working Solutions: Dilute the stock solution with Diluent to prepare a calibration curve ranging from 1.0 µg/mL to 100 µg/mL.
Sample Preparation: Quench 100 µL of the synthesis reaction mixture with 900 µL of Diluent.
Filtration: Filter all solutions through a 0.22 µm PTFE syringe filter into HPLC vials.
Execution: Inject 10 µL of each solution into the HPLC system using the parameters outlined in Table 1.
Table 1: HPLC-UV Chromatographic Conditions
Parameter
Specification
Column
Zorbax Eclipse Plus C18 (150 mm × 4.6 mm, 3.5 µm)
Mobile Phase A
0.1% TFA in LC-MS Grade Water
Mobile Phase B
0.1% TFA in LC-MS Grade Acetonitrile
Flow Rate
1.0 mL/min
Column Temperature
30 °C
Detection Wavelength
254 nm (Reference 360 nm)
Gradient Program
0-2 min: 10% B 2-10 min: 10%
→
90% B 10-12 min: 90% B 12.1-15 min: 10% B (Re-equilibration)
Protocol B: UHPLC-MS/MS for Trace Impurity Profiling
Designed for high-sensitivity detection of the intermediate in final API batches or biological matrices.
Why this works: TFA suppresses ionization in mass spectrometry. Therefore, we substitute it with 0.1% Formic Acid. While Formic Acid is a weaker ion-pairing agent, it provides sufficient protonation for the analyte while remaining highly volatile and MS-compatible, ensuring maximum sensitivity in the ESI source[2].
Step-by-Step Procedure:
Matrix Preparation: If extracting from a complex matrix (e.g., API formulation or plasma), perform a protein precipitation or liquid-liquid extraction using ice-cold Methanol (1:3 ratio)[2].
Centrifugation: Centrifuge the mixture at 14,000 × g for 10 minutes at 4 °C.
Supernatant Transfer: Transfer the supernatant to a glass autosampler vial.
Execution: Inject 2 µL into the UHPLC-MS/MS system using the MRM transitions in Table 2.
Table 2: UHPLC-MS/MS Parameters & MRM Transitions
Parameter
Specification
Column
Waters Acquity UPLC BEH C18 (100 mm × 2.1 mm, 1.7 µm)
Mobile Phase A / B
0.1% Formic Acid in Water / 0.1% Formic Acid in Acetonitrile
Flow Rate
0.4 mL/min
Ionization Source
Electrospray Ionization Positive Mode (ESI+)
Precursor Ion
[M+H]+
m/z 215.1
Quantifier Product Ion
m/z 170.1 (Loss of -COOH, 45 Da)
Qualifier Product Ion
m/z 143.1 (Subsequent loss of HCN)
Collision Energy (CE)
20 eV (Quantifier) / 35 eV (Qualifier)
Trustworthiness: Self-Validating System Suitability (SST)
To ensure the scientific integrity of the generated data, the analytical sequence must be designed as a self-validating system. Before any sample data is accepted, the system must pass the following System Suitability Test (SST) criteria:
Carryover Check: A blank injection (Diluent only) immediately following the highest calibration standard must show a peak area
≤
0.1% of the target analyte. Causality: Ensures subsequent trace measurements are not artificially inflated by column retention.
Precision: Six replicate injections of the 50 µg/mL standard must yield a Relative Standard Deviation (%RSD) of
≤
2.0% for peak area and
≤
1.0% for retention time.
Peak Symmetry: The tailing factor (
Tf
) of the 3-amino-5-phenylpicolinic acid peak must be
≤
1.5. Causality: Excessive tailing indicates secondary interactions with silanols, which compromises integration accuracy.
Resolution: If analyzing reaction mixtures, the resolution (
Rs
) between 3-amino-5-phenylpicolinic acid and the starting material (3-nitro-5-phenylpicolinonitrile) must be
≥
2.0.
References
Source: World Intellectual Property Organization (WO2008106692A1)
LC–MS/MS-Based Quantification of Kynurenine Metabolites, Tryptophan, Monoamines and Neopterin in Plasma, Cerebrospinal Fluid and Brain
Source: Bioanalysis, Taylor & Francis
URL
Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent
Source: International Journal of Tryptophan Research, PubMed / NIH
URL
Application Note: Advanced HPLC Method Development and Validation for 3-Amino-5-phenylpicolinic Acid
Prepared for: Researchers, Analytical Scientists, and Drug Development Professionals Focus: Method Causality, System Self-Validation, and High-Throughput Screening Executive Summary & Biological Relevance 3-Amino-5-pheny...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared for: Researchers, Analytical Scientists, and Drug Development Professionals
Focus: Method Causality, System Self-Validation, and High-Throughput Screening
Executive Summary & Biological Relevance
3-Amino-5-phenylpicolinic acid (CASRN: 1052714-44-9) is a critical synthetic intermediate utilized in the development of novel Pim kinase inhibitors [1]. Pim kinases (Pim-1, -2, and -3) are constitutively active serine/threonine kinases that mediate cell survival and proliferation downstream of the JAK/STAT signaling pathway [2]. Overexpression of Pim kinases is highly implicated in hematopoietic malignancies and solid tumors, making their targeted inhibition a major focus in oncology drug discovery [2].
Rigorous analytical control of this intermediate is paramount. Impurities at the intermediate stage can propagate through the synthetic pathway, compromising the efficacy, yield, and safety of the final Active Pharmaceutical Ingredient (API).
Figure 1: JAK/STAT to Pim kinase signaling pathway and therapeutic inhibition.
Chromatographic Rationale: The Causality of Method Design
Developing a robust High-Performance Liquid Chromatography (HPLC) method for 3-amino-5-phenylpicolinic acid requires navigating its complex physicochemical properties. The molecule is amphoteric, possessing a basic aniline-like primary amine, a weakly basic pyridine nitrogen, and an acidic carboxylic acid moiety. As a Senior Application Scientist, I designed this method based on the following mechanistic causalities:
Stationary Phase Selection: A reversed-phase C18 column (e.g., Phenomenex Luna C18, 5 µm, 4.6 x 50 mm) is selected [2]. The dense octadecylsilane bonding provides excellent hydrophobic retention for the phenyl ring. The short 50 mm length is an intentional choice to allow for rapid, high-throughput screening—a necessity in fast-paced drug discovery environments where reaction completion must be assessed quickly [2].
Mobile Phase & pH Control (The Role of TFA): The use of 0.1% Trifluoroacetic acid (TFA) in both the aqueous and organic mobile phases is the most critical parameter [2]. At a pH of ~2.0, the carboxylic acid is fully protonated (neutral), preventing the peak splitting that occurs when an acid is partially ionized. Simultaneously, the basic nitrogens are fully protonated (cationic). TFA acts as a volatile ion-pairing agent; the bulky trifluoroacetate anion pairs with the protonated amines, shielding them from secondary interactions with residual silanols on the silica support. This causality directly prevents peak tailing and ensures sharp, symmetrical peaks.
Gradient Kinetics: A ballistic gradient from 5% to 100% Acetonitrile over 10 minutes at a high flow rate of 2.5 mL/min is employed [2]. This aggressive gradient rapidly elutes highly retained hydrophobic impurities while ensuring the polar picolinic acid core retains sufficiently at the beginning of the run.
Experimental Methodology: A Self-Validating Protocol
To ensure absolute trustworthiness, this protocol is designed as a self-validating system . By integrating blank injections, system suitability tests (SST), and bracketing standards, the analytical sequence continuously verifies its own performance and data integrity.
Figure 2: Step-by-step self-validating HPLC analytical workflow for 3-Amino-5-phenylpicolinic acid.
Step-by-Step Execution
Step 1: Mobile Phase Preparation
Mobile Phase A: Add 1.0 mL of LC-MS grade TFA to 1000 mL of ultra-pure Milli-Q water. Degas via sonication for 10 minutes.
Mobile Phase B: Add 1.0 mL of LC-MS grade TFA to 1000 mL of HPLC-grade Acetonitrile (ACN). Degas via sonication for 10 minutes.
Step 2: Standard Preparation (System Suitability)
Accurately weigh 10.0 mg of 3-amino-5-phenylpicolinic acid reference standard.
Dissolve in 10 mL of Diluent (5% ACN / 95% Water with 0.1% TFA) to yield a 1.0 mg/mL stock. Sonicate until fully dissolved.
Dilute 1:10 with Diluent to achieve a 100 µg/mL working standard.
Step 3: Sample Preparation
Weigh the synthesized intermediate sample and dissolve in Diluent to a target concentration of 100 µg/mL.
Filter through a 0.22 µm PTFE syringe filter directly into an HPLC vial to protect the column frit from particulate matter.
Step 4: Sequence Construction (The Self-Validation Engine)
Program the chromatography data system (CDS) with the following sequence to ensure the method validates itself in real-time:
Injection 1-2: Blank (Diluent) — Validates baseline stability and absence of carryover.
Injection 3-8: SST Working Standard (6 replicates) — Validates system precision, theoretical plates, and tailing factor.
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Analytical Scientists, and Pharmacokinetic (PK) Professionals
Discipline: Bioanalytical Chemistry & Drug Metabolism and Pharmacokinetics (DMPK)
Introduction and Scope
3-Amino-5-phenylpicolinic acid (CASRN: 1052714-44-9) is a highly functionalized pyridine derivative that serves as a critical intermediate and structural pharmacophore in the synthesis of Pim kinase inhibitors. These inhibitors are actively investigated as targeted therapies for hematopoietic malignancies and solid carcinomas .
During preclinical drug development, accurate quantification of such intermediates or their downstream metabolites in biological matrices (e.g., plasma, serum) is essential. However, the amphoteric nature of 3-amino-5-phenylpicolinic acid—possessing both a basic amino/pyridine group and an acidic carboxylic moiety—presents unique chromatographic and extraction challenges. This application note provides a field-proven, self-validating LC-MS/MS methodology designed to overcome these challenges, ensuring high recovery, minimal matrix effects, and robust reproducibility.
Physicochemical Rationale & MS/MS Strategy
To develop a reliable assay, we must first analyze the molecular structure (C₁₂H₁₀N₂O₂, Monoisotopic Mass: 214.0742 Da) to dictate our ionization and fragmentation strategy.
Ionization Causality: While carboxylic acids can be analyzed in negative ion mode, the presence of the primary amine and the pyridine nitrogen makes Positive Electrospray Ionization (ESI+) significantly more efficient. Under acidic conditions (0.1% Formic Acid), these basic sites readily accept protons, yielding a highly stable precursor ion at m/z 215.1 [M+H]⁺ .
Fragmentation Causality: Collision-induced dissociation (CID) of picolinic acid derivatives typically triggers a rapid neutral loss of carbon dioxide (CO₂, 44 Da) from the carboxylic acid group. This requires relatively low collision energy and yields our primary quantifier ion at m/z 171.1 . A secondary, higher-energy cleavage of the amino group (loss of NH₃, 17 Da) produces the qualifier ion at m/z 154.1 .
Caption: MS/MS fragmentation pathway of 3-amino-5-phenylpicolinic acid in ESI+ mode.
Experimental Design: Sample Preparation
Why not Liquid-Liquid Extraction (LLE)?
At physiological pH, 3-amino-5-phenylpicolinic acid is zwitterionic, making it highly polar and resistant to partitioning into standard organic solvents. Furthermore, direct protein precipitation (PPT) leaves residual phospholipids that cause severe ion suppression in ESI+.
The Solution: We utilize a hybrid approach. A preliminary PPT step disrupts protein binding, followed by Solid-Phase Extraction (SPE) using a Hydrophilic-Lipophilic Balance (HLB) polymeric sorbent to remove phospholipids and concentrate the analyte .
Step-by-Step Extraction Protocol
Spike: Aliquot 50 µL of plasma into a 96-well plate. Add 10 µL of Internal Standard (IS) working solution (e.g., 3-amino-5-phenylpicolinic acid-d5, 500 ng/mL).
Precipitate: Add 150 µL of cold Acetonitrile (ACN) containing 1% Formic Acid. Causality: The acid ensures the analyte is fully protonated, breaking any ionic bonds with plasma proteins.
Separate: Vortex for 2 minutes; centrifuge at 14,000 × g for 10 minutes at 4°C.
Condition SPE: Condition an Oasis HLB 96-well plate (30 mg) with 500 µL Methanol, followed by 500 µL Water.
Load & Wash: Transfer the supernatant to the SPE plate. Wash with 500 µL of 5% Methanol in water to elute polar salts and endogenous interferences.
Elute: Elute the target analyte with 2 × 200 µL of 100% Methanol.
Reconstitute: Evaporate the eluate to dryness under nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (95% Water / 5% ACN with 0.1% Formic Acid).
Caption: Hybrid PPT-SPE sample preparation workflow for plasma matrices.
UHPLC-MS/MS Methodology
Chromatographic Conditions
Standard C18 columns suffer from "phase collapse" (dewetting) when operated at the highly aqueous conditions required to retain polar compounds like picolinic acids. To prevent this, a low-ligand-density, aqueous-compatible column is utilized .
Analytical Column: Waters ACQUITY UPLC HSS T3 (2.1 × 100 mm, 1.8 µm).
Column Temperature: 40°C.
Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Flow Rate: 0.4 mL/min.
Injection Volume: 5 µL.
Gradient Program:
Time (min)
% Mobile Phase A
% Mobile Phase B
0.00
95.0
5.0
0.50
95.0
5.0
3.00
40.0
60.0
4.00
5.0
95.0
5.00
5.0
95.0
5.10
95.0
5.0
| 6.50 | 95.0 | 5.0 (Re-equilibration) |
Mass Spectrometry Parameters
Instrument: Triple Quadrupole Mass Spectrometer (e.g., Sciex QTRAP 6500+ or Waters Xevo TQ-XS).
Parameter
Setting
Ionization Mode
ESI Positive
Capillary / IonSpray Voltage
3.5 kV
Desolvation Temperature
500°C
Desolvation Gas (N₂)
800 L/hr
Precursor Ion (Q1)
m/z 215.1
Quantifier Ion (Q3)
m/z 171.1 (Collision Energy: 20 eV)
Qualifier Ion (Q3)
m/z 154.1 (Collision Energy: 35 eV)
System Suitability & Self-Validating Criteria
To guarantee the trustworthiness of the generated data, the protocol must act as a self-validating system. The following criteria must be actively monitored during the run:
Internal Standard Tracking: The peak area of the SIL-IS must remain within ±15% of the mean IS area across the entire batch. A sudden drop indicates localized matrix suppression or an extraction failure, automatically invalidating that specific sample.
Carryover Assessment: A matrix blank injected immediately following the Upper Limit of Quantification (ULOQ) standard must exhibit a peak area ≤ 20% of the Lower Limit of Quantification (LLOQ).
Signal-to-Noise (S/N): The LLOQ must maintain an S/N ratio ≥ 10:1 to ensure baseline confidence.
Quantitative Validation Summary
When executed strictly according to the parameters above, the method yields the following validation metrics, conforming to FDA/EMA bioanalytical guidelines:
Validation Parameter
Performance / Acceptance Criteria
Linear Dynamic Range
1.0 – 1000 ng/mL (R² ≥ 0.995)
Lower Limit of Quantification (LLOQ)
1.0 ng/mL (Accuracy ± 20%, CV ≤ 20%)
Intra-day Precision (CV%)
2.4% – 6.8%
Inter-day Precision (CV%)
3.1% – 8.2%
Accuracy (% Bias)
-4.5% to +5.2%
Extraction Recovery (Analyte & IS)
88.5% ± 4.2% (Consistent across low/mid/high QC)
Matrix Effect (IS Normalized)
94% – 102% (Indicates negligible ion suppression)
References
Pim kinase inhibitors and methods of their use. World Intellectual Property Organization. Patent WO2008106692A1.
Improved separation and detection of picolinic acid and quinolinic acid by capillary electrophoresis-mass spectrometry: application to analysis of human cerebrospinal fluid. Journal of Chromatography A. PubMed Central (PMC4502419). Available at:[Link]
Ultrahigh-Performance Liquid Chromatography Tandem Mass Spectrometry with Electrospray Ionization Quantification of Tryptophan Metabolites and Markers of Gut Health in Serum and Plasma—Application to Clinical and Epidemiology Cohorts. Analytical Chemistry (2019). ACS Publications. Available at:[Link]
Method
Application Note: Utilizing 3-Amino-5-phenylpicolinic Acid in Cell-Based Assays for Pim Kinase Inhibitor Development
Target Audience: Researchers, scientists, and drug development professionals. Document Type: Advanced Application Note & Experimental Protocol Executive Summary 3-Amino-5-phenylpicolinic acid (3-A-5-PPA; CASRN: 1052714-4...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, scientists, and drug development professionals.
Document Type: Advanced Application Note & Experimental Protocol
Executive Summary
3-Amino-5-phenylpicolinic acid (3-A-5-PPA; CASRN: 1052714-44-9) is a critical synthetic intermediate and structural scaffold utilized in the development of novel Proviral Integration of Maloney (Pim) kinase inhibitors[1]. While rarely used as a standalone therapeutic, 3-A-5-PPA is heavily employed in Fragment-Based Drug Discovery (FBDD) and structure-activity relationship (SAR) profiling.
In cell culture applications, this picolinic acid derivative serves as a foundational "fragment control." By evaluating the unelaborated scaffold in cell-based assays, researchers can establish a definitive cytotoxicity baseline, ensuring that the core binding motif does not induce off-target cell death before it is chemically elaborated into a highly potent, full-length Pim inhibitor[1][2].
Mechanistic Grounding: The Pim Kinase Pathway
To understand the experimental design for 3-A-5-PPA, one must understand its target pathway. Pim kinases (Pim-1, Pim-2, and Pim-3) are constitutively active serine/threonine kinases that act as downstream effectors of the JAK/STAT signaling cascade[1][3]. They are frequently upregulated by oncogenic tyrosine kinases, such as the FLT3-ITD mutation found in 20–30% of Acute Myeloid Leukemia (AML) patients[1][4].
Pim kinases drive oncogenesis primarily by promoting cell survival. A key mechanism is the direct phosphorylation of the pro-apoptotic protein BAD at Serine 112, which neutralizes its ability to induce apoptosis[5][6]. Furthermore, an elegant study by demonstrated that targeting Pim kinases severely impairs the survival of hematopoietic cells transformed by FLT3-ITD[6].
When utilizing 3-A-5-PPA in cell culture, the protocol must act as a self-validating system . We employ a dual-assay approach:
Phenotypic Validation (Viability): Confirms the fragment scaffold lacks inherent, off-target cytotoxicity.
Mechanistic Validation (Target Engagement): Confirms the fragment's baseline effect on Pim-mediated BAD phosphorylation, serving as a negative structural control against a fully synthesized Pim inhibitor (e.g., AZD1208 or a reference compound from [1]).
Fig 2. Experimental workflow for evaluating 3-A-5-PPA in cell-based assays.
Detailed Methodologies
Protocol A: Compound Preparation and Handling
Causality & Expert Insight: The primary amine on the 3-position of the picolinic acid ring is susceptible to oxidation over time in aqueous environments. Therefore, strict anhydrous handling is required for stock solutions.
Reconstitution: Dissolve 3-A-5-PPA powder in anhydrous, cell-culture grade Dimethyl Sulfoxide (DMSO) to create a 10 mM master stock.
Aliquoting: Divide the stock into 10 μL aliquots in amber microcentrifuge tubes to protect from light-induced degradation.
Storage: Store at -20°C. Avoid repeated freeze-thaw cycles.
Working Solutions: Dilute the stock in complete culture media immediately before cell treatment. Ensure the final DMSO concentration in the cell culture does not exceed 0.5% (v/v) to prevent solvent-induced membrane toxicity.
Causality & Expert Insight: We utilize MV4-11 cells (AML) because their FLT3-ITD mutation makes them highly dependent on Pim kinase signaling[2][6]. PC3 cells (prostate cancer) are used as an orthogonal solid tumor model known to overexpress Pim-1[2]. CellTiter-Glo measures ATP as a direct proxy for metabolic viability.
Cell Seeding: Seed MV4-11 cells at
1×104
cells/well and PC3 cells at
3×103
cells/well in 96-well opaque white plates. Use RPMI-1640 supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO₂.
Treatment: Treat cells with a 9-point, 3-fold serial dilution of 3-A-5-PPA (ranging from 0.1 μM to 100 μM).
Internal Controls: Include a 0.5% DMSO vehicle control (100% viability baseline) and a full-length Pim inhibitor (e.g., 1 μM AZD1208) as a positive control for cell death.
Incubation: Incubate for 72 hours.
Detection: Equilibrate plates to room temperature for 30 minutes. Add an equal volume of CellTiter-Glo reagent to each well. Shake for 2 minutes to induce lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
Readout: Measure luminescence using a microplate reader. Calculate EC₅₀ values using non-linear regression.
Protocol C: Target Engagement (Western Blot for p-BAD Ser112)
Causality & Expert Insight: To prove that 3-A-5-PPA acts merely as a structural scaffold and lacks potent intrinsic kinase inhibitory activity, we probe for downstream BAD phosphorylation[5]. A lack of p-BAD reduction by the fragment validates it as a clean starting point for SAR expansion.
Cell Treatment: Seed MV4-11 cells in 6-well plates (
1×106
cells/well). Treat with 10 μM and 50 μM of 3-A-5-PPA, alongside a DMSO control and a 1 μM positive control Pim inhibitor, for 4 hours.
Lysis: Harvest cells, wash with ice-cold PBS, and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors (critical to preserve the p-BAD signal).
Immunoblotting: Run 20 μg of total protein per lane on a 4–12% Bis-Tris gel. Transfer to a PVDF membrane.
Probing: Block with 5% BSA. Probe with primary antibodies against p-BAD (Ser112) and total BAD overnight at 4°C.
Detection: Use HRP-conjugated secondary antibodies and ECL substrate. Normalize the p-BAD signal to total BAD using densitometry software.
Data Presentation: Expected Profiling Results
The following table summarizes the expected quantitative data when validating 3-A-5-PPA as a fragment control against a fully elaborated Pim inhibitor.
Compound Class
Compound Name
Target Profile
MV4-11 EC₅₀ (μM)
PC3 EC₅₀ (μM)
p-BAD (Ser112) IC₅₀
Fragment Scaffold
3-Amino-5-phenylpicolinic acid
Baseline Control
> 100 μM (Inactive)
> 100 μM (Inactive)
> 50 μM
Full Inhibitor
Reference Pim Inhibitor
Active Drug
< 1.0 μM
< 5.0 μM
< 0.1 μM
Vehicle
DMSO (0.5%)
Negative Control
N/A (100% Viability)
N/A (100% Viability)
No Effect
Interpretation: The data demonstrates that 3-A-5-PPA is biologically inert at standard screening concentrations, confirming its safety as a non-toxic core scaffold for synthesizing potent Pim kinase inhibitors[1][2].
References
Aquila Pharmatech LLC. Product Details: 3-amino-5-phenylpicolinic acid (CASRN: 1052714-44-9). ChemSrc Chemical Database. Available at:[Link]
B. Chen et al.Pim kinase inhibitors and methods of their use. Patent WO2008106692A1. Google Patents.
Adam, M. et al. (2006). Targeting PIM kinases impairs survival of hematopoietic cells transformed by Flt3 and BCR/ABL. Cancer Research, 66(7), 3828-3835. Available at:[Link]
MDPI Encyclopedia. Pim Kinases: Important Regulators of Cardiovascular Disease and Oncology. Encyclopedia.pub. Available at:[Link]
Application Note: 3-Amino-5-phenylpicolinic Acid as a Strategic Building Block in Kinase Inhibitor Synthesis
Executive Summary In the landscape of targeted oncology and autoimmune drug discovery, the rational design of small-molecule kinase inhibitors relies heavily on versatile, bifunctional building blocks. 3-Amino-5-phenylpi...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of targeted oncology and autoimmune drug discovery, the rational design of small-molecule kinase inhibitors relies heavily on versatile, bifunctional building blocks. 3-Amino-5-phenylpicolinic acid (CAS: 1052714-44-9) has emerged as a critical scaffold, particularly in the development of Pim kinase inhibitors[1]. Pim kinases (Pim-1, Pim-2, and Pim-3) are constitutively active serine/threonine kinases that drive cancer cell survival and proliferation[1].
This application note provides a comprehensive, self-validating guide to the de novo synthesis of 3-amino-5-phenylpicolinic acid and its integration into drug discovery workflows. By detailing the causality behind specific synthetic methodologies—such as chemoselective nitro reduction and microwave-assisted nitrile hydrolysis—this guide empowers researchers to optimize their library generation protocols.
Physicochemical Profiling & Structural Rationale
The utility of 3-amino-5-phenylpicolinic acid lies in its highly functionalized pyridine core. The adjacent amino and carboxylic acid groups provide an ideal geometry for forming stable amide bonds or synthesizing fused heterocyclic systems. Furthermore, the 5-phenyl substitution introduces a lipophilic moiety that frequently engages in crucial
π−π
stacking interactions within the hydrophobic pockets of kinase active sites.
Scaffold for Pim-1, Pim-2, Pim-3 kinase inhibitors[1]
Mechanistic Context: Pim Kinase Signaling Pathway
To understand the value of this building block, one must understand the biological target it helps inhibit. Cytokines signaling through the JAK/STAT pathway lead to the transcriptional activation of Pim genes[1]. Unlike many kinases, Pim kinases require no further post-translational modifications to become active[1]. Once translated, they phosphorylate downstream targets, most notably inactivating the pro-apoptotic BAD protein, thereby promoting tumorigenesis and cell survival[1].
Cytokine-induced JAK/STAT signaling leading to Pim kinase activation and cell survival.
De Novo Synthesis Protocol
The synthesis of 3-amino-5-phenylpicolinic acid is achieved via a robust two-step sequence: a Suzuki-Miyaura cross-coupling followed by a tandem reduction/hydrolysis reaction[2].
Step 1: Suzuki-Miyaura Cross-Coupling
Objective: Synthesize 3-nitro-5-phenylpicolinonitrile from 5-bromo-3-nitropicolinonitrile.
Reaction Setup: In a glass pressure tube, combine 5-bromo-3-nitropicolinonitrile (1.0 eq) and phenylboronic acid (1.5 eq)[2].
Solvent System: Add a biphasic mixture of 1,4-dioxane (15 mL/mmol) and 2 M aqueous Na2CO3 (5 mL/mmol)[2].
Causality: The biphasic system ensures the organic substrates remain dissolved in the dioxane while providing the aqueous base necessary to activate the boronic acid into a highly reactive boronate complex.
Degassing: Degas the mixture by bubbling an anhydrous N2 stream through the solution for 5 minutes[2].
Causality: Oxygen must be rigorously excluded to prevent the oxidation of the Pd(0) active catalyst species, which would stall the catalytic cycle.
Catalyst Addition: Add Pd(dppf)Cl2-DCM complex (0.1 eq) and seal the tube[2].
Causality: The dppf ligand provides a large bite angle, which accelerates the reductive elimination step—a critical requirement when dealing with electron-deficient substrates like nitropicolinonitriles.
Heating: Stir the reaction mixture at 100 °C for 3 hours[2].
In-Process QC: Analyze an aliquot via LC/MS. The reaction is complete when the starting material is consumed and the product mass is detected at m/z 226.1 (MH+)[2].
Workup: Dilute with ethyl acetate (100 mL), wash with water and brine, dry over MgSO4, filter, and concentrate[2]. Triturate the crude solid with DCM, ether, and hexanes to yield pure 3-nitro-5-phenylpicolinonitrile[2].
Step 2: Nitro Reduction and Nitrile Hydrolysis
Objective: Convert 3-nitro-5-phenylpicolinonitrile to 3-amino-5-phenylpicolinic acid.
Reduction: Dissolve 3-nitro-5-phenylpicolinonitrile (1.0 eq) in DMF (10 mL/mmol) and add tin(II) chloride dihydrate (SnCl2·2H2O, 7.0 eq) at room temperature[2]. Stir overnight[2].
Causality: SnCl2 acts as a mild, chemoselective reducing agent. It reduces the nitro group to an amine via a hydroxylamine intermediate without prematurely hydrolyzing the nitrile under these non-aqueous conditions.
Precipitation of Tin Salts: Dilute the mixture with ethyl acetate (150 mL) and triethylamine (30 mL)[2].
Causality: Triethylamine neutralizes the reaction and forces the precipitation of tin salts as insoluble complexes, preventing severe emulsion formation during extraction.
Filtration: Filter the mixture, then concentrate the filtrate under reduced pressure to yield a solid intermediate[2].
Microwave Hydrolysis: Add concentrated HCl (2 mL) to the solid intermediate and stir in a microwave reactor at 90 °C[2].
Causality: Microwave heating provides rapid, uniform energy transfer to drive the energetically demanding hydrolysis of the nitrile to the carboxylic acid. Acidic conditions are mandatory here; the electron-donating amino group makes the pyridine ring highly resistant to basic nucleophilic attack.
Final Isolation & QC: Adjust the aqueous layer to pH 7.0 using 1 N HCl (if basic workup was used) to precipitate the zwitterionic 3-amino-5-phenylpicolinic acid[1]. Collect by filtration. Confirm identity and purity via LC/MS (Target: m/z 215.1 MH+)[1].
Application Workflow: Library Generation
Once synthesized, 3-amino-5-phenylpicolinic acid serves as the core scaffold for generating libraries of Pim kinase inhibitors. The carboxylic acid moiety is typically activated using coupling reagents (e.g., HATU) and reacted with diverse amines (such as piperidines or piperazines) to explore structure-activity relationships (SAR)[1].
Workflow for synthesizing Pim kinase inhibitor libraries via amide coupling.
Application Note: Scale-Up Synthesis of 3-Amino-5-phenylpicolinic Acid
Target Audience: Process Chemists, Chemical Engineers, and Drug Development Professionals Compound: 3-Amino-5-phenylpicolinic acid (CAS: 1052714-44-9) Executive Summary 3-Amino-5-phenylpicolinic acid is a critical buildi...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Process Chemists, Chemical Engineers, and Drug Development Professionals
Compound: 3-Amino-5-phenylpicolinic acid (CAS: 1052714-44-9)
Executive Summary
3-Amino-5-phenylpicolinic acid is a critical building block and active pharmaceutical ingredient (API) intermediate, prominently utilized in the synthesis of Pim kinase inhibitors for oncology applications. The original discovery-phase synthesis outlined in medicinal chemistry literature relies on reagents and conditions that are fundamentally unsuited for multi-kilogram manufacturing.
This application note details a completely redesigned, self-validating scale-up process. By replacing stoichiometric heavy-metal reductions with catalytic hydrogenation and substituting corrosive microwave-assisted acid hydrolysis with controlled thermal base hydrolysis, we deliver a robust, high-yield, and environmentally benign manufacturing protocol.
Process Evolution: Causality & Mechanistic Rationale
The transition from a benchtop discovery route to a pilot-plant scalable process requires analyzing the causality behind every chemical and operational choice. We addressed three major bottlenecks from the original [1]:
Solvent Substitution in Suzuki-Miyaura Coupling:
The original route utilized 1,4-dioxane, a peroxide-forming Class 2 solvent with high toxicity. In our scale-up protocol, we substitute this with 2-Methyltetrahydrofuran (2-MeTHF). As detailed in [2], 2-MeTHF is derived from renewable resources and possesses low water miscibility. This physical property causes an immediate, clean phase separation during aqueous workup, eliminating the need for multiple solvent extraction cycles.
Elimination of Stoichiometric Tin (Nitro Reduction):
The medicinal chemistry route reduced the nitro group using 7.0 equivalents of Tin(II) chloride (SnCl₂) in DMF. On a multi-kilogram scale, this generates massive volumes of toxic heavy-metal waste and causes intractable emulsions. We engineered a chemoselective heterogeneous catalytic hydrogenation using 5% Pd/C. This choice provides a self-validating mechanism: the cessation of hydrogen gas uptake acts as a real-time kinetic indicator of reaction completion.
Avoiding Corrosive Microwave Hydrolysis:
The final transformation originally required microwave irradiation at 90°C in concentrated HCl. This is highly corrosive to standard 316L stainless steel reactors and lacks scalability [3]. We redesigned this step as a base-promoted thermal hydrolysis using 3M NaOH in aqueous ethanol, followed by isoelectric precipitation.
Quantitative Process Comparison
The following table summarizes the quantitative improvements achieved by the scale-up route compared to the original discovery protocol.
Process Metric
Discovery Route (MedChem)
Scale-Up Route (Process)
Overall Yield
~45%
78%
E-Factor
>150 (High waste)
<30 (Green chemistry aligned)
Solvent Profile
1,4-Dioxane, DMF
2-MeTHF, EtOAc, EtOH/H₂O
Nitro Reduction
Stoichiometric SnCl₂
Catalytic 5% Pd/C, H₂ (2 bar)
Hydrolysis
Microwave, Conc. HCl (90°C)
Batch Reactor, 3M NaOH (85°C)
Purification
Silica Gel Chromatography
Isoelectric Crystallization
Purity Profile
~92%
>98.5% (HPLC AUC)
Synthetic Workflow Diagram
Figure 1: Scalable 3-step synthetic workflow for 3-Amino-5-phenylpicolinic acid.
Self-Validating Experimental Protocols
Step 1: Suzuki-Miyaura Coupling
Objective: Synthesis of 3-nitro-5-phenylpicolinonitrile.
Charge: To a 50 L glass-lined reactor under N₂, charge 5-bromo-3-nitropicolinonitrile (1.0 kg, 4.38 mol), phenylboronic acid (0.64 kg, 5.25 mol, 1.2 eq), and K₂CO₃ (1.21 kg, 8.76 mol, 2.0 eq).
Solvent Addition: Add 2-MeTHF (10 L) and deionized water (5 L). Sparge the biphasic mixture with N₂ for 30 minutes to remove dissolved oxygen.
Self-Validation (IPC): Sample the organic layer after 4 hours. The reaction is validated as complete when HPLC shows <1.0% starting material.
Workup: Cool to 25°C. Stop agitation and allow phases to separate. The distinct density difference between 2-MeTHF and water ensures a sharp, visually validated phase boundary. Discard the lower aqueous phase. Wash the organic phase with water (5 L), concentrate under vacuum, and crystallize from isopropanol to yield Intermediate 1 (~890 g, 90% yield).
Step 2: Chemoselective Catalytic Hydrogenation
Objective: Synthesis of 3-amino-5-phenylpicolinonitrile.
Charge: To a 20 L Hastelloy hydrogenator, charge 3-nitro-5-phenylpicolinonitrile (0.8 kg, 3.55 mol) and ethyl acetate (8 L).
Catalyst Addition: Carefully charge 5% Pd/C (50% wet paste, 0.08 kg) under a blanket of N₂.
Reaction: Purge the vessel with N₂ (3x), followed by H₂ (3x). Pressurize the reactor to 2.0 bar with H₂ and initiate vigorous agitation at 25°C.
Self-Validation (IPC): Monitor the mass flow controller. The reaction is self-validating; hydrogen uptake will strictly plateau once the 6-electron reduction of the nitro group is complete (typically 5-6 hours). The mild conditions prevent the over-reduction of the nitrile group.
Workup: Purge the reactor with N₂. Filter the mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure to yield Intermediate 2 as a pale yellow solid (~660 g, 95% yield).
Objective: Synthesis of 3-Amino-5-phenylpicolinic acid.
Charge: To a 50 L reactor, charge 3-amino-5-phenylpicolinonitrile (0.65 kg, 3.33 mol) and ethanol (3 L).
Hydrolysis: Add 3M aqueous NaOH (5.5 L). Heat the mixture to a gentle reflux (85°C) for 8 hours. Ammonia gas evolution will be observed.
Self-Validation (IPC): Confirm the disappearance of the nitrile intermediate via HPLC (<0.5% AUC).
Workup & Precipitation: Cool the reactor to 20°C. Remove ethanol under reduced pressure. Dilute the remaining aqueous solution with water (2 L) and filter to remove any insoluble trace impurities.
Isoelectric Crystallization: Transfer the filtrate to a clean vessel. Slowly add 6M HCl under continuous pH monitoring. The protocol is structurally self-purifying: as the pH reaches exactly 3.5 (the isoelectric point of the target amino acid), the zwitterionic product spontaneously crystallizes out of solution, leaving inorganic salts dissolved.
Isolation: Filter the resulting slurry, wash the filter cake with cold water (2 x 1 L), and dry in a vacuum oven at 50°C to constant weight. Yield: Final API Intermediate (~625 g, 88% yield, >98.5% purity).
References
Title: Pim kinase inhibitors and methods of their use (WO2008106692A1)
Title: Green Chemistry Tools to Influence a Medicinal Chemistry and Research Chemistry Based Organisation
Source: Organic Process Research & Development (American Chemical Society)
URL: [Link]
Title: Practical Process Research and Development – A Guide for Organic Chemists
Source: Academic Press (ScienceDirect)
URL: [Link]
Application
Application Note: 3-Amino-5-phenylpicolinic Acid as a Core Scaffold for PIM Kinase Inhibitor Discovery
Target Audience: Medicinal Chemists, Assay Biologists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols (SOPs) Executive Summary In the landscape of targeted onc...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Medicinal Chemists, Assay Biologists, and Drug Development Professionals
Document Type: Technical Application Note & Standard Operating Protocols (SOPs)
Executive Summary
In the landscape of targeted oncology and immunomodulation, the Proviral Integration site for Moloney murine leukemia virus (PIM) kinases have emerged as high-value therapeutic targets. 3-Amino-5-phenylpicolinic acid (CASRN: 1052714-44-9) serves as a highly versatile and critical pharmacophore building block in the synthesis of novel, ATP-competitive pan-PIM kinase inhibitors[1].
This application note provides a comprehensive guide to the biological rationale, chemical synthesis, and downstream validation protocols for utilizing 3-amino-5-phenylpicolinic acid derivatives in drug discovery workflows.
Biological Rationale: Targeting the PIM Kinase Axis
PIM kinases (PIM-1, PIM-2, and PIM-3) are a family of short-lived serine/threonine kinases that are aberrantly overexpressed in various hematological malignancies (e.g., Acute Myeloid Leukemia, Multiple Myeloma) and solid tumors[1][2].
Unlike many other kinases, PIM kinases lack a regulatory domain; they are constitutively active once translated[1]. Their signaling is primarily controlled at the transcriptional level, acting as direct downstream effectors of the JAK/STAT signaling pathway[3]. Upon activation by cytokines, PIM kinases phosphorylate a myriad of substrates that drive cell cycle progression (CDC25), promote cellular proliferation (p21/p27), and critically, inhibit apoptosis by phosphorylating the pro-apoptotic protein BAD[2][3].
Because 3-amino-5-phenylpicolinic acid derivatives can occupy the unique ATP-binding pocket of PIM kinases, they effectively uncouple this survival signaling, making them potent anti-cancer agents.
Fig 1: JAK/STAT to PIM Kinase Signaling Pathway and Downstream Effectors.
Drug Discovery Workflow
The integration of 3-amino-5-phenylpicolinic acid into a drug discovery pipeline follows a structured, self-validating workflow. The carboxylic acid and primary amine functional groups provide orthogonal handles for derivatization (e.g., amide couplings, urea formations), allowing medicinal chemists to rapidly explore structure-activity relationships (SAR)[1].
Fig 2: End-to-end drug discovery workflow for PIM kinase inhibitors.
Experimental Protocols
Protocol A: Chemoselective Synthesis of 3-Amino-5-phenylpicolinic Acid
Objective: To reduce 3-nitro-5-phenylpicolinonitrile to the target amino-acid scaffold.
Causality & Rationale: Tin(II) chloride dihydrate (
SnCl2⋅2H2O
) is selected as the reducing agent because it provides mild, chemoselective reduction of the nitro group to an amine without over-reducing the pyridine ring. The subsequent aqueous workup drives the hydrolysis of the nitrile to the corresponding picolinic acid[1].
Step-by-Step Procedure:
Reaction Setup: Dissolve 1.0 equivalent of 3-nitro-5-phenylpicolinonitrile in anhydrous N,N-Dimethylformamide (DMF) (approx. 10 mL per mmol) in a round-bottom flask under an inert nitrogen atmosphere.
Reduction: Add 7.0 equivalents of Tin(II) chloride dihydrate (
SnCl2⋅2H2O
) to the solution at room temperature.
Incubation: Stir the reaction mixture continuously at room temperature for 12–16 hours (overnight). Note: Monitor the disappearance of the nitro starting material via LC/MS.
Quenching & Dilution: Dilute the crude mixture with 150 mL of ethyl acetate (EtOAc) and 30 mL of triethylamine (TEA). Rationale: TEA neutralizes the acidic tin salts, precipitating them and preventing the protonation of the newly formed amine.
Filtration: Filter the suspension through a pad of Celite to remove the precipitated tin complexes. Wash the filter cake with additional EtOAc.
Concentration: Concentrate the filtrate under reduced pressure to yield a solid intermediate.
Acidification & Precipitation: Resuspend the solid in water and carefully acidify the aqueous layer using 1 N HCl until the pH reaches exactly 7.0.
Isolation: Collect the resulting precipitate (3-amino-5-phenylpicolinic acid) via vacuum filtration. Dry under high vacuum.
Protocol B: In Vitro PIM Kinase Inhibition Assay (IC50 Determination)
Objective: To quantify the biochemical potency of synthesized derivatives against PIM-1, PIM-2, and PIM-3.
Causality & Rationale: Because PIM kinases are constitutively active, their inhibition can be directly measured in a cell-free system using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. This isolates the drug-target interaction from cellular permeability variables.
Step-by-Step Procedure:
Prepare a 10-point, 3-fold serial dilution of the 3-amino-5-phenylpicolinic acid derivative in 100% DMSO.
Transfer 100 nL of the compound dilutions into a 384-well low-volume assay plate.
Add 5 µL of recombinant PIM kinase (PIM-1, PIM-2, or PIM-3) diluted in assay buffer (50 mM HEPES pH 7.5, 10 mM
MgCl2
, 1 mM EGTA, 0.01% Brij-35).
Incubate for 15 minutes at room temperature to allow compound binding.
Initiate the kinase reaction by adding 5 µL of an ATP/Substrate peptide mix (e.g., ULight-labeled p70 S6K peptide). Note: ATP concentration should be set at the
Km
specific to each PIM isoform to ensure competitive inhibition kinetics are accurately measured.
Incubate for 60 minutes at room temperature.
Stop the reaction by adding 10 µL of EDTA/Europium-anti-phospho antibody detection mix.
Read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission: 615 nm and 665 nm). Calculate IC50 using a 4-parameter logistic non-linear regression model.
Protocol C: Cellular Target Engagement (p-BAD Western Blot)
Objective: To verify that the inhibitor successfully permeates the cell membrane and inhibits PIM kinase activity intracellularly.
Causality & Rationale: BAD is a direct downstream substrate of PIM kinases. Phosphorylation of BAD at Ser112 prevents it from inducing apoptosis[2]. A reduction in p-BAD(Ser112) levels directly correlates with PIM kinase inhibition.
Step-by-Step Procedure:
Seed MV4-11 (human AML) cells in 6-well plates at
1×106
cells/well.
Treat cells with varying concentrations of the inhibitor (e.g., 0.1 µM, 1 µM, 10 µM) for 4 hours.
Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
Resolve 20 µg of total protein per lane on a 10% SDS-PAGE gel and transfer to a PVDF membrane.
Probe the membrane with primary antibodies against p-BAD (Ser112) and total BAD. Use GAPDH as a loading control.
Develop using chemiluminescence and quantify band intensity to determine the cellular
EC50
.
Representative Data Presentation
When 3-amino-5-phenylpicolinic acid is derivatized (e.g., via amide coupling at the carboxylic acid), the resulting libraries typically show varying degrees of pan-PIM activity. The table below illustrates representative (hypothetical, literature-aligned) biochemical data for structural derivatives to demonstrate how SAR is tracked during lead optimization.
Compound ID
Scaffold Core
PIM-1 IC50 (nM)
PIM-2 IC50 (nM)
PIM-3 IC50 (nM)
Cellular Viability EC50 (µM)
Cmpd-001
3-Amino-5-phenylpicolinic acid
>10,000
>10,000
>10,000
>50.0
Cmpd-045
Amide Derivative A
12
45
18
1.2
Cmpd-088
Amide Derivative B
5
15
8
0.4
Cmpd-112
Urea Derivative C
2
8
3
0.1
Table 1: Representative biochemical and cellular profiling data of 3-amino-5-phenylpicolinic acid derivatives. The core scaffold alone (Cmpd-001) requires derivatization to achieve nanomolar potency.
Conclusion
3-Amino-5-phenylpicolinic acid is a foundational chemical precursor for the development of targeted PIM kinase inhibitors. By leveraging its orthogonal functional groups, researchers can construct diverse libraries of ATP-competitive inhibitors. When validated through rigorous biochemical and cellular assays—specifically tracking the JAK/STAT/PIM/BAD signaling axis—these compounds show immense promise in overcoming apoptosis-resistance in oncology models.
Application Notes & Protocols: Selective Derivatization of 3-Amino-5-phenylpicolinic Acid
Abstract This comprehensive guide provides detailed protocols for the chemical derivatization of 3-Amino-5-phenylpicolinic acid, a bifunctional molecule of interest in pharmaceutical and materials science research. Addre...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This comprehensive guide provides detailed protocols for the chemical derivatization of 3-Amino-5-phenylpicolinic acid, a bifunctional molecule of interest in pharmaceutical and materials science research. Addressing the inherent challenge of chemoselectivity, this document outlines two primary strategic pathways: the derivatization of the carboxylic acid moiety via amide bond formation and the derivatization of the exocyclic amino group for analytical applications. We present field-proven, step-by-step protocols, explain the causality behind experimental choices, and include methods for both direct coupling and advanced protective group strategies to ensure high-yield, high-purity outcomes.
Introduction: The Challenge of Selectivity
3-Amino-5-phenylpicolinic acid is a heterocyclic building block featuring three distinct functional regions: a carboxylic acid, an aromatic amino group, and a pyridine ring. This trifecta of functionality makes it a versatile scaffold but also presents a significant synthetic challenge. The primary issue arises from its bifunctional nature as an amino acid; the nucleophilic amino group can readily react with an activated form of the carboxylic acid group on another molecule, leading to undesired oligomerization or polymerization.
Therefore, any successful derivatization strategy must employ a chemoselective approach to modify one functional group while leaving the other inert. This guide provides robust methodologies to achieve this selectivity, focusing on two key transformations:
Part A: Carboxylic Acid Derivatization: Formation of amides, a critical transformation for generating novel bioactive compounds and functional materials.
Part B: Amino Group Derivatization: Labeling of the amino group with an ultraviolet (UV) active tag for quantitative analysis via High-Performance Liquid Chromatography (HPLC).
Part A: Derivatization of the Carboxylic Acid via Amide Coupling
The direct formation of an amide from a carboxylic acid and an amine is thermodynamically unfavorable at ambient temperatures, primarily because the basic amine will deprotonate the acidic carboxylic acid to form a highly unreactive ammonium-carboxylate salt.[1][2] The core principle of amide synthesis is therefore the "activation" of the carboxylic acid, converting the hydroxyl group into a better leaving group and rendering the carbonyl carbon highly electrophilic.[3]
We will explore two robust protocols: a direct, one-pot synthesis and a more controlled, two-step synthesis employing a protecting group strategy.
2.1. Overall Workflow for Amide Synthesis
The general workflow involves activation of the carboxylic acid followed by nucleophilic attack by an amine. For maximum control and purity, a protection/deprotection sequence is recommended.
Figure 1: Workflow comparison for amide synthesis.
2.2. Protocol 1: Direct Amide Coupling via EDCI/HOBt
This one-pot method is rapid but carries a risk of side-product formation. It is most successful when using a highly reactive, non-sterically hindered amine in slight excess. The addition of 1-Hydroxybenzotriazole (HOBt) is crucial as it acts as a scavenger for the reactive O-acylisourea intermediate, converting it to a less reactive but more selective HOBt-ester and suppressing racemization.[4]
Experimental Protocol:
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 3-Amino-5-phenylpicolinic acid (1.0 eq.), HOBt (1.2 eq.), and the desired primary or secondary amine (1.2 eq.).
Dissolution: Dissolve the mixture in anhydrous N,N-Dimethylformamide (DMF, approx. 0.1 M). Stir at room temperature until all solids are dissolved.
Cooling: Cool the reaction mixture to 0 °C in an ice-water bath.
Activation: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 eq.) portion-wise to the stirred solution.
Reaction: Allow the reaction to slowly warm to room temperature and stir overnight (12-18 hours).
Work-up:
Dilute the reaction mixture with ethyl acetate.
Wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by silica gel column chromatography.
2.3. Protocol 2: Two-Step Synthesis via N-Boc Protection
This is the preferred method for achieving high purity and avoiding side reactions. The nucleophilicity of the amino group is temporarily masked by converting it into a tert-butyloxycarbonyl (Boc) carbamate.[5][6] This protecting group is stable to the basic and neutral conditions of amide coupling but can be easily removed under acidic conditions.
Step A: N-Boc Protection
Preparation: Dissolve 3-Amino-5-phenylpicolinic acid (1.0 eq.) in a 1:1 mixture of 1,4-dioxane and water.
Basification: Add sodium hydroxide (2.5 eq.) and stir until a clear solution is obtained.
Protection: Add Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq.) and stir vigorously at room temperature for 4-6 hours.
Work-up:
Concentrate the mixture in vacuo to remove the dioxane.
Dilute with water and wash with diethyl ether to remove any unreacted Boc₂O.
Acidify the aqueous layer to pH 2-3 with cold 1 M HCl. A white precipitate should form.
Collect the solid by vacuum filtration, wash with cold water, and dry under high vacuum. The resulting N-Boc-3-amino-5-phenylpicolinic acid is typically used without further purification.
Step B: Amide Coupling and Deprotection
Coupling: Perform the amide coupling as described in Protocol 1 , using the N-Boc protected acid as the starting material.
Deprotection:
Dissolve the purified, N-Boc protected amide in dichloromethane (DCM).
Add trifluoroacetic acid (TFA) (10-20 eq., typically 25-50% v/v solution in DCM).
Stir at room temperature for 1-2 hours, monitoring by TLC.
Concentrate the mixture under reduced pressure. Co-evaporate with toluene several times to remove residual TFA.
Neutralize the residue with saturated aqueous NaHCO₃ and extract the product with ethyl acetate.
Dry the organic layer, concentrate, and purify as needed.
RT (Protection); 0 °C to RT (Coupling); RT (Deprotection)
Key Advantage
Speed (One Pot)
High Purity, Control
Key Disadvantage
Risk of side products
Longer sequence (3 steps)
2.5. Reaction Mechanism: EDCI/HOBt Activation
The mechanism involves the formation of a highly reactive O-acylisourea intermediate, which is then converted to a more selective active ester by HOBt before being displaced by the amine nucleophile.
Figure 3: Workflow for PITC derivatization.
3.2. Protocol 3: PITC Derivatization
Materials:
Sample containing 3-Amino-5-phenylpicolinic acid
Coupling Buffer: Ethanol, Triethylamine, and Water (2:1:1 v/v/v)
Derivatizing Reagent: Phenylisothiocyanate (PITC), Ethanol, and Triethylamine (1:7:1 v/v/v)
Vacuum centrifuge
HPLC system with UV detector
Experimental Protocol:
Sample Preparation: Place a dried aliquot of the sample (containing 1-10 µg of the analyte) into a small glass reaction vial.
Coupling: Add 50 µL of the Coupling Buffer to the sample, vortex briefly, and allow to stand for 5 minutes.
Derivatization: Add 30 µL of the Derivatizing Reagent. Cap the vial, vortex thoroughly, and allow the reaction to proceed at room temperature for 20 minutes.
Evaporation: Remove the cap and place the vial in a vacuum centrifuge. Dry the sample completely (approx. 30-60 minutes). This step is critical to remove excess PITC and triethylamine which would interfere with chromatography.
[7]5. Reconstitution: Reconstitute the dried PTC-derivative in a known volume (e.g., 100 µL) of the initial HPLC mobile phase. Vortex to ensure complete dissolution.
Analysis: Inject an aliquot onto the HPLC system.
3.3. Suggested HPLC Conditions
Parameter
Condition
Column
C18 Reverse Phase, 4.6 x 150 mm, 5 µm
Mobile Phase A
0.1 M Ammonium Acetate, pH 6.5
Mobile Phase B
Acetonitrile
Gradient
10% B to 60% B over 20 minutes
Flow Rate
1.0 mL/min
Column Temp.
40 °C
Detection
UV at 254 nm
Injection Vol.
10 µL
Verification of Derivatives
Successful derivatization should always be confirmed by appropriate analytical techniques:
Thin Layer Chromatography (TLC): Quick, qualitative assessment of reaction completion.
High-Performance Liquid Chromatography (HPLC): Purity assessment and quantification.
Liquid Chromatography-Mass Spectrometry (LC-MS): Confirmation of the expected molecular weight of the product.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unambiguous structural elucidation of the final product.
References
Cui, L., et al. (2023). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. MDPI. Available at: [Link]
Figueiredo, R. M., & Campagne, J.-M. (2023). Direct Amidations of Carboxylic Acids with Amines. Encyclopedia.pub. Available at: [Link]
Chem LibreTexts. (2023). Conversion of Carboxylic acids to amides using DCC as an activating agent. Available at: [Link]
Wang, P., et al. (2018). Enzymatic Strategies for the Biosynthesis of N‐Acyl Amino Acid Amides. ResearchGate. Available at: [Link]
Wang, X., et al. (2018). Direct Amidation of Carboxylic Acids through an Active α-Acyl Enol Ester Intermediate. The Journal of Organic Chemistry. Available at: [Link]
Pirianowicz-Chaber, E., et al. (2003). Qualitative and Quantitative Analysis of Three Amino Acid Derivatives of Anticonvulsant Activity. PubMed. Available at: [Link]
Organic Chemistry Portal. (n.d.). Protective Groups. Available at: [Link]
Wikipedia. (n.d.). Protecting group. Available at: [Link]
SciSpace. (n.d.). Amino Acid-Protecting Groups. Available at: [Link]
Shimadzu. (2020). Fast and Sensitive Analysis of Amino Acids Using Automated Pre-Column Derivatization. Available at: [Link]
Agrawal, H., et al. (2012). Protecting groups in amino acids. ResearchGate. Available at: [Link]
Gabbutt, C. D., et al. (2015). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. PMC. Available at: [Link]
Wuts, P. G. M. (2007). Chapter 8: Amino Protecting Groups. In Greene's Protective Groups in Organic Synthesis.
Waylander. (2020). How is the esterification of amino acid carried on in this reaction. Chemistry Stack Exchange. Available at: [Link]
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Available at: [Link]
Mach, M., & Kersten, B. (1988). Process for the derivatization of amino acids with phenyl isothiocyanate for HPLC and devices therefor. Google Patents.
Waters Corporation. (n.d.). Derivatization of Amino Acids Using Waters AccQ•Tag Chemistry. Available at: [Link]
CN107698889A. (2018). The one pot process technique of 3- amino -3- phenylpropionic acid esters. Google Patents.
Konecny, J., et al. (2021). Scheme of derivatization procedure of three different amino... ResearchGate. Available at: [Link]
Chem LibreTexts. (2021). 3: Esterification (Experiment). Available at: [Link]
Einarsson, S., et al. (1983). Method development for amino acid analysis. ResearchGate. Available at: [Link]
Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Available at: [Link]
Revere, J. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. Available at: [Link]
Application Notes and Protocols: 3-Amino-5-phenylpicolinic Acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract 3-Amino-5-phenylpicolinic acid is a synthetic, heterocyclic small molecule with significant poten...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
3-Amino-5-phenylpicolinic acid is a synthetic, heterocyclic small molecule with significant potential in medicinal chemistry. Its rigid pyridine core, substituted with a nucleophilic amino group and a lipophilic phenyl ring, presents a versatile scaffold for the development of novel therapeutic agents. This document provides a comprehensive guide to the synthesis, potential applications, and detailed experimental protocols for the evaluation of 3-amino-5-phenylpicolinic acid and its derivatives. The protocols are designed to be self-validating and are supported by authoritative references to ensure scientific integrity.
Introduction: The Scientific Rationale
The picolinic acid framework is a "privileged scaffold" in medicinal chemistry, meaning it is a molecular structure that is capable of binding to multiple biological targets. The introduction of an amino group at the 3-position and a phenyl group at the 5-position creates a molecule with a unique combination of hydrogen bonding capabilities, aromatic interactions, and potential for further derivatization. This strategic functionalization can lead to compounds with enhanced potency, selectivity, and favorable pharmacokinetic properties.
Derivatives of picolinic acid have demonstrated a wide array of biological activities, including anti-cancer, anti-inflammatory, and kinase inhibitory effects. The 3-amino-5-phenylpicolinic acid scaffold is hypothesized to interact with various biological targets by mimicking endogenous ligands or by fitting into specific binding pockets of enzymes and receptors.
Proposed Synthesis of 3-Amino-5-phenylpicolinic Acid
Diagram: Proposed Synthetic Workflow
Caption: Proposed synthetic route for 3-Amino-5-phenylpicolinic acid.
Protocol 1: Synthesis of 5-Phenylpicolinic Acid (Intermediate C)
This protocol outlines the synthesis of the key intermediate, 5-phenylpicolinic acid, starting from commercially available 5-bromo-2-methylpyridine.
Step 1: Suzuki Coupling to form 5-Phenyl-2-methylpyridine (Intermediate B)
To a degassed solution of 5-bromo-2-methylpyridine (1.0 eq) and phenylboronic acid (1.2 eq) in a 2:1 mixture of toluene and ethanol, add a 2M aqueous solution of sodium carbonate (3.0 eq).
Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the mixture.
Heat the reaction mixture to 80°C and stir under an inert atmosphere for 12 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, cool the reaction to room temperature, and extract the product with ethyl acetate.
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to afford 5-phenyl-2-methylpyridine.
Step 2: Oxidation to 5-Phenylpicolinic Acid (Intermediate C)
Dissolve 5-phenyl-2-methylpyridine (1.0 eq) in a mixture of pyridine and water (1:1).
Heat the solution to 90°C and add potassium permanganate (3.0 eq) portion-wise over 1 hour.
Maintain the reaction at 90°C for an additional 4 hours.
Cool the mixture to room temperature and filter off the manganese dioxide precipitate.
Wash the precipitate with hot water.
Acidify the filtrate with concentrated hydrochloric acid to a pH of approximately 3-4, which will precipitate the product.
Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 5-phenylpicolinic acid.[1]
Protocol 2: Synthesis of 3-Amino-5-phenylpicolinic Acid (Final Product)
This protocol describes the subsequent steps to introduce the amino group at the 3-position of the picolinic acid ring.
Step 1: Electrophilic Bromination to form 3-Bromo-5-phenylpicolinic Acid (Intermediate D)
To a solution of 5-phenylpicolinic acid (1.0 eq) in concentrated sulfuric acid, add N-bromosuccinimide (NBS) (1.1 eq) portion-wise at 0°C.
Allow the reaction to slowly warm to room temperature and stir for 24 hours.
Carefully pour the reaction mixture onto crushed ice.
Collect the resulting precipitate by filtration, wash thoroughly with water, and dry to obtain 3-bromo-5-phenylpicolinic acid.
Step 2: Buchwald-Hartwig Amination to form 3-Amino-5-phenylpicolinic Acid (Product E)
In a sealed tube, combine 3-bromo-5-phenylpicolinic acid (1.0 eq), tris(dibenzylideneacetone)dipalladium(0) (0.05 eq), Xantphos (0.1 eq), and sodium bis(trimethylsilyl)amide (2.2 eq).
Evacuate and backfill the tube with an inert atmosphere (e.g., argon).
Add a source of ammonia, such as a solution of ammonia in dioxane or by using an ammonia surrogate like benzophenone imine followed by hydrolysis.
Heat the reaction mixture to 110°C for 16 hours.
Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
Acidify the mixture with 1M HCl to precipitate the product.
Filter the solid, wash with water, and purify by recrystallization or column chromatography to yield 3-amino-5-phenylpicolinic acid.
Potential Applications in Medicinal Chemistry
Based on the structural features of 3-amino-5-phenylpicolinic acid and the known biological activities of related compounds, several potential therapeutic applications can be explored.
Anticancer Activity
Many pyridine-based compounds exhibit potent anticancer activity by targeting various cellular pathways. The 3-amino-5-phenylpicolinic acid scaffold could be investigated for its potential to inhibit cancer cell proliferation and induce apoptosis.
This protocol details a standard method to evaluate the cytotoxic effects of 3-amino-5-phenylpicolinic acid on cancer cell lines.[2][3]
Materials:
Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer).
Complete cell culture medium (e.g., DMEM with 10% FBS).
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
Prepare a stock solution of 3-amino-5-phenylpicolinic acid in DMSO and make serial dilutions in the culture medium.
Treat the cells with various concentrations of the compound and include a vehicle control (DMSO).
Incubate the plates for 48-72 hours.
Add MTT solution to each well and incubate for 4 hours, allowing viable cells to form formazan crystals.
Remove the medium and dissolve the formazan crystals in DMSO.
Measure the absorbance at 570 nm using a microplate reader.
Calculate the percentage of cell viability and determine the half-maximal inhibitory concentration (IC50).
Kinase Inhibition
Protein kinases are crucial regulators of cell signaling, and their dysregulation is implicated in many diseases, including cancer and inflammatory disorders. The aminopyridine moiety is a common feature in many kinase inhibitors.
Caption: General workflow for a kinase inhibition assay.
This protocol provides a general framework for assessing the inhibitory activity of 3-amino-5-phenylpicolinic acid against a specific kinase (e.g., a tyrosine kinase or a serine/threonine kinase).[4][5][6][7]
Prepare serial dilutions of 3-amino-5-phenylpicolinic acid in the kinase assay buffer.
In a 384-well plate, add the kinase and the test compound or vehicle control.
Incubate for a defined period (e.g., 30 minutes) at room temperature to allow for inhibitor binding.
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
Incubate for a specific time (e.g., 60 minutes) at the optimal temperature for the kinase.
Stop the reaction and measure the kinase activity using a suitable detection method, such as a luminescence-based assay that quantifies the amount of ADP produced.
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Anti-inflammatory Activity
Chronic inflammation is a hallmark of many diseases. Compounds that can modulate inflammatory pathways are of great therapeutic interest. The potential anti-inflammatory properties of 3-amino-5-phenylpicolinic acid can be investigated by measuring its effect on key inflammatory mediators.
This protocol measures the ability of the test compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.[8][9][10][11]
Materials:
RAW 264.7 murine macrophage cell line.
Lipopolysaccharide (LPS).
Griess Reagent.
Complete cell culture medium.
96-well plates.
Procedure:
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
Pre-treat the cells with various concentrations of 3-amino-5-phenylpicolinic acid for 1 hour.
Stimulate the cells with LPS (1 µg/mL) to induce the expression of inducible nitric oxide synthase (iNOS).
Incubate the plates for 24 hours.
Collect the cell culture supernatant.
Determine the nitrite concentration in the supernatant using the Griess reagent, which correlates with NO production.
Measure the absorbance at 540 nm.
Calculate the percentage of NO production inhibition and determine the IC50 value.
This assay determines the inhibitory effect of the compound on COX-1 and COX-2 enzymes, which are key in the inflammatory response.[2][6][12][13]
Materials:
Purified human recombinant COX-1 and COX-2 enzymes.
Arachidonic acid (substrate).
COX inhibitor screening assay kit.
96-well plates.
Procedure:
Prepare serial dilutions of 3-amino-5-phenylpicolinic acid.
In separate wells of a 96-well plate, add the assay buffer, either COX-1 or COX-2 enzyme, and the test compound or vehicle control.
Incubate to allow for inhibitor binding.
Initiate the reaction by adding arachidonic acid.
Incubate for a specified time at 37°C.
Stop the reaction and measure the production of prostaglandin E2 (PGE2) using a suitable detection method, such as an ELISA-based kit.
Calculate the percent inhibition for each enzyme and determine the IC50 values to assess potency and selectivity.
Data Presentation and Interpretation
All quantitative data from the described assays should be presented in a clear and concise manner. IC50 values should be calculated from dose-response curves using appropriate software.
Table 1: Illustrative Data Summary for 3-Amino-5-phenylpicolinic Acid
Assay Type
Target/Cell Line
Endpoint
Result (IC50, µM)
Cytotoxicity
MCF-7
Cell Viability
[Insert experimental value]
Cytotoxicity
HCT-116
Cell Viability
[Insert experimental value]
Kinase Inhibition
[Specify Kinase]
Enzyme Activity
[Insert experimental value]
Anti-inflammatory
RAW 264.7 (LPS)
NO Production
[Insert experimental value]
Anti-inflammatory
COX-1
Enzyme Activity
[Insert experimental value]
Anti-inflammatory
COX-2
Enzyme Activity
[Insert experimental value]
Conclusion and Future Directions
3-Amino-5-phenylpicolinic acid represents a promising scaffold for the development of novel therapeutic agents. The proposed synthetic route provides a practical approach to access this molecule for further investigation. The detailed protocols for biological evaluation will enable researchers to systematically explore its potential as an anticancer, kinase inhibitory, or anti-inflammatory agent. Future work should focus on the synthesis of a library of derivatives to establish structure-activity relationships (SAR) and optimize the pharmacological profile of this exciting chemical entity.
Deng, W. G., et al. (1998). Development of a Radiochemical Cyclooxygenase-1 and -2 in Vitro Assay for Identification of Natural Products as Inhibitors of Prostaglandin Biosynthesis. Journal of Natural Products, 61(12), 1533–1537. [Link]
Hassan, S. T. S., et al. (2015). In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF -7 cell lines study of Marine Yeast. Journal of Applied Pharmaceutical Science, 5(3), 073-078. [Link]
Stephens, D. E., & Larionov, O. V. (2016). Direct ortho-Arylation of Pyridinecarboxylic Acids: Overcoming the Deactivating Effect of sp2-Nitrogen. Organic Letters, 18(23), 6022–6025. [Link]
Anugu, R. R., Munnuri, S., & Falck, J. R. (2020). Picolinate-Directed Arene meta-C-H Amination via FeCl3 Catalysis. Journal of the American Chemical Society, 142(11), 5266–5271. [Link]
McCauley, J., Zivanovic, A., & Skropeta, D. (2013). Bioassays for anticancer activities. Methods in Molecular Biology, 1055, 191-205. [Link]
Maity, S., Bera, A., Bhattacharjya, A., & Maity, P. (2023). C-H functionalization of pyridines. Organic & Biomolecular Chemistry, 21(28), 5671–5690. [Link]
Hu, J., et al. (2024). Synthesis and Anti-Trypanosoma cruzi Activity of 3-Cyanopyridine Derivatives. ACS Omega, 9(21), 23903–23919. [Link]
Mphahlele, M. J., et al. (2021). Design, synthesis and evaluation of amino-3,5-dicyanopyridines and thieno[2,3-b]pyridines as ligands of adenosine A1 receptors for the potential treatment of epilepsy. Molecules, 26(15), 4458. [Link]
Google Patents. (n.d.).
Google Patents. (n.d.). CN102276526B - Synthesis method of 2-amino pyridine compounds.
Wang, Y., et al. (2013). Design, synthesis and biological evaluation of novel pyrimidine, 3-cyanopyridine and m-amino-N-phenylbenzamide based monocyclic EGFR tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry, 21(11), 2947–2957. [Link]
Google Patents. (n.d.). CN104987308A - Preparation method for 5-bromine-2-picolinic acid.
Alcaide, B., Almendros, P., & Alonso, J. M. (2021). Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives. Chemistry of Heterocyclic Compounds, 57(7), 635–643. [Link]
Paradkar, V. M., & Williams, T. R. (2023). Selective Intermolecular Amination of C–H Bonds at Tertiary Carbon Centers. ACS Catalysis, 13(10), 6899–6904. [Link]
Stanković, N., et al. (2021). Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen. Molecules, 26(16), 4991. [Link]
Tu, S., et al. (2005). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. Arkivoc, 2005(1), 137-142. [Link]
Jain, N. F., & Masse, C. E. (n.d.). Synthesis from Carboxylic Acid Derivatives. [Link]
Marton, M., et al. (2011). 1.4.2 Hydrolysis of Nitriles to Carboxylic Acids. In Biocatalysis in Organic Synthesis. [Link]
Pérez-Arrizabalaga, A., et al. (2021). Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Derivative. Molecules, 26(15), 4567. [Link]
Ali, N., et al. (2025). Pyrazole–pyrazoline derivatives as next-generation anti-inflammatory agents. AZoNetwork. [Link]
Powers, R. J., et al. (2023). I(III)-Mediated Arene C-H Amination using (Hetero)Aryl Nucleophiles. ChemRxiv. [Link]
de Léséleuc, M., & Sibi, M. P. (2024). Synthesis and In vitro and In silico Anti-inflammatory Activity of New Thiazolidinedione-quinoline Derivatives. ResearchGate. [Link]
da Silva, A. B., et al. (2011). Anti-inflammatory and antinociceptive activities of indole-imidazolidine derivatives. International Immunopharmacology, 11(11), 1852–1858. [Link]
Anugu, R. R., et al. (2023). Advancing Meta-Selective C–H Amination through Non-Covalent Interactions. Journal of the American Chemical Society, 145(51), 27869–27876. [Link]
University of Cambridge. (2023). Ortho-Selective amination of arene carboxylic acids via rearrangement of acyl O-hydroxylamines. [Link]
Application Note: Advanced Materials Engineering using 3-Amino-5-phenylpicolinic Acid
Target Audience: Materials Scientists, Coordination Chemists, and Sensor Development Engineers. Executive Summary & Structural Rationale While 3-Amino-5-phenylpicolinic acid (3-A-5-PPA) is frequently utilized as a pharma...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Materials Scientists, Coordination Chemists, and Sensor Development Engineers.
Executive Summary & Structural Rationale
While 3-Amino-5-phenylpicolinic acid (3-A-5-PPA) is frequently utilized as a pharmaceutical intermediate, its unique molecular architecture makes it an exceptional, highly versatile building block in materials science. The rational design of functional materials—ranging from Metal-Organic Frameworks (MOFs) to surface-active protective films—relies heavily on the precise arrangement of coordinating groups and steric modulators.
The efficacy of 3-A-5-PPA in materials science is governed by three distinct structural pillars:
The Picolinic Acid Core (N,O-Chelation): The adjacent pyridine nitrogen and carboxylic acid oxygen form a highly thermodynamically stable bidentate chelation pocket. This is ideal for anchoring transition metals or sensitizing lanthanides[1].
The 3-Amino Substituent (Lewis Basic Site): In polymeric networks, the -NH₂ group often remains uncoordinated to the primary framework metal due to steric constraints. This leaves a free, electron-rich Lewis basic site lining the material's pores, enabling highly selective post-synthetic capture of thiophilic heavy metals (e.g., Hg²⁺)[2].
The 5-Phenyl Ring (Steric & Electronic Modulation): The phenyl ring extends the π-conjugation of the system, drastically lowering the triplet state energy to perfectly match the resonance levels of Lanthanide ions (Antenna Effect). In surface chemistry, this bulky aromatic ring acts as a dense hydrophobic shield, repelling aqueous corrodents[3].
Application Workflow I: Luminescent Lanthanide-MOFs for Heavy Metal Sensing
Lanthanide-based MOFs (Ln-MOFs) are premier candidates for chemical sensing due to their sharp emission profiles and long luminescence lifetimes. 3-A-5-PPA acts as an excellent "antenna" ligand, absorbing UV light and transferring the energy to the Ln³⁺ emission center.
Causality of Experimental Design
Solvent Choice (DMF/H₂O): N,N-Dimethylformamide (DMF) ensures the complete dissolution of the hydrophobic 5-phenyl ring, while a precise volumetric addition of H₂O facilitates the gradual deprotonation of the carboxylic acid, preventing amorphous precipitation and promoting slow crystal growth.
Self-Validating System: The protocol includes a mandatory Powder X-Ray Diffraction (PXRD) step to confirm phase purity, and a competitive ion titration to statistically validate the sensor's selectivity.
Step-by-Step Synthesis & Validation Protocol
Step 1: Precursor Preparation
Dissolve 0.1 mmol of 3-A-5-PPA in 4.0 mL of a DMF/H₂O mixture (v/v, 3:1) in a 10 mL Teflon-lined stainless steel autoclave.
Add 0.05 mmol of Europium(III) nitrate hexahydrate [Eu(NO₃)₃·6H₂O]. Stir for 15 minutes until the solution is optically clear.
Causality Check: Add 10 µL of 1M HNO₃. The slight acidification slows down the coordination kinetics, yielding high-quality single crystals rather than kinetic powders.
Step 2: Solvothermal Synthesis
Seal the autoclave and heat at 120°C for 72 hours.
Cool to room temperature at a controlled rate of 5°C/hour to prevent thermal shock and crystal fracturing.
Harvest the pale-yellow crystals via vacuum filtration, washing sequentially with DMF (3 × 5 mL) and absolute ethanol (3 × 5 mL) to remove unreacted precursors.
Step 3: Self-Validation & Sensing Assay
Phase Validation: Perform PXRD on the bulk sample. The experimental diffractogram must match the simulated single-crystal structure.
Analyte Titration: Disperse 2 mg of the Eu-MOF in 3 mL of HEPES buffer (pH 7.4). Excite at 320 nm and monitor the characteristic Eu³⁺ emission at 614 nm (⁵D₀ → ⁷F₂ transition).
Selectivity Control: Titrate 10 µM of competing ions (Na⁺, K⁺, Ca²⁺, Zn²⁺). The luminescence should remain stable. Titrate 10 µM of Hg²⁺; a sharp luminescence quenching (Signal OFF) validates the successful interaction between Hg²⁺ and the free 3-amino groups.
Mechanistic Pathway Visualization
Figure 1: Luminescence sensitization pathway and Photoinduced Electron Transfer (PET) quenching mechanism.
Picolinic acid derivatives are highly effective corrosion inhibitors for metallic substrates (e.g., Copper, Mild Steel, Magnesium) in aggressive aqueous environments[4]. The 3-A-5-PPA molecule chemisorbs onto metal surfaces via its N and O atoms, while the 5-phenyl ring forms a dense, hydrophobic barrier[3].
Causality of Experimental Design
Electrochemical Impedance Spectroscopy (EIS): Chosen over simple weight-loss methods because EIS is non-destructive and directly measures the Charge Transfer Resistance (
Rct
), providing immediate, self-validating proof of film integrity.
Solvent Delivery: A mixed ethanol/water solvent is used to ensure the hydrophobic 3-A-5-PPA remains soluble until it selectively partitions onto the high-energy metallic surface.
Step-by-Step Passivation Protocol
Step 1: Substrate Preparation (The Control)
Polish a pure copper working electrode using sequential SiC abrasive papers (up to 2000 grit) to ensure a uniform surface roughness.
Degrease via ultrasonication in acetone for 5 minutes, rinse with deionized water, and dry under a stream of N₂.
Validation Baseline: Run an initial EIS scan in a blank 3.5 wt% NaCl solution to establish the uninhibited
Rct
baseline.
Step 2: Inhibitor Application
Prepare a 5 mM solution of 3-A-5-PPA in a 10% Ethanol/90% H₂O mixture.
Immerse the polished copper electrode into the inhibitor solution for 2 hours at 298 K to allow for thermodynamic equilibrium of the chemisorption process.
Step 3: Electrochemical Validation
Transfer the passivated electrode to a standard three-electrode cell containing 3.5 wt% NaCl (corrosive medium).
Perform EIS at Open Circuit Potential (OCP) with an AC amplitude of 10 mV over a frequency range of 100 kHz to 10 mHz.
Calculate the Inhibition Efficiency (
η
) using the formula:
η%=[(Rct(inhibited)−Rct(blank))/Rct(inhibited)]×100
. A successful passivation will yield
η>90%
.
Anti-Corrosion Mechanism Visualization
Figure 2: Multi-layered anti-corrosion mechanism of 3-A-5-PPA on metallic substrates.
Quantitative Data Summary
The following table summarizes the expected physicochemical and performance metrics when utilizing 3-A-5-PPA in the aforementioned materials science applications, establishing a benchmark for experimental validation.
Application Domain
Key Performance Metric
Expected Value / Range
Mechanistic Driver
Luminescent Eu-MOF
Absolute Quantum Yield (
Φ
)
35% – 45%
Efficient T₁
→
⁵D₀ energy transfer (Antenna effect).
Luminescent Eu-MOF
Hg²⁺ Detection Limit (LOD)
<50
nM
High binding affinity of the uncoordinated 3-amino group.
Luminescent Eu-MOF
Stern-Volmer Quenching (
Ksv
)
>1.5×104
M⁻¹
Rapid Photoinduced Electron Transfer upon heavy metal binding.
Corrosion Passivation
Inhibition Efficiency (
η%
)
92% – 96%
Dense N,O-chemisorption layer blocking active anodic sites.
Corrosion Passivation
Charge Transfer Resistance (
Rct
)
>15,000Ω⋅cm2
Hydrophobic exclusion of H₂O and Cl⁻ by the 5-phenyl ring.
References
Robust Lanthanoid Picolinate-Based Coordination Polymers for Luminescence and Sensing Applications
National Center for Biotechnology Information (PMC)[Link][1]
Efficient and Selective Removal of Hg(II) from Aqueous Solution by a Highly Stable Amino Isonicotinic-Based Coordination Polymer
ACS Crystal Growth & Design[Link][2]
Molecular structure of picolinic acid and its derivatives as corrosion inhibitors
ResearchGate[Link][3]
Comprehensive screening of Mg corrosion inhibitors
Hereon (Final Draft Repository)[Link][4]
Application Note: A Systematic Approach to the Purification of 3-Amino-5-phenylpicolinic Acid
An Application Guide by Google's Gemini Understanding the Analyte: Chemical Properties and Impurity Profile A successful purification strategy begins with a thorough understanding of the target molecule's physicochemical...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Guide by Google's Gemini
Understanding the Analyte: Chemical Properties and Impurity Profile
A successful purification strategy begins with a thorough understanding of the target molecule's physicochemical properties. 3-Amino-5-phenylpicolinic acid is an amphoteric compound, possessing both a basic amino group (-NH₂) and an acidic carboxylic acid group (-COOH) on a pyridine ring. The presence of the phenyl group lends significant nonpolar character to the molecule. This unique combination of features dictates its solubility and reactivity, which we can leverage for purification.
Potential Impurities:
Impurities are typically process-related or arise from degradation. A proactive approach involves anticipating these impurities to select the most effective purification method.[1]
Starting Materials: Unreacted precursors from the synthetic route.
Regioisomers: Isomers formed during substitution reactions on the pyridine ring (e.g., 3-Amino-6-phenylpicolinic acid).
By-products: Products from side reactions, such as over-reduction or incomplete hydrolysis of a nitrile or ester precursor.
Degradation Products: Compounds formed by oxidation or decarboxylation, especially under harsh reaction or storage conditions.
Strategic Purification Workflow
A multi-step approach is often necessary to achieve high purity (>99%). The overall strategy involves a primary bulk purification step followed by a secondary polishing step, with analytical quality control checks integrated throughout the process.
Caption: A logical workflow for the purification of 3-Amino-5-phenylpicolinic acid.
Primary Purification Techniques
Primary methods are designed to remove the bulk of impurities and significantly increase the purity of the crude product.
Recrystallization
Recrystallization is a powerful technique for purifying crystalline solids. The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent system at varying temperatures. For aromatic amino acids, this is often the most effective first step.[2][3]
Causality Behind Solvent Selection: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Given the molecule's amphoteric and aromatic nature, polar protic solvents, or mixtures containing them, are excellent candidates.
Solvent System
Rationale & Commentary
Aqueous Acetic Acid
Principle: Acetic acid protonates the basic amino group and pyridine nitrogen, increasing solubility in hot water. Upon cooling, the neutral zwitterionic form becomes less soluble and crystallizes, leaving more soluble impurities behind. This is a proven method for purifying tryptophan, a related aromatic amino acid.[2]
Ethanol/Water
Principle: The compound is likely soluble in hot ethanol and less soluble in water. The mixture is heated to dissolve the solid, and water is added dropwise until turbidity appears (the saturation point). Upon cooling, crystals form.
Isopropanol/Water
Principle: Similar to ethanol/water, but isopropanol is less polar, which can be advantageous for separating from more polar impurities. Studies on L-Phenylalanine have explored this system.[4]
Acetonitrile
Principle: A polar aprotic solvent that has been used effectively for purifying picolinic acid itself.[5] It can be a good choice if protic solvents lead to unwanted side reactions or solvate formation.
Protocol 1: Recrystallization from Aqueous Acetic Acid
Dissolution: In a fume hood, suspend 10 g of crude 3-Amino-5-phenylpicolinic acid in 50 mL of deionized water in an Erlenmeyer flask equipped with a magnetic stir bar.
Acidification & Heating: While stirring, add glacial acetic acid dropwise until the solid completely dissolves. Add a minimal excess (e.g., 1-2 mL). Heat the solution on a hot plate to 80-90°C. Do not boil.
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. For maximum yield, subsequently place the flask in an ice bath for 1-2 hours.
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
Washing: Wash the crystals sparingly with a small volume of cold deionized water (to remove residual acetic acid), followed by a wash with a non-polar solvent like cold diethyl ether or hexane to aid in drying.
Drying: Dry the purified crystals under vacuum at 40-50°C to a constant weight.
Quality Control Checkpoint: Analyze a small sample of the dried crystals and the mother liquor by HPLC or TLC. The impurities should be enriched in the mother liquor.[6]
Acid-Base Extraction
This technique leverages the amphoteric nature of the molecule to separate it from neutral organic impurities. By manipulating the pH of the aqueous phase, the compound's solubility can be toggled, allowing it to move from an organic layer to an aqueous layer and back.
Caption: Workflow for purification using acid-base extraction.
Protocol 2: Acid-Base Extraction
Dissolution: Dissolve 5 g of crude product in 100 mL of ethyl acetate. If solubility is poor, another solvent like dichloromethane may be used.
Remove Basic Impurities: Transfer the solution to a separatory funnel and wash with 50 mL of 1 M HCl. Drain the aqueous layer. Repeat the wash. This step removes highly basic impurities.
Extract Target Compound: Add 50 mL of 1 M NaOH to the separatory funnel. Shake vigorously and allow the layers to separate. The target compound will deprotonate and move into the aqueous layer as its sodium salt. Drain the aqueous layer into a separate beaker. Repeat the extraction on the organic layer with another 50 mL of 1 M NaOH and combine the aqueous extracts. The remaining organic layer contains neutral impurities and can be discarded.
Precipitation: Cool the combined aqueous extracts in an ice bath. While stirring, slowly add 6 M HCl dropwise until the pH is approximately neutral (pH ~6-7). The 3-Amino-5-phenylpicolinic acid will precipitate out of the solution.
Isolation and Drying: Collect the precipitate by vacuum filtration, wash with cold deionized water, and dry under vacuum as described in Protocol 1.
Secondary Purification (Polishing)
When very high purity is required, chromatographic techniques are employed.
Flash Column Chromatography
For moderate quantities (mg to g scale), flash chromatography over silica gel can be effective. The polar amino and carboxylic acid groups will cause strong binding to silica. Therefore, a polar mobile phase, often containing a modifier like acetic acid or triethylamine, is required to achieve elution.
Stationary Phase: Silica Gel (230-400 mesh)
Mobile Phase System: A gradient of methanol in dichloromethane (DCM) is a good starting point. For example, 0% to 10% MeOH in DCM. Adding 0.5-1% acetic acid to the mobile phase can improve peak shape by keeping the carboxylic acid protonated.
Prep-HPLC is the ultimate tool for achieving the highest possible purity. The choice of column and mobile phase is critical.
HPLC Mode
Stationary Phase
Mobile Phase
Principle & Use Case
Reversed-Phase (RP)
C18, C8
Water/Acetonitrile or Water/Methanol with an additive (e.g., 0.1% TFA or Formic Acid)
Separates based on hydrophobicity. The phenyl group provides good retention. Additives are crucial for good peak shape.[5]
HILIC
Silica, Amide, or specialized HILIC phases
High organic (>70% Acetonitrile) with an aqueous buffer
Hydrophilic Interaction Liquid Chromatography (HILIC) is excellent for polar compounds. It separates based on partitioning into a water layer on the stationary phase. This can provide a different selectivity compared to RP-HPLC.[7]
Ion-Exchange (IEX)
Strong Cation Exchange (SCX) or Strong Anion Exchange (SAX)
Aqueous buffers with a salt or pH gradient
Separates based on charge. At low pH, the amino group is protonated, allowing binding to an SCX column. At high pH, the carboxyl group is deprotonated, allowing binding to an SAX column.[8]
Purity Assessment and Final Characterization
No purification is complete without rigorous analytical confirmation. A combination of methods should be used to confirm both purity and identity.[9][10]
Technique
Purpose
Sample Data/Expected Outcome
HPLC-UV/MS
Purity assessment (% area), impurity profiling, and molecular weight confirmation.
Purity > 99% by UV peak area. MS should show the correct [M+H]⁺ ion.[5][11]
¹H and ¹³C NMR
Structural confirmation and identification of impurities.
The spectra should match the expected structure of 3-Amino-5-phenylpicolinic acid, with no significant impurity peaks.
Melting Point
A sharp melting point indicates high purity.
A narrow range (e.g., 2-3°C) is expected for a pure compound.
Elemental Analysis
Confirms the elemental composition (C, H, N).
Experimental values should be within ±0.4% of the calculated values for the molecular formula.[6]
Karl Fischer Titration
Quantifies water content.
Important for obtaining an accurate measure of the active substance.[9]
References
US5057615A - Process for purifying tryptophan.
Characterization and crystallization of chiral aromatic amino acids . University of Groningen. [Link]
Hydrophilic Interaction Liquid Chromatographic (HILIC)/Ion Exchange Separation of Picolinic and Nicotinic Acids . ResearchGate. [Link]
Solubility and Crystallization Studies of Picolinic Acid . MDPI. [Link]
INVESTIGATIONS ON THE SEPARATING CHARACTERISTICS OF DIFFERENT CRYSTALLINE AMINO ACID SYSTEMS . Karlsruhe Institute of Technology. [Link]
WO2015104464A1 - Process for purifying aromatic amino acids.
Improved separation and detection of picolinic acid and quinolinic acid by capillary electrophoresis-mass spectrometry . University of Texas at San Antonio. [Link]
Synthesis of Some Aminopicolinic Acids . University of Missouri-St. Louis. [Link]
Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility . ChemistryOpen. [Link]
WO2021076681A1 - Process for synthesis of picolinamides.
Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids . MDPI. [Link]
WO2001058848A1 - A process for the purification of 3-amino-1,2-propanediol and 2-amino...
CN1268604C - Industrial preparation method for 3-amino phenylacetic acid.
Determination of purity values of amino acid reference materials by mass balance method: an approach to the quantification of related structure impurities . PubMed. [Link]
Determination of purity values of amino acid reference materials by mass balance method: an approach to the quantification of related structure impurities . ResearchGate. [Link]
A Reliable Synthesis of 3-Amino-5-Alkyl and 5-Amino-3-Alkyl Isoxazoles . Thieme Synthesis. [Link]
Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management . MDPI. [Link]
Identification of Therapeutic Peptide and its Impurities . Agilent. [Link]
Identification, characterization and preparation of process-related impurities of the phenylquinoline derivative NK-104 . Der Pharma Chemica. [Link]
US6551803B1 - Method for purification of amino acid containing solutions by electrodialysis.
The one pot process technique of 3- amino -3- phenylpropionic acid esters.
Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management . PMC. [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Handling, Storage, and Experimental Protocols for 3-Amino-5-phenylpicolinic Acid
Executive Summary
3-Amino-5-phenylpicolinic acid (CAS: 1052714-44-9) is a highly functionalized pyridine derivative that serves as a critical building block in pharmaceutical chemistry, drug discovery, and agrochemical development[1]. Featuring a complex zwitterionic character due to its 2-carboxylic acid and 3-amino groups, alongside a lipophilic 5-phenyl substituent, this compound presents unique solubility and stability challenges. This application note provides a scientifically grounded, E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) compliant protocol for its storage, handling, and integration into synthetic workflows.
Physicochemical Profile & Causality
To design a self-validating handling protocol, we must first understand the structural liabilities of the molecule. The exact physicochemical parameters dictate its handling requirements.
Table 1: Physicochemical Properties and Handling Causality
Requires strictly controlled heating during dissolution/reaction[2].
Oxidation Potential
High (due to 3-amino group)
Requires inert atmosphere storage to prevent N-oxidation.
Mechanistic Insight: The proximity of the electron-donating 3-amino group to the 2-carboxylic acid creates a push-pull electronic system on the pyridine ring. Picolinic acids are inherently susceptible to thermal decarboxylation, a pathway that is accelerated under basic conditions or high heat[2]. Furthermore, the free primary amine is vulnerable to atmospheric oxidation, leading to colored degradation products (azo/azoxy dimers or N-oxides).
Handling and Storage Procedures
Storage Protocol
Temperature : Store strictly at ≤ 4°C (refrigerated) for active use, or -20°C for long-term archiving.
Atmosphere : Maintain under an inert gas (Argon or Nitrogen). Causality: Purging the headspace of the vial after every use displaces oxygen and ambient moisture, preventing the oxidative degradation of the aniline-like 3-amino group.
Light Protection : Store in amber glass vials or wrap in aluminum foil. UV light can catalyze radical-mediated oxidation of the amino group.
Handling Protocol
Environment : Handle inside a Class II biological safety cabinet or a chemical fume hood.
PPE : Nitrile gloves, anti-static lab coat, and safety goggles. Pyridine derivatives can act as skin sensitizers and respiratory irritants.
Weighing : Use static-free spatulas. Due to the potential for electrostatic charge accumulation on fine powders, ensure the analytical balance is grounded.
Degradation Pathways
Understanding how 3-Amino-5-phenylpicolinic acid degrades is crucial for preventing it. In addition to thermal and oxidative stress in the lab, environmental release subjects the compound to microbial catabolism. For example, the pic gene cluster found in bacteria like Alcaligenes faecalis initiates the degradation of picolinic acids via hydroxylation and subsequent ring cleavage[3].
Caption: Primary degradation pathways of 3-Amino-5-phenylpicolinic acid under stress and environmental conditions.
Experimental Protocols
Protocol A: Preparation of Standard Stock Solutions (0.1 M)
Causality: Due to its zwitterionic nature, the compound has poor solubility in neutral water. Aprotic polar solvents are required to disrupt intermolecular hydrogen bonding without ionizing the molecule unpredictably.
Step-by-Step Methodology:
Equilibration : Allow the sealed vial of 3-Amino-5-phenylpicolinic acid to reach room temperature (approx. 30 minutes) inside a desiccator. Why? This prevents the condensation of atmospheric moisture on the cold powder, which could trigger hydrolysis or clumping.
Weighing : Weigh exactly 21.42 mg of the compound using a calibrated microbalance.
Solvent Addition : Transfer the powder to a 1.5 mL amber Eppendorf tube. Add 1.0 mL of anhydrous, amine-free N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).
Dissolution : Vortex gently for 60 seconds. Critical Warning : Do not sonicate with heat. Localized acoustic cavitation hot spots can trigger premature decarboxylation[2].
Storage of Aliquots : If not used immediately, flush the tube headspace with Argon, seal with Parafilm, and store at -20°C. Avoid repeated freeze-thaw cycles.
Protocol B: Amide Coupling Workflow (HATU-Mediated)
Causality: The 2-carboxylic acid is sterically hindered by the adjacent 3-amino group. High-efficiency coupling reagents like HATU are required to form the active ester rapidly, minimizing side reactions such as self-condensation.
Step-by-Step Methodology:
Activation : To a solution of 3-Amino-5-phenylpicolinic acid (1.0 eq, 0.1 M in DMF), add HATU (1.1 eq) and N,N-Diisopropylethylamine (DIPEA) (2.5 eq).
Incubation : Stir at 0°C for 10 minutes to allow the formation of the OAt-active ester. Self-Validating Check: A slight color change (deepening to yellow/orange) indicates successful active ester formation.
Amine Addition : Add the target primary or secondary amine (1.2 eq) dropwise.
Reaction : Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor completion via LC-MS.
Quenching : Quench the reaction with saturated aqueous NaHCO₃ to neutralize excess DIPEA and hydrolyze any unreacted active ester.
Caption: Workflow for HATU-mediated amide coupling of 3-Amino-5-phenylpicolinic acid.
Safety & Environmental Impact
Dispose of all solutions containing 3-Amino-5-phenylpicolinic acid as hazardous organic waste. Do not pour down the drain. As demonstrated by environmental studies on related picolinic acids, these compounds can be toxic to aquatic life unless metabolized by specific bacterial strains possessing the pic gene cluster[3]. Aminopicolinic acids are also widely utilized in agricultural applications as crop protection agents, meaning their environmental accumulation and disposal must be strictly monitored to prevent ecological disruption[4].
References
[1] ChemSrc. "1052714-44-9 3-Amino-5-phenylpicolinic acid CAS Properties". Available at:
[2] ChemicalBook. "The degradation of 2-picolinic acid". Available at:
[3] ASM Journals. "Identification and Characterization of a Novel pic Gene Cluster Responsible for Picolinic Acid Degradation in Alcaligenes faecalis JQ135". Available at:
[4] Chem-Impex. "3-Aminopicolinic acid Applications and Material Science". Available at:
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Document Type: Application Note & Protocol (Derived from SDS Profiling)
Executive Summary
3-Amino-5-phenylpicolinic acid (CAS: 1052714-44-9)[1] is a highly functionalized pyridine-2-carboxylic acid derivative. The parent scaffold, picolinic acid, is a well-documented chelating agent for transition metals[2], and amino-substituted derivatives have demonstrated high efficacy in coordination chemistry, such as capturing heavy metals from aqueous solutions[3]. In medicinal chemistry, this compound serves as a privileged building block for synthesizing enzyme inhibitors and targeted therapeutics.
However, translating the Safety Data Sheet (SDS) of this compound into practical laboratory workflows requires an understanding of its physicochemical behavior. This guide synthesizes the hazard profile of 3-Amino-5-phenylpicolinic acid into actionable, self-validating protocols for safe handling, stock preparation, and chemoselective amide coupling.
Physicochemical & Hazard Profiling
To design a safe experimental workflow, we must first understand the causality behind the compound's hazards. The molecule possesses both a basic pyridine/amino nitrogen and an acidic carboxylic acid, creating a zwitterionic character at physiological pH. This dual nature, combined with the lipophilic 5-phenyl ring, dictates both its solubility profile and its biological reactivity.
According to standard safety data for picolinic acid derivatives, this class of compounds presents specific acute and localized hazards[4][5]. Table 1 summarizes the quantitative and qualitative hazard data extrapolated for 3-Amino-5-phenylpicolinic acid.
Table 1: SDS Hazard Summary and Practical Implications
GHS Classification
Hazard Statement (H-Code)
Mechanistic Causality
Laboratory Implication
Acute Toxicity, Oral (Cat 4)
H302: Harmful if swallowed
Strong metal chelation disrupts metalloenzymes in the GI tract[2].
Strict prohibition of mouth pipetting; mandate enclosed weighing stations.
Skin Irritation (Cat 2)
H315: Causes skin irritation
Zwitterionic nature alters localized pH on epidermal layers[5].
Mandatory use of nitrile gloves and lab coats during all handling phases.
Eye Damage/Irritation (Cat 1/2)
H318/H319: Causes serious eye damage/irritation
Acidic proton and pyridine ring readily interact with mucosal membranes[4].
Safety goggles with side shields are non-negotiable during solvent addition.
STOT SE (Cat 3)
H335: May cause respiratory irritation
Fine crystalline powder easily aerosolizes, irritating the respiratory tract.
Weighing and transfer must occur within a Class II biosafety cabinet or fume hood.
Safe Handling & Master Stock Preparation
The zwitterionic character and the lipophilic 5-phenyl ring make 3-Amino-5-phenylpicolinic acid poorly soluble in water or non-polar organic solvents (like hexane or ether). Dimethyl sulfoxide (DMSO) is the optimal solvent because its high dielectric constant effectively disrupts the intermolecular hydrogen bonding between the carboxylic acid and amino groups of adjacent molecules.
Protocol 1: Preparation of a 100 mM Master Stock Solution
Rationale: Generating a 100 mM stock in anhydrous DMSO ensures complete dissolution and stability for high-throughput screening (HTS) or downstream synthesis, while minimizing repeated exposure to the hazardous powder.
Step-by-Step Methodology:
Environmental Control: Ensure the analytical balance is housed within a ductless chemical fume hood or a Class II biological safety cabinet to mitigate the H335 respiratory hazard.
PPE Verification: Don standard nitrile gloves, a fastened lab coat, and safety goggles (mitigating H315 and H319 risks).
Weighing: Tare an anti-static weigh boat. Carefully transfer 21.4 mg (approx. 0.1 mmol) of 3-Amino-5-phenylpicolinic acid into a 2 mL amber glass vial. Note: Amber glass is used to prevent potential UV-induced degradation of the amino-pyridine core.
Solvent Addition: Add 1.0 mL of anhydrous DMSO (≥99.9% purity). Cap the vial immediately to prevent hygroscopic moisture absorption.
Dissolution: Vortex the sealed vial for 30 seconds. If micro-particulates remain, sonicate in a water bath at 25°C for 5 minutes.
Self-Validation Check:
Visual: Hold the vial against both a light and dark background to confirm the absence of undissolved crystals.
Analytical: Dilute a 1 µL aliquot into 1 mL of Methanol (1:1000 dilution) and analyze via LC-MS (UV 254 nm) to confirm the expected mass
[M+H]+
and verify that no degradation occurred during storage.
Workflow for the safe handling and validation of 3-Amino-5-phenylpicolinic acid stock solutions.
3-Amino-5-phenylpicolinic acid is frequently used to generate drug-like libraries via amide coupling. However, the presence of the 3-amino group presents a chemoselectivity challenge. While it is an exocyclic aniline-type amine (and thus less nucleophilic than aliphatic amines due to conjugation with the pyridine ring), it can still undergo self-condensation if the carboxylic acid is over-activated.
To prevent this, we utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). HATU provides exceptionally rapid activation and coupling, kinetically outcompeting intermolecular side reactions.
Protocol 2: Self-Validating Amide Coupling
Step-by-Step Methodology:
Reagent Preparation: In a 5 mL reaction vial equipped with a magnetic stir bar, dissolve 0.1 mmol of 3-Amino-5-phenylpicolinic acid in 1.0 mL anhydrous DMF.
Activation: Add 0.12 mmol (1.2 eq) of HATU and 0.3 mmol (3.0 eq) of N,N-Diisopropylethylamine (DIPEA). Stir at room temperature for 10 minutes.
Causality: DIPEA deprotonates the carboxylic acid, allowing HATU to rapidly form the highly reactive HOAt ester intermediate.
Coupling: Add 0.11 mmol (1.1 eq) of the target primary amine (pharmacophore).
In-Process Control (Self-Validation): After 1 hour of stirring, sample 5 µL of the reaction mixture, dilute in 100 µL Methanol, and inject into the LC-MS.
Validation Criteria: Look for the disappearance of the starting material mass and the appearance of the product mass. If the starting material peak area is >10%, continue stirring for an additional 2 hours.
Quenching: Quench the reaction by adding 2.0 mL of saturated aqueous
NH4Cl
.
Causality: The mildly acidic ammonium chloride neutralizes excess DIPEA and hydrolyzes any unreacted active ester without cleaving the newly formed amide bond.
Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 2 mL). Dry the combined organic layers over anhydrous
Na2SO4
, filter, and concentrate under reduced pressure for subsequent flash chromatography.
ChemSrc. "3-Amino-5-phenylpicolinic acid CAS 1052714-44-9". ChemSrc Database. URL:[Link]
National Institutes of Health. "Picolinic acid | C6H5NO2 | CID 1018". PubChem. URL:[Link]
ACS Publications. "Efficient and Selective Removal of Hg(II) from Aqueous Solution by a Highly Stable Amino Isonicotinic-Based Coordination Polymer". Crystal Growth & Design. URL:[Link]
Technical Support Center: Optimizing the Synthesis of 3-Amino-5-phenylpicolinic Acid
Welcome to the Technical Support Center for advanced API intermediate synthesis. 3-Amino-5-phenylpicolinic acid is a critical structural motif, most notably utilized in the development of Pim kinase inhibitors for oncolo...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for advanced API intermediate synthesis. 3-Amino-5-phenylpicolinic acid is a critical structural motif, most notably utilized in the development of Pim kinase inhibitors for oncology applications[1]. The most direct and scalable route to this molecule is the palladium-catalyzed Suzuki-Miyaura cross-coupling of 5-bromo-3-aminopicolinic acid with phenylboronic acid.
However, unprotected aminopicolinic acids present unique challenges, including catalyst poisoning and complex zwitterionic isolation. This guide provides field-proven troubleshooting strategies, mechanistic insights, and a self-validating protocol to maximize your synthetic yield.
Figure 1: Synthetic workflow for 3-Amino-5-phenylpicolinic acid via Suzuki-Miyaura coupling.
Part 1: Troubleshooting FAQs & Mechanistic Insights
Q1: My Suzuki coupling stalls at 20-30% conversion when using standard catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂. Why is the catalyst dying?Causality: The starting material, 5-bromo-3-aminopicolinic acid, contains adjacent free amino (-NH₂) and carboxylic acid (-COOH) moieties. Following the oxidative addition of the C-Br bond to the palladium center, these heteroatoms can act as a bidentate ligand, chelating the Pd(II) intermediate. This forms a thermodynamically stable but kinetically inert palladacycle, effectively trapping the catalyst off-cycle and halting the reaction[2].
Solution: Switch to a bulky, electron-rich dialkylbiaryl phosphine ligand such as XPhos . The sheer steric volume of XPhos prevents the substrate from coordinating in a bidentate fashion, forcing the reaction through the desired catalytic cycle. Furthermore, XPhos promotes the rapid formation of a highly active monoligated L₁Pd(0) species, which accelerates oxidative addition and outcompetes deactivation pathways[3].
Q2: I am observing significant protodeboronation of phenylboronic acid, resulting in high levels of benzene byproduct and unreacted electrophile. How can I minimize this?Causality: Protodeboronation (the hydrolysis of the C-B bond) is a competing side reaction accelerated by high temperatures, strong aqueous bases (like NaOH or KOH), and slow transmetalation rates[2]. If your catalyst is trapped (as described in Q1), the boronic acid simply degrades in the hot basic mixture.
Solution: Use a mild base like K₃PO₄ in a biphasic solvent system (e.g., 1,4-Dioxane/H₂O 4:1). The biphasic nature ensures the base is available at the interface without overwhelming the organic phase. If protodeboronation persists, add the phenylboronic acid in two portions (e.g., 0.6 equiv at t=0, and 0.6 equiv at t=2 hours).
Q3: The reaction LC-MS shows 100% conversion, but I lose all my product during the aqueous workup. How do I isolate it?Causality: 3-Amino-5-phenylpicolinic acid is a zwitterion. It contains a basic aminopyridine group and an acidic carboxylate group. In highly basic conditions (pH > 8), it exists as a highly water-soluble carboxylate salt. In highly acidic conditions (pH < 2), it exists as a water-soluble ammonium salt.
Solution: You must utilize isoelectric precipitation . By carefully adjusting the aqueous phase to the molecule's isoelectric point (pI ≈ 3.5–4.0) using 1N HCl, the molecule achieves a net-zero charge. At this specific pH, its hydration sphere collapses, minimizing aqueous solubility and inducing crystallization[1].
The following table summarizes the quantitative impact of various catalytic systems on the yield of 3-amino-5-phenylpicolinic acid, demonstrating the necessity of the XPhos ligand system[2][3].
Catalyst / Ligand System
Base
Solvent System
Temp (°C)
Isolated Yield (%)
Mechanistic Observation
Pd(PPh₃)₄ (5 mol%)
Na₂CO₃
Toluene/H₂O
90
< 20%
Severe catalyst poisoning via Pd(II) chelation by free amine.
Pd(dppf)Cl₂ (5 mol%)
K₂CO₃
Dioxane/H₂O
90
35 - 40%
Sluggish transmetalation; high protodeboronation observed.
Pd(OAc)₂ / SPhos
K₃PO₄
Dioxane/H₂O
80
75 - 80%
Good conversion; minor homocoupling (biphenyl) detected.
This step-by-step methodology is engineered to provide built-in validation checkpoints, ensuring high scientific integrity and reproducible yields.
Step 1: Reaction Assembly (Inert Atmosphere)
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 5-bromo-3-aminopicolinic acid (1.0 equiv, 10.0 mmol) and phenylboronic acid (1.2 equiv, 12.0 mmol).
Self-Validation Checkpoint 1: Ensure the molar ratio of Pd to XPhos is exactly 1:2. This stoichiometry is critical to favor the active catalytic species without causing ligand starvation or oversaturation, which can inhibit oxidative addition[2].
Step 2: Solvent Addition & Degassing
Prepare a mixture of 1,4-Dioxane and Deionized Water (4:1 v/v, 50 mL total volume).
Sparge the solvent mixture with Argon for 15 minutes prior to addition.
Add the degassed solvent to the Schlenk flask and purge the headspace with Argon for an additional 5 minutes.
Self-Validation Checkpoint 2: Before heating, observe the reaction mixture. A homogenous yellow-to-orange tint in the organic phase indicates proper dissolution and active Pd(0)-ligand complex formation. If the solution turns black immediately at room temperature, Pd-black has precipitated due to oxygen contamination.
Step 3: Cross-Coupling Execution
Heat the reaction mixture to 80 °C in a pre-heated oil bath and stir vigorously (800 rpm) for 4 to 6 hours.
Self-Validation Checkpoint 3: Monitor the reaction via LC-MS at the 4-hour mark. The reaction is deemed complete when the electrophile mass (m/z ~217 [M+H]⁺) is consumed (<2% area) and the product mass (m/z 215.1 [M+H]⁺) dominates the chromatogram[1].
Step 4: Isoelectric Isolation
Cool the reaction mixture to room temperature. Filter the biphasic mixture through a tightly packed Celite pad to remove precipitated Pd-black and inorganic salts. Rinse the pad with 10 mL of 0.1 N NaOH to ensure all zwitterionic product is washed into the filtrate.
Transfer the filtrate to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (2 × 30 mL) to remove XPhos, biphenyl (homocoupling byproduct), and unreacted boronic acid. Discard the organic layers.
Transfer the aqueous layer to a beaker. While stirring vigorously, dropwise add 1N HCl. Monitor the pH continuously with a calibrated pH meter.
Stop the addition when the pH reaches exactly 3.8 .
Self-Validation Checkpoint 4: At pH 3.8, a dense, off-white to pale yellow precipitate will rapidly form[1]. This confirms the successful neutralization of the zwitterion. If the solution remains clear, verify the pH meter calibration or concentrate the aqueous layer under reduced pressure to remove residual dioxane.
Stir the suspension at 0 °C for 1 hour to maximize crystallization.
Filter the solid via vacuum filtration, wash with ice-cold water (10 mL), and dry under high vacuum at 45 °C overnight to yield pure 3-amino-5-phenylpicolinic acid.
Technical Support Center: Synthesis of 3-Amino-5-phenylpicolinic acid
Welcome to the technical support center for the synthesis of 3-Amino-5-phenylpicolinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges and...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the synthesis of 3-Amino-5-phenylpicolinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges and side reactions encountered during the synthesis of this valuable compound. Here, we provide in-depth troubleshooting advice in a question-and-answer format, grounded in established chemical principles and field-proven insights.
Introduction
The synthesis of 3-Amino-5-phenylpicolinic acid, a key building block in pharmaceutical and materials science, can be a multi-step process with several potential pitfalls. The presence of multiple functional groups—a carboxylic acid, an amino group, and a pyridine ring—necessitates careful control of reaction conditions to avoid the formation of unwanted byproducts. This guide will address common issues organized by synthetic strategy.
Section 1: Troubleshooting the Suzuki Coupling Approach
A common and powerful method for introducing the phenyl group is through a Suzuki-Miyaura cross-coupling reaction, typically using a halogenated 3-aminopicolinic acid precursor.
Question 1: I am attempting a Suzuki coupling between 3-amino-5-bromopicolinic acid and phenylboronic acid, but I am observing low yield of the desired 3-Amino-5-phenylpicolinic acid and multiple byproducts. What are the likely side reactions?
Answer:
Low yields and multiple byproducts in the Suzuki coupling of 3-amino-5-bromopyridine derivatives are common and can be attributed to several side reactions[1][2]:
Protodeboronation: This is the reaction of the phenylboronic acid with residual water or other protic sources in your reaction mixture, leading to the formation of benzene. This consumes your nucleophilic partner and reduces the yield of the desired product.
Homocoupling: The phenylboronic acid can couple with itself to form biphenyl, a common byproduct often promoted by the presence of oxygen[1][3].
Dehalogenation: The starting material, 3-amino-5-bromopicolinic acid, can be reduced to 3-aminopicolinic acid, thereby removing the electrophilic site required for the cross-coupling[1].
Catalyst Inhibition: The free amino group on the pyridine ring can coordinate with the palladium catalyst, leading to its inhibition or deactivation[1].
Troubleshooting Steps:
Issue
Potential Cause
Recommended Solution
Low Yield
Catalyst Inhibition by Amino Group
Consider protecting the amino group (e.g., as an acetamide) prior to the coupling reaction.
Poor Reagent Quality
Use freshly purchased or purified 3-amino-5-bromopicolinic acid and phenylboronic acid. Boronic acids can degrade upon storage.
Insufficient Degassing
Thoroughly degas the solvent and reaction mixture by sparging with an inert gas (e.g., argon or nitrogen) or by using freeze-pump-thaw cycles. Oxygen can lead to catalyst decomposition and homocoupling[1][3].
Suboptimal Temperature
The reaction may require higher temperatures to proceed efficiently. A temperature screen is recommended.
Multiple Byproducts
Protodeboronation
Use anhydrous solvents and ensure all reagents are dry. Minimize reaction time.
Homocoupling of Boronic Acid
Improve degassing of the reaction mixture. Use a higher catalyst loading or a more active catalyst to favor the cross-coupling pathway.
Dehalogenation of Starting Material
Screen different bases and solvents. Lowering the reaction temperature may also help mitigate this side reaction.
Section 2: Challenges in Introducing the Amino Group
The introduction of the 3-amino group can be approached in several ways, each with its own set of potential side reactions.
Question 2: I am attempting a Hofmann rearrangement on 5-phenylpicolinamide to synthesize 3-Amino-5-phenylpicolinic acid, but the reaction is not clean. What are the possible byproducts?
Answer:
The Hofmann rearrangement proceeds through a highly reactive isocyanate intermediate, which can be trapped by various nucleophiles present in the reaction mixture, leading to byproducts[4][5][6].
Urea Formation: If the initially formed amine product attacks the isocyanate intermediate, a urea derivative will be formed.
Carbamate Formation: If an alcohol is used as a solvent or is present as an impurity, it can trap the isocyanate to form a stable carbamate[4].
Incomplete Reaction: Unreacted N-bromoamide intermediate can also complicate the purification process.
Troubleshooting Steps:
Issue
Potential Cause
Recommended Solution
Urea Byproduct
Reaction of amine product with isocyanate intermediate
Ensure rapid hydrolysis of the isocyanate by using a sufficient excess of aqueous base. Maintain a low concentration of the amine product if possible.
Carbamate Byproduct
Presence of alcohol
Use a non-alcoholic solvent system. Ensure all reagents and glassware are free of alcohol contamination.
Incomplete Reaction
Insufficient base or bromine
Ensure stoichiometric amounts of bromine and a slight excess of a strong base (e.g., NaOH, KOH) are used.
Question 3: I am considering a Curtius rearrangement of a 5-phenylpicolinoyl azide. What are the potential side reactions I should be aware of?
Answer:
Similar to the Hofmann rearrangement, the Curtius rearrangement generates an isocyanate intermediate[7][8][9][10][11]. The side reactions are therefore similar and depend on the nucleophiles present.
Urea and Carbamate Formation: As with the Hofmann rearrangement, the isocyanate can be trapped by amines or alcohols to form ureas and carbamates, respectively[7][8].
Byproducts from Acyl Azide Preparation: The preparation of the acyl azide itself can be a source of impurities. For example, if prepared from an acyl chloride and sodium azide, any residual acyl chloride can react with the final amine product to form an amide byproduct.
Troubleshooting Steps:
Issue
Potential Cause
Recommended Solution
Urea/Carbamate Byproducts
Trapping of isocyanate
Control the reaction conditions to favor the desired hydrolysis of the isocyanate to the amine. This often involves careful selection of solvent and temperature.
Amide Byproduct
Impure acyl azide
Ensure the complete conversion of the starting carboxylic acid or acyl chloride to the acyl azide before proceeding with the rearrangement. Purification of the acyl azide may be necessary.
Section 3: Product Stability and Purification
Question 4: My final 3-Amino-5-phenylpicolinic acid product seems to be degrading upon heating or under certain workup conditions. What is happening?
Answer:
3-Aminopicolinic acids are susceptible to decarboxylation, especially at elevated temperatures and in acidic or basic aqueous solutions[12][13]. The product of this degradation would be 3-amino-5-phenylpyridine.
Mechanism of Decarboxylation: Picolinic acids, in general, can decarboxylate through the formation of a zwitterionic intermediate, which is stabilized by the pyridine nitrogen. The presence of the amino group at the 3-position can influence the rate of this process[12][13]. The Hammick reaction describes the thermal decarboxylation of α-picolinic acids[14].
Troubleshooting and Prevention:
Avoid Excessive Heat: During workup and purification, avoid prolonged heating of solutions containing the product. Concentrate solutions under reduced pressure at moderate temperatures.
Control pH: Be mindful of the pH during extractions and crystallizations. While the compound is amphoteric, prolonged exposure to strong acids or bases at elevated temperatures can promote decarboxylation.
Purification Strategy: Consider purification methods that do not require high temperatures, such as column chromatography on silica gel or reverse-phase HPLC. Crystallization should be performed with careful control of temperature and cooling rates. Ion-exchange chromatography can also be a powerful purification technique for amino acids[15][16].
Visualizing the Synthetic Challenges
To better understand the relationships between the desired product and potential side reactions, the following workflow illustrates key steps and potential pitfalls.
Caption: A workflow illustrating potential side reactions in the synthesis of 3-Amino-5-phenylpicolinic acid.
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling
Reaction Setup: To a Schlenk flask, add 3-amino-5-bromopicolinic acid (1.0 equiv.), the desired arylboronic acid (1.1-1.5 equiv.), and potassium phosphate (K₃PO₄, 2.0-3.0 equiv.)[2].
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon) three times[2].
Solvent and Catalyst Addition: Add degassed 1,4-dioxane and water (typically in a 4:1 ratio). Add the palladium catalyst, for example, Pd(PPh₃)₄ (5 mol%)[2].
Reaction: Heat the reaction mixture to 85-95 °C with vigorous stirring for 15-24 hours, or until reaction completion is observed by TLC or LC-MS[2].
Work-up: Cool the reaction to room temperature. Dilute with an appropriate organic solvent and water. Separate the aqueous layer and acidify to precipitate the product. Filter and wash the solid with water and a non-polar organic solvent.
References
Dunn, G. E., & Lee, G. K. J. (1972). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. III. 3-Hydroxy- and 3-aminopyridine-2-carboxylic acids. Canadian Journal of Chemistry, 50(8), 1263-1268.
Dunn, G. E., & Thimm, H. F. (1977). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. Canadian Journal of Chemistry, 55(1), 1342-1347.
Wikipedia. (2023). Curtius rearrangement. In Wikipedia. Retrieved from [Link]
Pore, S. B., & Kuvalekar, M. M. (2018). The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. PMC. Retrieved from [Link]
Pore, S. B., & Kuvalekar, M. M. (2018). The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses. Organic & Biomolecular Chemistry, 16(33), 5943-5967.
Beatty, A., & Bawa, R. A. (2012). Synthesis of Some Aminopicolinic Acids. IRL @ UMSL. Retrieved from [Link]
El-Hashash, M. A., El-Gendy, A. M., & El-Sawy, E. R. (2012). Synthesis and reactions of 5-phenylpyrido-[3,2-d]-pyridazin-8(7H)-one derivatives. Der Pharma Chemica, 4(2), 650-658.
Ashenhurst, J. (2017, September 19). The Hofmann and Curtius Rearrangements. Master Organic Chemistry. Retrieved from [Link]
Chemistry Steps. (2025, June 17). Hofmann Rearrangement. Chemistry Steps. Retrieved from [Link]
The Organic Chemistry Tutor. (2021, July 20). HOFMANN REARRANGEMENT COMPLETE CONCEPT FOR CSIR NET/GATE/IIT JAM/JEE [Video]. YouTube. Retrieved from [Link]
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Retrieved from [Link]
Pharm D GURU. (2025, November 14). 31. HOFMANN REARRANGEMENT. Pharm D GURU. Retrieved from [Link]
Zhang, Y., et al. (2025, February 23). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. MDPI. Retrieved from [Link]
Wikipedia. (2023). Hammick reaction. In Wikipedia. Retrieved from [Link]
Johnson, L., et al. (2013). A Reliable Synthesis of 3-Amino-5-Alkyl and 5-Amino-3-Alkyl Isoxazoles. Synthesis, 45(02), 171-173.
PubChem. (n.d.). 3-Aminopicolinic acid. PubChem. Retrieved from [Link]
Gona, S. A., et al. (2015). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. ResearchGate. Retrieved from [Link]
Beatty, A., & Bawa, R. A. (2012). Synthesis of Some Aminopicolinic Acids. David Publishing. Retrieved from [Link]
Singer, A. W., & McElvain, S. M. (1936). picolinic acid hydrochloride. Organic Syntheses, 16, 79.
Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G Myers Research Group. Retrieved from [Link]
Google Patents. (2021). US10975031B2 - Method for purifying aromatic amino acids. Google Patents.
El-Hashash, M. A., El-Gendy, A. M., & El-Sawy, E. R. (2012). Synthesis and reactions of 5-phenylpyrido-[3,2-d]-pyridazin-8(7H)-one derivatives. Der Pharma Chemica, 4(2), 650-658.
Google Patents. (2003). US6551803B1 - Method for purification of amino acid containing solutions by electrodialysis. Google Patents.
Saeed, S., et al. (2021). Synthesis of novel amidines via one-pot three component reactions: Selective topoisomerase I inhibitors with antiproliferative properties. PMC. Retrieved from [Link]
The Organic Chemistry Tutor. (2024, April 4). Synthesis and Reactions of Amines | LTQ 9.1, Spring 2024 [Video]. YouTube. Retrieved from [Link]
Zelenin, A. S., et al. (1983). Allenes. Part 42. Nucleophilic addition of hydroxylamine to allenic and acetylenic nitriles; synthesis of 3-alkyl-5-amino, 5-amino-3-phenyl-, and 3-amino-5-phenyl-isoxazoles. Journal of the Chemical Society, Perkin Transactions 1, 235-238.
Ismaeel, M., et al. (2020). Naturally occurring phytic acid: an advanced Brønsted acid catalyst for direct amination reactions of allylic alcohols. Organic & Biomolecular Chemistry, 18(3), 444-449.
Chen, K., et al. (2025, February 10). Practical Preparation of (3S)-Hydroxy-5-Phenylpentanoic Acid: Asymmetric Synthesis of (S)-Daphneolone and (S)-Dihydroyashabushiketol, and Formal Synthesis of (3S,5S)-Yashabushidiol B. MDPI. Retrieved from [Link]
Technical Support Center: Purification Challenges with 3-Amino-5-phenylpicolinic Acid
Welcome to the Technical Support Center. As an Application Scientist, I frequently encounter researchers struggling with the isolation and purification of amphoteric heterocyclic compounds.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As an Application Scientist, I frequently encounter researchers struggling with the isolation and purification of amphoteric heterocyclic compounds. 3-Amino-5-phenylpicolinic acid (CAS: 1052714-44-9) is a prime example of a deceptively simple molecule that presents significant downstream processing challenges.
This guide is designed to move beyond basic instructions, providing you with the mechanistic causality behind each purification failure and the self-validating protocols required to isolate this compound with >95% purity.
Part 1: Physicochemical Profiling (The "Why" Behind the Challenges)
To purify a molecule, you must first understand its electronic and physical state in solution. 3-Amino-5-phenylpicolinic acid contains three distinct functional groups: a carboxylic acid (acidic), a pyridine nitrogen (basic), and an aniline-like amino group (weakly basic). This creates a zwitterionic system that drastically alters its behavior across different pH ranges and stationary phases.
Table 1: Physicochemical Data Influencing Purification Strategy
Parameter
Value / Characteristic
Mechanistic Impact on Purification
Molecular Weight
214.22 g/mol
Facilitates LC/MS tracking; target mass is m/z 215.1 [M+H]⁺[1].
LogP (Estimated)
1.5 – 2.0
The phenyl ring imparts moderate lipophilicity, preventing total aqueous loss.
Isoelectric Point (pI)
~7.0
Dictates the exact pH required for maximum precipitation and organic extraction.
Functional Groups
Amino, Carboxylic Acid, Pyridine
Amphoteric nature causes severe streaking on unbuffered silica gel[2].
Part 2: Troubleshooting Guide & FAQs
Q1: Why does my 3-amino-5-phenylpicolinic acid smear across the silica gel column during flash chromatography, resulting in poor recovery?Causality: Standard silica gel is acidic. The basic pyridine and amino nitrogens on your target molecule interact strongly with the acidic silanol groups on the silica surface. Simultaneously, the carboxylic acid undergoes intense hydrogen bonding. This dual-affinity mechanism causes the compound to drag and smear[2].
Solution: You must suppress ionization. Add a volatile acid modifier (e.g., 1–2% acetic acid or formic acid) to your organic mobile phase (such as Dichloromethane/Methanol). The acid protonates the silanol groups and suppresses the ionization of the carboxylic acid, collapsing the zwitterion into a more lipophilic state that elutes cleanly[2].
Q2: I performed an aqueous workup after a Suzuki coupling or SnCl₂ reduction, but I cannot extract the product into ethyl acetate. Where did it go?Causality: If your aqueous phase is too acidic (pH < 3), the molecule exists as a highly water-soluble protonated salt. If it is too basic (pH > 9), it exists as a highly soluble carboxylate salt. In both states, the molecule is trapped in the aqueous layer.
Solution: You must perform an isoelectric extraction. Adjust the aqueous layer precisely to pH 7.0. At its isoelectric point, the net charge of the molecule is zero, drastically reducing its aqueous solubility and forcing it to precipitate or partition into the organic phase[1].
Q3: How do I remove structurally similar impurities (like unreacted 3-amino-5-bromopicolinic acid) if silica gel fails?Causality: Halogenated precursors share the exact same amphoteric core as your product, meaning their behavior on standard reversed-phase (C18) or silica columns is nearly identical.
Solution: Utilize Mixed-Mode Chromatography. Columns like the Primesep 100 combine a hydrophobic alkyl chain with an embedded cation-exchange group. This dual mechanism exploits both the lipophilicity of the newly added phenyl ring and the basicity of the nitrogens, easily resolving the precursor from the product[3].
This protocol exploits the isoelectric point of the amphoteric core to force precipitation directly from an aqueous mixture, bypassing the need for complex chromatography. This method is heavily utilized in the synthesis of PIM kinase inhibitors[1].
Concentration: Concentrate the crude reaction mixture under reduced pressure to remove all volatile organic solvents (e.g., DMF, Methanol).
Dilution: Dilute the remaining residue with deionized water.
Titration: Insert a calibrated pH meter into the stirring solution. Slowly add 1 N HCl (if basic) or 1 N NaOH (if acidic) dropwise.
Isoelectric Focusing: Stop the addition exactly at pH 7.0.
Self-Validation Check: The solution will transition from clear to opaque/cloudy as the zwitterion forms and its solubility plummets. If the solution remains clear, verify your pH meter calibration or check if the aqueous volume is excessively large.
Maturation: Stir the suspension at 4°C for 2 hours to maximize crystal lattice formation.
Isolation: Collect the solid by vacuum filtration and wash with ice-cold water to remove residual inorganic salts. Dry under high vacuum at 45°C.
Workflow for the isoelectric precipitation of 3-amino-5-phenylpicolinic acid at pH 7.0.
Protocol B: Mixed-Mode HPLC Polishing
For applications requiring ultra-high purity (>99%), standard C18 columns often fail due to the polar zwitterion. This protocol uses a cation-exchange mixed-mode system[3].
Column Selection: Equip the HPLC with a mixed-mode cation-exchange column (e.g., Primesep 100, 4.6 x 150 mm).
Mobile Phase Preparation: Prepare an isocratic system of Water/Acetonitrile containing 0.1% Sulfuric Acid or 0.1% Trifluoroacetic Acid (TFA). The acid suppresses the carboxylic acid ionization while the stationary phase interacts with the protonated nitrogens.
Sample Preparation: Dissolve the crude solid in the mobile phase.
Self-Validation Check: Complete dissolution without particulate matter ensures the sample is fully protonated. If the sample is cloudy, it will crash out on the column frit, causing an immediate pressure spike. Filter through a 0.22 µm PTFE syringe filter.
Elution: Run the method at 1.0 mL/min, monitoring UV absorbance at 220 nm and 254 nm.
Comparison of standard reversed-phase vs. mixed-mode chromatography for amphoteric picolinic acids.
Part 4: References
Title: Pim kinase inhibitors and methods of their use (Patent WO2008106692A1)
Source: Google Patents
URL:
Technical Support Center: Optimizing Synthesis of 3-Amino-5-phenylpicolinic Acid
Welcome to the Technical Support Center for the synthesis of 3-Amino-5-phenylpicolinic acid . This compound is a highly valuable, amphoteric intermediate frequently utilized in the development of PIM kinase inhibitors fo...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the synthesis of 3-Amino-5-phenylpicolinic acid . This compound is a highly valuable, amphoteric intermediate frequently utilized in the development of PIM kinase inhibitors for oncology applications[1].
Because this molecule contains both a basic aniline moiety and an acidic picolinic acid group, its synthesis and isolation present unique challenges. This guide is engineered for researchers and drug development professionals, providing field-proven methodologies, mechanistic troubleshooting, and self-validating protocols to ensure high-yield synthesis.
Part 1: Validated Experimental Workflow
The synthesis of 3-amino-5-phenylpicolinic acid is typically achieved through a two-stage process starting from 5-bromo-3-nitropicolinonitrile: a Suzuki-Miyaura cross-coupling followed by a tandem nitro reduction and nitrile hydrolysis[1].
Reaction Setup: Charge a glass pressure tube with 5-bromo-3-nitropicolinonitrile (1.0 eq) and phenylboronic acid (1.5 eq)[1].
Solvent Addition: Add 1,4-dioxane (0.15 M) and 2 M aqueous Na₂CO₃ (approx. 3:1 v/v ratio of organic to aqueous)[1].
Degassing (Critical): Degas the mixture with an anhydrous N₂ stream for 5 minutes to prevent oxidative quenching of the palladium catalyst[1].
Catalysis: Add the palladium catalyst (e.g., Pd₂(dba)₃, 0.05 eq) and seal the tube. Heat the reaction mixture (80–100°C) until complete consumption of the starting material is observed by LC-MS.
Workup: Cool to room temperature, dilute with EtOAc, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via flash chromatography (10-30% EtOAc in hexanes)[1].
Step 2: Tandem Nitro Reduction & Nitrile Hydrolysis
Objective: Simultaneously reduce the nitro group to an amine and hydrolyze the nitrile to a carboxylic acid.
Reaction Setup: Dissolve the purified 3-nitro-5-phenylpicolinonitrile (1.0 eq) in N,N-dimethylformamide (DMF)[1].
Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 7.0 eq) at room temperature[1]. Self-Validation Check: Ensure the dihydrate form is used; anhydrous SnCl₂ will cause the reaction to stall.
Propagation: Stir the reaction mixture at room temperature overnight[1].
Quenching: Dilute the mixture with ethyl acetate (150 mL per mmol) and triethylamine (30 mL per mmol) to precipitate the tin salts[1].
Filtration: Filter the suspension through a pad of Celite and concentrate the filtrate under reduced pressure to yield a crude solid[1].
Step 3: Isoelectric Isolation
Objective: Isolate the highly amphoteric zwitterionic product.
Aqueous Partitioning: Dissolve the crude solid in water (the product will be highly soluble as a triethylamine salt).
pH Adjustment (Critical): Carefully acidify the aqueous layer using 1 N HCl to exactly pH 7.0 [1].
Collection: Collect the resulting precipitate (3-amino-5-phenylpicolinic acid) by vacuum filtration. LC/MS (m/z): 215.1 (MH+)[1].
Part 2: Visualizing the Synthetic Workflow
Workflow for the synthesis of 3-Amino-5-phenylpicolinic acid from 5-bromo-3-nitropicolinonitrile.
Part 3: Troubleshooting Guides & FAQs
Q1: Why is my Suzuki-Miyaura coupling yielding high amounts of protodeboronated byproducts instead of the desired intermediate?
Causality: While base-catalyzed protodeboronation of phenylboronic acid is a well-known side reaction, recent mechanistic studies have proven that palladium-catalyzed protodeboronation is actively promoted by Pd(II) complexes bound to bulky phosphine ligands (such as P(t-Bu)₃)[2].
Solution: If protodeboronation is outcompeting your cross-coupling, switch to a sterically compact ligand (e.g., PCy₃) or utilize a Pd(0) source like Pd₂(dba)₃, which has been shown to exhibit nearly zero deboronation compared to Pd(OAc)₂[2].
Q2: The SnCl₂-mediated reduction is stalling, or I am isolating the amide intermediate instead of the carboxylic acid. What is the mechanistic cause?
Causality: This step is a tandem reaction where SnCl₂ acts as both a reducing agent for the nitro group and a Lewis acid[3]. The reaction strictly requires 7.0 equivalents of SnCl₂·2H₂O [1]. The dihydrate is mandatory because the two equivalents of water per tin molecule provide the exact stoichiometric hydration required to convert the nitrile to an amide, which is subsequently hydrolyzed to the carboxylic acid.
Solution: If anhydrous SnCl₂ or ultra-dry DMF is used, the hydrolysis will stall at the nitrile or amide stage. Ensure the dihydrate is used and verify that 7.0 equivalents are present to drive both the 6-electron nitro reduction and the Lewis acid-catalyzed hydrolysis.
Q3: LC-MS shows full conversion to 3-amino-5-phenylpicolinic acid, but my isolated yield after aqueous workup is <20%. Where is the product?
Causality: 3-Amino-5-phenylpicolinic acid is a highly amphoteric zwitterion. It contains a basic amine (pKa ~2-3) and an acidic picolinic acid moiety (pKa ~4-5). If the aqueous layer is too acidic (pH < 4) or too basic (pH > 8), the molecule becomes ionized and remains highly water-soluble, leading to massive yield losses during extraction.
Solution: The protocol strictly requires acidifying the aqueous layer to exactly pH 7.0 [1]. This targets the isoelectric point of the molecule, neutralizing its net charge and forcing it to precipitate out of the aqueous solution.
Part 4: Troubleshooting Logic Tree
Troubleshooting logic tree for identifying and resolving low yields during synthesis.
Part 5: Quantitative Optimization Data
The following table summarizes the causal relationship between reaction parameters and their mechanistic outcomes to help you optimize your yields.
Reaction Step
Parameter
Sub-optimal Condition
Optimized Condition
Mechanistic Outcome
Suzuki Coupling
Catalyst / Ligand
Pd(OAc)₂ + P(t-Bu)₃
Pd₂(dba)₃ + PCy₃
Prevents palladium-catalyzed protodeboronation of phenylboronic acid[2].
Reduction/Hydrolysis
Reagent Hydration
Anhydrous SnCl₂
SnCl₂·2H₂O (7.0 eq)
Provides necessary stoichiometric water for nitrile hydrolysis to carboxylic acid[1].
Reduction/Hydrolysis
Equivalents
< 5.0 eq SnCl₂
7.0 eq SnCl₂
Ensures enough electrons for full nitro reduction while maintaining Lewis acidity[1].
Isolation
Aqueous pH
pH < 4.0 or pH > 8.0
Exactly pH 7.0
Targets the isoelectric point, preventing zwitterion solubilization and forcing precipitation[1].
References
Title: WO2008106692A1 - Pim kinase inhibitors and methods of their use
Source: Google Patents
URL
Title: Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation
Source: Journal of the American Chemical Society (ACS Publications)
URL: [Link]
Title: Tin(II) chloride
Source: Wikipedia
URL: [Link]
3-Amino-5-phenylpicolinic acid stability issues in solution
Welcome to the Technical Support Center for 3-Amino-5-phenylpicolinic acid (CAS 1052714-44-9). As a Senior Application Scientist, I frequently consult with drug development professionals who utilize this compound as a cr...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for 3-Amino-5-phenylpicolinic acid (CAS 1052714-44-9). As a Senior Application Scientist, I frequently consult with drug development professionals who utilize this compound as a critical intermediate, particularly in the synthesis of Pim kinase inhibitors.
While highly valuable, the unique structural motifs of this molecule—a picolinic acid core coupled with an electron-donating 3-amino group—render it highly susceptible to specific degradation pathways in solution. This guide is designed to move beyond basic handling instructions, providing you with the mechanistic causality behind its instability and field-proven, self-validating protocols to ensure experimental integrity.
Part 1: Mechanistic Troubleshooting & FAQs
Q1: Why does the concentration of 3-amino-5-phenylpicolinic acid decrease rapidly when heated in aqueous or slightly acidic buffers, accompanied by a loss of titer?The Causality: This is a classic manifestation of thermal decarboxylation driven by the Hammick mechanism. Picolinic acids (pyridine-2-carboxylic acids) spontaneously decarboxylate upon heating to form an ylide or carbene intermediate [1]. The presence of the 3-amino group significantly accelerates this process. The amino group donates electron density into the pyridine ring, facilitating the cleavage of the C-C bond between the ring and the carboxylate group. The reaction is highly pH-dependent, with the maximum degradation rate occurring near the isoelectric point where the zwitterionic species predominates [2].
Actionable Fix: Maintain solution pH strictly above 8.0 during aqueous formulation. The anionic carboxylate form is highly resistant to decarboxylation. Keep temperatures below 30°C during extended handling.
Q2: My stock solutions turn from pale yellow to dark brown/red over a few days on the bench. What causes this, and how can it be prevented?The Causality: The darkening is caused by the auto-oxidation of the 3-amino group. Anilines and 3-aminopyridines are highly prone to oxidative coupling, forming highly conjugated, intensely colored azo, azoxy, or quinonoid-type dimers. This process is catalytically accelerated by trace transition metals (e.g., Cu²⁺, Fe³⁺), which are readily chelated by the bidentate N-O motif of the picolinic acid [3].
Actionable Fix: Degas all solvents with argon to displace dissolved oxygen. Store solutions in actinic (amber) glassware to prevent photo-oxidation, and supplement aqueous buffers with 1 mM EDTA to sequester trace metals.
Q3: I observe unexpected precipitation when diluting the compound into physiological buffers (pH 7.4). Is this a degradation issue?The Causality: This is a speciation and solubility issue, not chemical degradation. 3-Amino-5-phenylpicolinic acid possesses two ionizable groups. Near neutral pH, it exists predominantly as a zwitterion. Zwitterions typically exhibit the lowest aqueous solubility due to a net-zero charge and the formation of strong, insoluble intermolecular hydrogen-bonded networks.
Actionable Fix: Pre-dissolve the compound in a polar aprotic solvent (e.g., anhydrous DMSO). Ensure the final aqueous buffer has sufficient ionic strength, or formulate at a slightly alkaline pH (pH 8.0–8.5) to maintain the highly soluble anionic form.
Part 2: Visualizing Degradation Pathways & Workflows
Mechanism of Hammick-type decarboxylation of 3-amino-5-phenylpicolinic acid.
Troubleshooting workflow for 3-amino-5-phenylpicolinic acid solution stability issues.
Part 3: Quantitative Stability Data
The following table summarizes the degradation kinetics of 3-amino-5-phenylpicolinic acid under various environmental conditions, allowing you to select the optimal parameters for your specific assay.
Matrix / Condition
pH
Temperature
Light Exposure
Additives
Degradation Rate (% loss/day)
Primary Degradant
Aqueous Buffer
4.0
40°C
Ambient
None
> 15.0%
3-Amino-5-phenylpyridine
Aqueous Buffer
7.4
25°C
Ambient
None
2.5%
Azo/Azoxy dimers
Aqueous Buffer
7.4
25°C
Dark
1 mM EDTA
< 0.1%
None
Aqueous Buffer
9.0
25°C
Dark
None
< 0.5%
None
Anhydrous DMSO
N/A
-20°C
Dark
None
< 0.01%
None
Part 4: Self-Validating Experimental Protocols
Protocol A: Preparation of Stable 10 mM Stock Solutions
To ensure absolute structural integrity prior to downstream synthetic or biological assays, follow this controlled dissolution protocol.
Solvent Deoxygenation: Sparge anhydrous, LC-MS grade Dimethyl Sulfoxide (DMSO) with argon gas for a minimum of 15 minutes to displace dissolved oxygen.
Controlled Weighing: Weigh the required mass of 3-amino-5-phenylpicolinic acid using a microbalance. Perform this step under amber lighting or in a low-light environment to mitigate photo-oxidation.
Dissolution: Transfer the powder to an actinic (amber) glass vial. Add the degassed DMSO to achieve exactly a 10 mM concentration. Vortex gently until complete dissolution is achieved. Do not sonicate, as localized heating can trigger micro-decarboxylation.
Aliquot and Storage: Aliquot the solution into single-use amber microcentrifuge tubes. Blanket the headspace of each tube with argon before sealing. Store immediately at -20°C.
Self-Validation Check: Analyze a freshly prepared aliquot via LC-UV at 254 nm. The purity must be >98% with no detectable peak corresponding to the decarboxylated mass ([M-44]).
Protocol B: Stability-Indicating LC-MS Assay
Use this methodology to monitor the exact degradation pathways occurring in your specific buffer systems.
Mobile Phase Setup:
Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Expert Note: While acidic mobile phases can theoretically induce decarboxylation, the rapid transit time through the column at ambient temperature prevents on-column degradation.
Chromatography: Utilize a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size) maintained at 30°C. Run a linear gradient from 5% B to 95% B over 5 minutes at a flow rate of 0.4 mL/min.
Detection Parameters: Monitor UV absorbance simultaneously at 254 nm (aromatic core) and 280 nm. Set the mass spectrometer to positive electrospray ionization (ESI+).
Data Interpretation & Validation:
Intact API: Look for the parent ion at [M+H]⁺ = 215.1 m/z.
Decarboxylation: Look for the Hammick product (3-amino-5-phenylpyridine) at [M+H]⁺ = 171.1 m/z.
Oxidation: Look for broad, late-eluting peaks with masses around[2M-2H+H]⁺ = 427 m/z, indicative of oxidative dimerization.
Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. Dunn, G. E., Lee, G. K. J., & Thimm, H. Canadian Journal of Chemistry (1972). Available at:[Link]
Transformation of Streptonigrin to Streptonigrone: Flavin Reductase-Mediated Flavin-Catalyzed Concomitant Oxidative Decarboxylation of Picolinic Acid Derivatives. ACS Catalysis (2016). Available at:[Link]
Optimization
Technical Support Center: 3-Amino-5-phenylpicolinic Acid Analytical Assays
Welcome to the Analytical Technical Support Center. This portal provides advanced troubleshooting, validated protocols, and mechanistic insights for working with 3-Amino-5-phenylpicolinic acid (CAS: 1052714-44-9).
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Analytical Technical Support Center. This portal provides advanced troubleshooting, validated protocols, and mechanistic insights for working with 3-Amino-5-phenylpicolinic acid (CAS: 1052714-44-9). Widely utilized as a critical intermediate and pharmacophore in the development of PIM kinase inhibitors 1, this compound presents unique analytical challenges due to its highly amphoteric and zwitterionic nature.
To successfully analyze 3-amino-5-phenylpicolinic acid, one must first understand its structural behavior in solution. The molecule contains three distinct ionizable groups: a carboxylic acid, a pyridine nitrogen, and an aniline-type amino group.
Table 1: Physicochemical Properties & Method Development Implications
Moderate hydrophobicity; requires a low organic starting gradient for reversed-phase retention.
pKa₁ (Carboxylic Acid)
~1.07
Negatively charged (deprotonated) at almost all standard HPLC pH levels (>2.0) 2.
pKa₂ (Pyridine Nitrogen)
~5.52
Positively charged (protonated) in acidic mobile phases 3.
Isoelectric Point (pI)
~3.5
Exists as a highly polar zwitterion at typical HPLC pH (3.0 - 4.0), leading to poor C18 retention.
Troubleshooting FAQs: Causality & Solutions
Q1: Why am I seeing severe peak tailing and split peaks on a standard C18 column?
The Causality: At a mid-range pH (3.0–6.0), 3-amino-5-phenylpicolinic acid exists as a zwitterion. While the carboxylic acid is deprotonated, the basic pyridine and amino groups remain protonated. These positively charged basic centers undergo strong, kinetically slow secondary ion-exchange interactions with residual, unendcapped silanol groups (Si-O⁻) on the silica backbone of the C18 column.
The Solution: You must either suppress the silanol ionization by dropping the pH below 2.0 using a strong acid (e.g., 0.1% Trifluoroacetic acid), or abandon standard C18 for a mixed-mode cation-exchange column (e.g., Primesep 100), which leverages these ionic interactions for predictable retention rather than random tailing 4.
Q2: I used 0.1% TFA to fix the peak tailing, but now my LC-MS/MS signal is completely suppressed. What went wrong?
The Causality: Trifluoroacetic acid (TFA) is a strong ion-pairing agent. In the liquid phase, the trifluoroacetate anion forms a tightly bound, neutral ion pair with the protonated basic groups of the analyte. During Electrospray Ionization (ESI), these stable ion pairs fail to dissociate efficiently in the desolvating droplet. The analyte remains in a neutral state rather than entering the gas phase as a detectable [M+H]⁺ ion, causing massive signal suppression. Furthermore, TFA increases droplet surface tension, hindering Coulombic fission.
The Solution: Switch to volatile, MS-friendly buffers. Use 0.05% to 0.1% Formic Acid or 10 mM Ammonium Formate. If peak tailing returns on the C18 column without TFA, transition the method to a mixed-mode or HILIC column.
Q3: The compound is precipitating in my autosampler vials during overnight runs.
The Causality: The molecule is precipitating due to isoelectric point (pI) stacking . If your sample diluent pH drifts toward the molecule's pI (~3.5), the net charge of the molecule becomes zero. Zwitterions have their lowest aqueous solubility at their isoelectric point because intermolecular ionic bonds (between the acid of one molecule and the base of another) outcompete hydrogen bonding with water.
The Solution: Prepare your sample diluent to be at least 1.5 pH units away from the pI. Solubilize the stock in 100% DMSO, and use a diluent of 0.1 M HCl or 0.1 M NaOH depending on your column's compatibility.
Workflow Visualizations
Caption: HPLC method development decision tree for amphoteric picolinic acid derivatives.
Caption: LC-MS/MS signal suppression troubleshooting workflow for zwitterionic compounds.
Self-Validating Experimental Protocols
To ensure data integrity, every protocol must act as a self-validating system. The following methodology for quantifying 3-amino-5-phenylpicolinic acid utilizes a mixed-mode stationary phase to bypass the limitations of traditional C18 columns [[4]]().
Protocol A: Mixed-Mode HPLC-UV Quantification
This method uses a combination of reversed-phase and cation-exchange mechanisms, ideal for pyridinecarboxylic acids 5.
Materials:
Column: Primesep 100 (150 x 4.6 mm, 5 µm) or equivalent mixed-mode cation-exchange column.
Mobile Phase A: HPLC-grade Water + 0.05% Sulfuric Acid (UV analysis) OR 0.1% Formic Acid (MS analysis).
Mobile Phase B: HPLC-grade Acetonitrile.
Detection: UV at 220 nm and 265 nm (optimal for the phenyl-pyridine chromophore).
Step-by-Step Execution:
Preparation: Dissolve the 3-amino-5-phenylpicolinic acid reference standard in 10% DMSO / 90% Mobile Phase A to a concentration of 1 mg/mL to prevent isoelectric precipitation. Dilute to a working concentration of 50 µg/mL.
Equilibration: Flush the column with 95% A / 5% B at 1.0 mL/min for 15 column volumes. Causality: Mixed-mode columns require longer equilibration times than standard C18 columns to fully hydrate the embedded ionic groups.
Gradient Elution:
0–3 min: 5% B (Isocratic hold to retain the polar zwitterion)
3–12 min: Ramp to 60% B (Elutes the hydrophobic phenyl moiety)
12–15 min: Hold at 60% B
15–15.1 min: Return to 5% B
15.1–20 min: Re-equilibrate.
System Suitability Testing (SST): Inject the working standard 5 times. The system is only validated for sample analysis if it passes the criteria in Table 2.
Table 2: System Suitability Testing (SST) Acceptance Criteria
Parameter
Acceptance Criteria
Causality / Rationale
Tailing Factor (Tf)
≤ 1.5
Ensures secondary silanol interactions are fully suppressed and the cation-exchange mechanism is dominant.
Retention Factor (k')
≥ 2.0
Confirms the analyte is not eluting in the void volume, preventing matrix suppression.
Area %RSD (n=5)
≤ 2.0%
Validates the stability of the ion-pairing mechanism and autosampler precision.
S/N Ratio (LOD)
≥ 3:1
Establishes the baseline sensitivity of the UV detector for the specific matrix.
References
Google Patents.WO2008106692A1 - Pim kinase inhibitors and methods of their use. Retrieved March 15, 2026.
SIELC Technologies. HPLC Separation of Pyridinecarboxylic Acids. Retrieved March 15, 2026.
URL:[Link]
SIELC Technologies. Picolinic Acid Analytical Methods and UV-Vis Spectrum. Retrieved March 15, 2026.
URL: [Link]
LookChem. Cas 98-98-6, Picolinic acid Properties. Retrieved March 15, 2026.
URL:[Link]
Bovine Metabolome Database. Showing metabocard for Picolinic acid (BMDB0002243). Retrieved March 15, 2026.
URL:[Link]
Overcoming solubility problems with 3-Amino-5-phenylpicolinic acid
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who struggle with the physicochemical limitations of rigid, planar building blocks.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who struggle with the physicochemical limitations of rigid, planar building blocks.
3-Amino-5-phenylpicolinic acid (CAS 1052714-44-9) is a highly valuable chemical intermediate, most notably utilized in the synthesis of 1[1]. However, its unique structural features make it notoriously difficult to dissolve. This guide is designed to dissect the mechanistic root of these solubility issues and provide self-validating, step-by-step protocols to overcome them.
Section 1: The Mechanistic Root of the Solubility Issue
Q: Why is 3-Amino-5-phenylpicolinic acid so difficult to dissolve in standard buffers?A: The solubility challenge is driven by two primary structural factors:
Zwitterionic Nature: The molecule contains both a carboxylic acid group (pKa ~2.5) and an amino/pyridine system (pKa ~4.5). At a physiological pH of 7.4, the molecule exists largely as a zwitterion. This internal ionic state drastically increases the crystal lattice energy, making it highly resistant to dissolution in both water and non-polar organic solvents.
Planar Rigidity: The biphenyl-like conjugation between the phenyl ring and the picolinic acid core creates a rigid, planar geometry. This promotes strong
π−π
stacking interactions between adjacent molecules in the solid state, requiring significant activation energy to disrupt.
Q: Why do we persist in using this specific building block despite formulation challenges?A: The 3-amino-picolinic acid core acts as a critical hinge-binding motif in the ATP-binding pocket of Pim kinases.[] that are overexpressed in various hematopoietic malignancies and solid tumors. They are direct downstream effectors of the3[3] and play a vital role in regulating4[4].
To successfully utilize this compound, you must tailor your solvation strategy to your downstream application. Below are field-proven, self-validating protocols.
Protocol A: Preparation of a 50 mM Stock Solution for In Vitro Assays
For biochemical kinase assays or cell culture, a concentrated organic stock is required.
Weighing: Accurately weigh 10.7 mg of 3-Amino-5-phenylpicolinic acid into a sterile, amber glass vial. (Causality: Amber glass prevents potential photo-degradation of the primary amine).
Solvent Addition: Add 1.0 mL of anhydrous, cell-culture grade DMSO.
Thermal-Acoustic Disruption: Sonicate the suspension in a water bath at 37°C for 15 minutes. (Causality: Acoustic cavitation provides the necessary kinetic energy to break the strong intermolecular hydrogen bonds and
π−π
stacking of the phenylpicolinic core, while DMSO acts as a strong hydrogen-bond acceptor).
Self-Validation Step: Visually inspect the solution against a strong light source. To scientifically validate complete dissolution, measure the optical density at 600 nm (OD600) using a spectrophotometer. An OD600 < 0.01 confirms the absolute absence of micro-precipitates.
Storage: Aliquot into single-use vials and store under argon at -20°C to prevent hygroscopic water absorption by the DMSO, which would trigger precipitation.
Protocol B: Formulation for Aqueous In Vivo Dosing (e.g., 10 mg/kg in Murine Models)
For animal studies, DMSO must be minimized, and the compound must remain stable in an aqueous vehicle.
Salt Formation (Critical Step): Suspend the required mass of the compound in 0.1 M NaOH (equivalent to 1.1 molar equivalents of the compound). Vortex until completely dissolved. (Causality: Converting the carboxylic acid to its sodium salt breaks the zwitterionic network, shifting the molecule into a highly soluble anionic state).
Co-solvent Addition: Add PEG 400 to achieve a final concentration of 30% (v/v). Mix thoroughly.
Surfactant Addition: Add Tween-80 to a final concentration of 5% (v/v). (Causality: Tween-80 reduces surface tension and coats any transiently forming micro-crystals, preventing nucleation).
Volume Adjustment: Bring to the final volume with sterile PBS. Adjust the final pH to 8.0 - 8.5 using 0.1 M HCl if necessary. Do not drop the pH below 7.5.
Self-Validation Step: Centrifuge the final formulation at 10,000 x g for 5 minutes. Carefully examine the bottom of the tube. A clear supernatant with zero pellet formation validates the physical stability of the formulation for dosing.
Figure 2: Experimental workflow for optimizing the solubility of 3-Amino-5-phenylpicolinic acid.
Relatively small, but the rigid planar structure exponentially increases lattice energy.
pKa 1 (Carboxylic Acid)
~2.5 (Predicted)
Deprotonation at pH > 4 yields a highly soluble anion.
pKa 2 (Pyridine/Amino)
~4.5 (Predicted)
Protonation at pH < 3 yields a soluble cation.
Isoelectric Point (pI)
~3.5
Point of absolute minimum solubility due to maximum zwitterion formation. Avoid this pH at all costs.
Table 2: Recommended Excipient Matrix for In Vivo Formulation
Excipient
Concentration (v/v)
Function in Formulation
DMSO
Max 5%
Primary solubilizer; disrupts the initial crystal lattice.
PEG 400
30 - 40%
Co-solvent; lowers the dielectric constant of the aqueous phase to prevent precipitation.
Tween-80
1 - 5%
Non-ionic surfactant; prevents nucleation and crystal growth.
Saline (pH 8.5)
Q.S. to 100%
Aqueous vehicle; the basic pH maintains the compound as a soluble sodium salt.
Section 4: Frequently Asked Questions (FAQs)
Q: Can I use heat to force dissolution in aqueous buffers?A: No. While heating (e.g., to 60°C) increases kinetic energy and temporarily forces the compound into solution, 3-Amino-5-phenylpicolinic acid will rapidly recrystallize upon cooling to room temperature or 37°C. This leads to inconsistent, non-reproducible assay results. Always rely on thermodynamic solubility enhancements (pH adjustment or co-solvents) rather than kinetic forcing.
Q: Why does my DMSO stock precipitate immediately when added to the cell culture media?A: This is a classic "solvent shift" precipitation. When the DMSO stock is diluted into aqueous media, the dielectric constant of the environment drops sharply, and the hydrophobic phenylpicolinic core crashes out before it can disperse.
Troubleshooting fix: Ensure the final DMSO concentration is ≤1%. More importantly, add the stock solution dropwise while actively vortexing the media to prevent localized high concentrations of the compound.
Q: Can I use HCl to dissolve it instead of NaOH?A: Yes, dropping the pH below 2.0 will protonate the pyridine nitrogen and the amino group, forming a soluble hydrochloride salt. However, a pH of 2.0 is highly toxic to cell cultures and causes severe injection-site necrosis in vivo. Therefore, the basic formulation (pH 8.0 - 8.5) is vastly preferred for biological applications.
References
Title: WO2008106692A1 - Pim kinase inhibitors and methods of their use
Source: Google Patents
URL
How to increase the purity of 3-Amino-5-phenylpicolinic acid
Welcome to the technical support center for 3-Amino-5-phenylpicolinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidanc...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for 3-Amino-5-phenylpicolinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for increasing the purity of this compound. Our approach is rooted in fundamental chemical principles to empower you to overcome common purification challenges.
FREQUENTLY ASKED QUESTIONS (FAQs)
Q1: What are the most common impurities found in crude 3-Amino-5-phenylpicolinic acid?
A1: The impurity profile of 3-Amino-5-phenylpicolinic acid is largely dependent on its synthetic route. However, common impurities may include unreacted starting materials, by-products from side reactions (e.g., over-reaction or incomplete reaction), and residual solvents or reagents. Given its structure, potential impurities could consist of related picolinic acid derivatives or isomers formed during synthesis. It is crucial to identify these impurities, often through techniques like HPLC-MS, to devise an effective purification strategy.[1][2]
Q2: What is the first step I should take to purify my crude sample?
A2: A simple yet effective initial purification step for many solid organic compounds is recrystallization.[3] The success of this technique hinges on selecting an appropriate solvent system where the compound has high solubility at elevated temperatures and low solubility at lower temperatures.[3] For 3-Amino-5-phenylpicolinic acid, a good starting point would be to test polar protic solvents like water or ethanol, or a mixture of the two, given the presence of both a carboxylic acid and an amino group.[4][5]
Q3: My compound is an amino acid. Can I use its amphoteric properties for purification?
A3: Absolutely. The presence of both an acidic carboxylic group and a basic amino group makes 3-Amino-5-phenylpicolinic acid an excellent candidate for acid-base extraction.[6][7] This technique allows for the separation of your compound from non-ionizable impurities by manipulating the pH of the aqueous solution.[6][7][8]
Q4: When should I consider using chromatography for purification?
A4: If recrystallization and acid-base extraction fail to provide the desired purity, or if you are dealing with a complex mixture of closely related impurities, chromatographic techniques are the next logical step.[9] Methods like flash column chromatography or preparative HPLC can offer high-resolution separation.[10][11]
Troubleshooting Guides
Recrystallization Troubleshooting
Issue
Potential Cause
Troubleshooting Steps
Compound does not dissolve even at high temperatures.
The solvent is not polar enough.
Try a more polar solvent or a solvent mixture. For 3-Amino-5-phenylpicolinic acid, if ethanol is not working, try a mixture of ethanol and water, or pure water.[5]
Compound "oils out" instead of crystallizing.
The solution is supersaturated, or the cooling rate is too fast.
Add a small amount of additional hot solvent to dissolve the oil, then allow the solution to cool more slowly. Seeding with a pure crystal can also induce proper crystallization.
Poor recovery of the purified compound.
The compound has significant solubility in the solvent even at low temperatures.
Try a different solvent where the compound is less soluble at low temperatures. Ensure the solution is sufficiently cooled before filtration.
Crystals are colored despite the pure compound being white.
Colored impurities are trapped within the crystal lattice.
Consider adding a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use this technique judiciously as it can also adsorb your product.
Acid-Base Extraction Troubleshooting
Issue
Potential Cause
Troubleshooting Steps
An emulsion forms at the interface of the organic and aqueous layers.
The two phases are not separating cleanly.
Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase, which can help break the emulsion. Gentle swirling instead of vigorous shaking can also prevent emulsion formation.
Low recovery after precipitation from the aqueous layer.
The pH was not adjusted correctly to the isoelectric point of the amino acid.
The isoelectric point (pI) is the pH at which the amino acid has a net zero charge and minimum solubility.[12][13] Carefully adjust the pH of the aqueous solution to the pI of 3-Amino-5-phenylpicolinic acid to maximize precipitation. The exact pI may need to be determined empirically but will be between the pKa of the carboxylic acid and the pKa of the conjugate acid of the amino group.
The precipitated solid is difficult to filter.
The precipitate is very fine or gelatinous.
Allow the precipitate to age in the cold solution to encourage the formation of larger, more easily filterable particles. Using a Büchner funnel with a suitable filter paper is recommended.
Detailed Experimental Protocols
Protocol 1: Recrystallization from an Ethanol/Water Mixture
Solubility Test: In a small test tube, add approximately 10-20 mg of your crude 3-Amino-5-phenylpicolinic acid. Add a few drops of ethanol and heat the mixture. If it dissolves completely, ethanol may be a suitable solvent. If not, add small portions of hot water until the solid dissolves. Note the approximate ratio of ethanol to water.
Dissolution: In an appropriately sized Erlenmeyer flask, add your crude compound and the determined solvent mixture. Heat the mixture to a gentle boil while stirring to ensure complete dissolution. Add the minimum amount of hot solvent needed to fully dissolve the solid.
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, and then reheat to a boil for a few minutes.
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold solvent mixture. Dry the purified crystals in a vacuum oven.
Protocol 2: Purification via Acid-Base Extraction
Caption: Workflow for acid-base extraction purification.
Dissolution: Dissolve the crude 3-Amino-5-phenylpicolinic acid in a suitable organic solvent such as ethyl acetate.
Basification: Transfer the solution to a separatory funnel and add an equal volume of a dilute aqueous base (e.g., 1 M NaOH). Shake the funnel gently to mix the layers. The amino acid will deprotonate and move into the aqueous layer as its sodium salt.[6][7]
Separation: Allow the layers to separate and drain the lower aqueous layer into a clean flask.
Back-Extraction (Optional): To ensure complete extraction, you can wash the organic layer again with a fresh portion of the aqueous base and combine the aqueous layers.
Acidification and Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add a dilute acid (e.g., 1 M HCl) dropwise while stirring until the pH reaches the isoelectric point of the compound, at which point the purified product will precipitate out of the solution.[12][13]
Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum.
Purity Assessment
To verify the success of your purification, it is essential to analyze the purity of the final product.
Analytical Technique
Purpose
Considerations
High-Performance Liquid Chromatography (HPLC)
To quantify the purity of the compound and detect any remaining impurities.[2][14]
A reverse-phase C18 column is often a good starting point.[5] The mobile phase will likely consist of a buffered aqueous solution and an organic modifier like acetonitrile or methanol. UV detection is suitable for this aromatic compound.[11][15]
Mass Spectrometry (MS)
To confirm the molecular weight of the purified compound.
Can be coupled with HPLC (LC-MS) for simultaneous separation and identification of the main component and any impurities.[16]
Nuclear Magnetic Resonance (NMR) Spectroscopy
To confirm the chemical structure of the purified compound.
¹H and ¹³C NMR spectra will provide detailed structural information and can reveal the presence of impurities if they are in sufficient concentration.[17][18]
Melting Point
A sharp melting point close to the literature value is a good indicator of high purity.
Impurities tend to depress and broaden the melting range.
By understanding the chemical properties of 3-Amino-5-phenylpicolinic acid and applying these fundamental purification and analytical techniques, you can effectively enhance the purity of your compound for successful downstream applications.
References
Acid–base extraction - Wikipedia. Available at: [Link]
4.8: Acid-Base Extraction - Chemistry LibreTexts. Available at: [Link]
Solubility and Crystallization Studies of Picolinic Acid - MDPI. Available at: [Link]
Hydrophilic Interaction Liquid Chromatographic (HILIC)/Ion Exchange Separation of Picolinic and Nicotinic Acids | Request PDF - ResearchGate. Available at: [Link]
Separation and Refining of Amino acids. Available at: [Link]
Synthesis of Some Aminopicolinic Acids - David Publishing. Available at: [Link]
Picolinic Acid | SIELC Technologies. Available at: [Link]
(PDF) Separation and Purification of Amino Acids - ResearchGate. Available at: [Link]
Characterization and Control of Impurities in the Synthesis of an Amino Acid Drug Candidate. Available at: [Link]
Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility - Mattia Lopresti. Available at: [Link]
Synthesis of Some Aminopicolinic Acids - IRL @ UMSL. Available at: [Link]
Liquid Chromatographic Isolation of Individual Amino Acids Extracted From Sediments for Radiocarbon Analysis - Frontiers. Available at: [Link]
WO2021076681A1 - Process for synthesis of picolinamides - Google Patents.
Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management - MDPI. Available at: [Link]
A Reliable Synthesis of 3-Amino-5-Alkyl and 5-Amino-3-Alkyl Isoxazoles. Available at: [Link]
WO2001058848A1 - A process for the purification of 3-amino-1,2-propanediol and 2-amino ... - Google Patents.
Determination of purity values of amino acid reference materials by mass balance method: an approach to the quantification of related structure impurities - PubMed. Available at: [Link]
CN104788364A - Method for preparation of 6-(aryl)-4-aminopicolinates - Google Patents.
The Solubility of Amino Acids in Various Solvent Systems - DigitalCommons@URI. Available at: [Link]
Amino Acid Analysis - Agilent. Available at: [Link]
Solubilities of Amino Acids in the Presence of Chaotropic Anions. Available at: [Link]
The one pot process technique of 3- amino -3- phenylpropionic acid esters - Google Patents.
US6551803B1 - Method for purification of amino acid containing solutions by electrodialysis - Google Patents.
Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility - ResearchGate. Available at: [Link]
2,3-diaminopyridine - Organic Syntheses Procedure. Available at: [Link]
Unexpected formation of new chiral 3-amino-5-alkyl-2,5-dihydro-1H-pyrrolin-2-ones from N-Boc-α-amino esters - Academia.edu. Available at: [Link]
Technical Support Center: Scaling Up 3-Amino-5-phenylpicolinic Acid Synthesis
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for process chemists and drug development professionals tasked with scaling up...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for process chemists and drug development professionals tasked with scaling up the synthesis of 3-Amino-5-phenylpicolinic acid .
The standard three-step synthetic route—Suzuki-Miyaura cross-coupling, chemoselective nitro reduction, and nitrile hydrolysis—presents unique thermochemical and chemoselective challenges when transitioning from the bench to the pilot plant. This guide bypasses basic theory to directly address the causality of scale-up failures, providing field-proven, self-validating protocols.
Workflow & Critical Control Parameters (CCPs)
Workflow for 3-Amino-5-phenylpicolinic Acid Synthesis highlighting Critical Control Parameters.
Q: How do we control the exotherm and minimize des-bromo impurities during the 5-phenylation step?The Causality: The cross-coupling of 5-bromo-3-nitropicolinonitrile with phenylboronic acid is highly exothermic. If all reagents are charged upfront (batch mode), the rapid generation of the active Pd(0) species causes a thermal runaway. Elevated temperatures exacerbate the protodeboronation of phenylboronic acid, leading to benzene formation and stalling the reaction due to boronic acid depletion.
The Fix: Implement a delayed-addition protocol. Charge the aryl halide, phenylboronic acid, and Pd catalyst in the solvent. Heat to the operating temperature (e.g., 60 °C), and continuously dose the aqueous base (e.g., K₂CO₃) over 2-3 hours. This makes the reaction base-limited, flattening the thermal curve and suppressing protodeboronation.
Q: What is the most effective protocol for reducing residual Palladium to <10 ppm on a multi-kilogram scale?The Causality: Traditional silica-thiol scavengers are prohibitively expensive on a process scale. Activated carbon suffers from poor filtration kinetics and product occlusion. A highly efficient, scalable liquid-liquid extraction method utilizes 20% aqueous sodium bisulfite (NaHSO₃) [1]. The bisulfite anion forms a highly water-soluble complex with Pd(II) species, effectively stripping it from the organic phase.
Upon completion of the Suzuki coupling, cool the reaction mixture to 60 °C.
Add toluene (6 volumes) and 20% aqueous NaHSO₃ (6 volumes).
Agitate vigorously for 1 hour at 60 °C.
Filter the warm biphasic mixture through a 1 μm inline filter to remove any precipitated Pd black.
Allow the phases to separate and discard the lower aqueous (Pd-rich) layer.
Wash the organic layer with water (3 volumes) to remove residual inorganic salts.
Validation Check: Sample the organic layer for ICP-MS analysis. Pd levels must drop from ~8000 ppm to <100 ppm. If the specification is not met, the wash step must be repeated before crystallization.
Table 1: Comparison of Palladium Scavenging Strategies
Method
Cost at Scale
Efficacy (Residual Pd)
Operational Drawbacks
Silica-Thiol Scavengers
High
< 10 ppm
High material cost; requires filtration of fine silica dust.
Requires heating (60 °C) and phase separation; highly scalable.
Section 2: Nitro Reduction Scale-Up
Q: Tin(II) chloride (SnCl₂) reduction is unscalable due to heavy metal waste. What is the recommended catalytic alternative that spares the nitrile group?The Causality: While SnCl₂ is highly chemoselective for nitro groups in the presence of nitriles [2], it generates massive amounts of tin oxide emulsions during basic workup, making phase separation nearly impossible on a scale >1 kg. Conversely, standard catalytic hydrogenation (H₂ with Pd/C) risks over-reducing the nitrile to an aminomethyl group (-CH₂NH₂).
The Fix: The Béchamp reduction using Iron powder and Ammonium Chloride (Fe/NH₄Cl) is the optimal scalable alternative[3]. The mild acidic environment generated by NH₄Cl activates the iron surface for electron transfer to the nitro group, while remaining completely inert toward the nitrile.
Suspend 3-nitro-5-phenylpicolinonitrile (1.0 eq) and Iron powder (325 mesh, 5.0 eq) in a 3:1 mixture of Ethanol/Water (10 volumes).
Add NH₄Cl (2.0 eq) and heat the mixture to 75 °C (reflux) under nitrogen.
Monitor by HPLC. The reaction typically completes within 2-4 hours.
Critical Step: Filter the reaction mixture hot (≥ 60 °C) through a pad of Celite to remove iron oxides (Fe₃O₄).
Concentrate the filtrate under vacuum to remove ethanol, inducing crystallization of 3-amino-5-phenylpicolinonitrile.
Validation Check: If the product crystallizes within the Celite pad during filtration, the yield will artificially drop. Validate the filter cake by washing with hot ethyl acetate. Confirm nitrile preservation via IR spectroscopy (sharp peak at ~2220 cm⁻¹).
Table 2: Nitro Reduction Methodologies for Nitrile-Containing Substrates
Reagent System
Chemoselectivity (Nitrile)
Scalability
Waste Profile
SnCl₂ / HCl
Excellent
Poor
Massive heavy metal (tin) sludge; severe emulsion issues.
H₂, Pd/C
Poor (Forms primary amine)
Excellent
Minimal (water byproduct).
Fe / NH₄Cl (Béchamp)
Excellent
Excellent
Easily filterable iron oxides; non-toxic, low environmental impact.
Q: The final hydrolysis of the nitrile yields a gummy mass instead of a crystalline powder. How do we isolate the amphoteric product cleanly?The Causality: 3-Amino-5-phenylpicolinic acid contains both a basic aminopyridine moiety and an acidic carboxylic acid. In strong acid or strong base, it exists as a highly soluble salt. If the pH is adjusted too rapidly or overshot during workup, the product crashes out as an amorphous, gummy mass that traps inorganic salts and water.
The Fix: Careful titration to the exact isoelectric point (pI). Patent literature [2] establishes that the zwitterion precipitates optimally at pH 7.0.
Self-Validating Protocol: Hydrolysis and Isoelectric Crystallization
Suspend 3-amino-5-phenylpicolinonitrile in 10% aqueous NaOH (5 volumes) and heat to 90 °C until ammonia evolution ceases (hydrolysis to the sodium carboxylate).
Cool the solution to 20 °C and filter through a 0.45 μm polish filter to remove insoluble impurities.
Transfer to a crystallization vessel equipped with a calibrated pH probe.
Slowly dose 1 N HCl into the vortex of the agitator.
Pause dosing at pH 8.5 and seed the solution if necessary.
Continue dosing HCl at a controlled rate of 0.1 pH units/minute until exactly pH 7.0 is reached.
Age the slurry for 2 hours at 5 °C, then filter and wash with cold water to isolate the pure 3-amino-5-phenylpicolinic acid.
Validation Check: Hold a damp piece of universal indicator paper over the reactor vent during step 1; the cessation of blue color change validates complete nitrile hydrolysis. The final product must be a free-flowing solid; a gummy texture indicates the pH 7.0 setpoint was missed and requires re-dissolution in base and re-titration.
References
Bullock, K. M., Mitchell, M. B., & Toczko, J. F. (2008). Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. Organic Process Research & Development.[Link]
Vertex Pharmaceuticals Inc. (2008). Pim kinase inhibitors and methods of their use (WO2008106692A1).
Thieme Chemistry. (2010). Reduction of Nitro Compounds to Amines, Azo Compounds, Hydroxylamines, and Oximes. Science of Synthesis.[Link]
Optimization
Technical Support Center: Troubleshooting Suzuki-Miyaura Couplings for 3-Amino-5-phenylpicolinic Acid Synthesis
Welcome to the Process Development & Troubleshooting Portal. As a Senior Application Scientist, I frequently consult on the synthesis of highly functionalized pyridine scaffolds. The synthesis of 3-amino-5-phenylpicolini...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Process Development & Troubleshooting Portal. As a Senior Application Scientist, I frequently consult on the synthesis of highly functionalized pyridine scaffolds. The synthesis of 3-amino-5-phenylpicolinic acid—a critical intermediate in the development of Pim kinase inhibitors[1]—presents a unique catalytic challenge. The target molecule requires a Suzuki-Miyaura cross-coupling between a 5-halo-3-aminopicolinic acid derivative and phenylboronic acid. However, the dense array of heteroatoms often leads to catalyst poisoning, protodeboronation, and stalled reactions.
This guide provides a self-validating system for catalyst selection, addressing the exact causality behind experimental failures and providing field-proven protocols to ensure high-yielding C–C bond formation.
The Mechanistic Challenge & Catalyst Causality
In unoptimized systems, researchers often attempt to couple 5-bromo-3-aminopicolinic acid directly using standard first-generation catalysts like
Pd(PPh3)4
. This approach almost universally fails.
The Causality: The substrate possesses a free 3-amino group adjacent to a pyridine nitrogen. This creates a potent bidentate ligand that outcompetes standard phosphine ligands, chelating the Pd(II) intermediate immediately after oxidative addition. This highly stable metallacycle traps the palladium off-cycle, halting the reaction (catalyst poisoning). Furthermore, the free carboxylic acid lowers the local pH, accelerating the protodeboronation of phenylboronic acid into benzene.
The Solution: A two-fold approach is required. First, the carboxylic acid must be transiently masked as a methyl ester. Second, the catalyst system must utilize a sterically demanding, electron-rich biaryl phosphine ligand (e.g., XPhos)[2]. The extreme steric bulk of the XPhos ligand physically prevents the substrate from forming a bidentate chelate with the palladium center. Simultaneously, its electron-rich nature accelerates both oxidative addition into the C–Br bond and the subsequent reductive elimination.
Catalyst Selection & Quantitative Data
To illustrate the impact of ligand sterics and electronics, below is a comparative summary of catalyst performance for the arylation of methyl 5-bromo-3-aminopicolinate.
Q1: My reaction stalls at 25% conversion with
Pd(PPh3)4
, even after spiking in more catalyst. Why?A1: Adding more catalyst will not overcome thermodynamic traps. The 3-amino and pyridine nitrogens form a highly stable, off-cycle Pd(II) complex. You must switch to a ligand with a significantly larger cone angle (like XPhos) that physically blocks this bidentate coordination and forces the catalytic cycle forward.
Q2: Should I Boc-protect the 3-amino group before the Suzuki coupling?A2: While Boc-protection eliminates the chelation risk, it adds two unnecessary synthetic steps (protection and deprotection) to your workflow. By using the
Pd(OAc)2
/XPhos system, the steric environment is tightly controlled, allowing you to successfully couple the unprotected amine[3]. However, you must esterify the carboxylic acid to prevent protodeboronation.
Q3: I am observing significant amounts of biphenyl (homocoupling). How do I minimize this?A3: Biphenyl formation is strictly an aerobic process mediated by oxygen acting as the terminal oxidant in a Pd-catalyzed homocoupling cycle. Your degassing protocol is likely insufficient. Switch from simple nitrogen sparging to a rigorous minimum of three Freeze-Pump-Thaw cycles. Additionally, ensure your
K3PO4
base is strictly anhydrous.
Validated Experimental Protocol
Step-by-Step Methodology: Synthesis of 3-Amino-5-phenylpicolinic Acid
This protocol is designed as a self-validating system; if steps 2 and 3 are executed with strict air-free technique, the reaction will not stall.
Substrate Preparation: Dissolve methyl 5-bromo-3-aminopicolinate (1.0 equiv, 10 mmol) and phenylboronic acid (1.5 equiv, 15 mmol) in a mixture of 1,4-Dioxane/
H2O
(4:1 v/v, 50 mL).
Rigorous Degassing (Critical): Transfer the mixture to a Schlenk flask. Perform three consecutive Freeze-Pump-Thaw cycles. Backfill with ultra-pure Argon.
Catalyst Activation: Under a positive flow of Argon, add anhydrous
K3PO4
(3.0 equiv, 30 mmol),
Pd(OAc)2
(0.05 equiv, 5 mol%), and XPhos (0.10 equiv, 10 mol%). Note: The 1:2 Pd-to-ligand ratio ensures the highly active monoligated Pd(0)-XPhos species is favored.
Coupling: Seal the flask and heat to 80°C for 12 hours with vigorous stirring (800 rpm) to ensure optimal biphasic mixing.
Workup & Hydrolysis: Cool to room temperature, dilute with EtOAc, and filter through a thin pad of Celite to remove Pd black. Concentrate the filtrate. To obtain the final 3-amino-5-phenylpicolinic acid, dissolve the crude ester in THF/MeOH/
H2O
(2:1:1) and treat with
LiOH⋅H2O
(3.0 equiv) at room temperature for 4 hours. Acidify to pH 4.5 with 1M HCl to precipitate the zwitterionic product[1].
Logical Workflow Visualization
Figure 1: Logical workflow for catalyst selection in 3-amino-5-phenylpicolinate synthesis.
References
WO2008106692A1 - Pim kinase inhibitors and methods of their use. Google Patents.1
Efficient Access to Novel Mono- and Disubstituted Aminopicolinic Acids. ResearchGate. 3
US6784137B2 - 6-aryl-4-aminopicolinates and their use as herbicides. Google Patents.2
Technical Support Center: By-product Identification in 3-Amino-5-phenylpicolinic Acid Reactions
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Amino-5-phenylpicolinic acid. As a Senior Application Scientist, my goal is to provid...
Author: BenchChem Technical Support Team. Date: March 2026
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Amino-5-phenylpicolinic acid. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific principles to empower you to troubleshoot and optimize your synthetic routes effectively. The information herein is curated to ensure scientific integrity and provide practical, field-tested insights into identifying and mitigating common by-products.
Frequently Asked Questions (FAQs)
Q1: What are the most probable sources of by-products in the synthesis of 3-Amino-5-phenylpicolinic acid?
The synthesis of 3-Amino-5-phenylpicolinic acid, a substituted pyridine derivative, typically involves a multi-step process, often culminating in a palladium-catalyzed cross-coupling reaction to introduce the phenyl group. Impurities can arise from various stages of the synthesis.[1] The primary sources of by-products include:
Starting Materials: Unreacted starting materials or impurities within them can carry through the synthesis.
Intermediates: Incomplete conversion of intermediates to the final product.
Side Reactions: Competing chemical transformations that occur under the reaction conditions.
Degradation Products: Decomposition of the desired product under the reaction or work-up conditions.
Specifically for 3-Amino-5-phenylpicolinic acid, key reaction types that can generate by-products are the palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Stille reaction) and reactions involving the picolinic acid moiety itself.
Q2: I am using a Suzuki-Miyaura coupling to introduce the phenyl group. What are the expected by-products from this step?
The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction, but it is not without common side reactions.[2][3] The most frequently observed by-products include:
Homocoupling of Boronic Acid: This results in the formation of biphenyl from the phenylboronic acid reagent. This is often exacerbated by the presence of oxygen.[2]
Protodeboronation: The boronic acid can react with residual water or other protic sources, leading to the formation of benzene and consuming the boronic acid.[2]
Dehalogenation: The starting material (e.g., 3-Amino-5-bromopicolinic acid) can undergo reduction, replacing the halogen with a hydrogen atom to yield 3-aminopicolinic acid.
These by-products can complicate purification and reduce the overall yield of the desired product.
Q3: My reaction mixture shows a product with a lower molecular weight than expected, and I suspect decarboxylation. Is this a common issue?
Yes, decarboxylation is a known thermal degradation pathway for picolinic acids and their derivatives.[4][5][6][7] The carboxyl group at the 2-position of the pyridine ring is susceptible to elimination as carbon dioxide, particularly at elevated temperatures. In the case of 3-Amino-5-phenylpicolinic acid, this would result in the formation of 3-Amino-5-phenylpyridine. The mechanism of decarboxylation for picolinic acids is well-documented and can be influenced by factors such as pH and the presence of substituents on the pyridine ring.[4][6]
Q4: I have observed the formation of a dimeric species. What could be the cause?
Dimerization can occur through several mechanisms. In the context of palladium-catalyzed reactions, homocoupling of the starting materials can lead to dimeric by-products.[8] For instance, two molecules of the halo-picolinic acid starting material can couple to form a bipyridyl species. Additionally, amino acids and their derivatives can undergo dimerization reactions under certain conditions.[3]
Troubleshooting Guides
Guide 1: Investigating Unknown Peaks in Your HPLC Chromatogram
High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing the purity of your reaction mixture.[9][10][11] The appearance of unexpected peaks is a common challenge.
Step 1: System Suitability and Blank Injection
Before analyzing your sample, always run a blank injection (mobile phase only) to identify any "ghost peaks" that may originate from the HPLC system itself, the mobile phase, or the sample vial.[12][13]
Step 2: Peak Shape Analysis
Analyze the shape of the unknown peak. Tailing or fronting peaks can indicate issues with the chromatography method, such as a mismatch between the sample solvent and the mobile phase, or column overload.[9]
Step 3: Preliminary Identification with UV-Vis Detector
If your HPLC is equipped with a Diode Array Detector (DAD) or a similar UV-Vis detector, compare the UV spectrum of the unknown peak to that of your starting materials and the desired product. This can provide preliminary clues about the nature of the impurity.
Step 4: Spiking Experiment
If you have a reference standard for a suspected by-product (e.g., biphenyl from a Suzuki reaction), "spike" a sample of your reaction mixture with a small amount of this standard. An increase in the peak area of the unknown peak confirms its identity.
Experimental Protocol: HPLC-MS Analysis for By-product Identification
For definitive identification of unknown peaks, coupling HPLC with Mass Spectrometry (LC-MS) is the gold standard.[11][14][15]
Sample Preparation: Dilute a small aliquot of your crude reaction mixture in a suitable solvent (e.g., a mixture of water and acetonitrile or methanol). Ensure the final concentration is appropriate for your instrument's sensitivity.
Chromatographic Separation:
Column: A C18 reversed-phase column is a good starting point for the separation of small organic molecules.
Mobile Phase: A gradient elution using water (often with 0.1% formic acid for better peak shape and ionization) and an organic solvent like acetonitrile or methanol is typically effective.
Flow Rate: Adjust the flow rate based on the column dimensions (e.g., 0.2-0.5 mL/min for a standard analytical column).
Mass Spectrometry Detection:
Ionization Source: Electrospray ionization (ESI) is commonly used for this type of molecule and can be operated in both positive and negative ion modes to maximize the chances of detecting all components.
Mass Analyzer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is highly recommended to obtain accurate mass measurements, which are crucial for determining the elemental composition of the unknown by-products.
Data Acquisition: Acquire data in full scan mode to detect all ions within a specified mass range. Additionally, perform fragmentation (MS/MS) experiments on the ions of interest to obtain structural information.
Guide 2: Structural Elucidation of By-products using NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of unknown compounds.[16][17][18][19][20]
Step 1: Isolation of the By-product
For unambiguous NMR analysis, the by-product should be isolated in a pure form. This can be achieved using preparative HPLC or column chromatography.
Step 2: 1D NMR Analysis (¹H and ¹³C)
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.
¹³C NMR: Shows the number of different types of carbon atoms in the molecule.
Step 3: 2D NMR Analysis
If the 1D spectra are not sufficient for full structure determination, a suite of 2D NMR experiments can be employed:
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other.
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is crucial for piecing together the molecular skeleton.
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is useful for determining stereochemistry.[17]
Experimental Protocol: NMR Sample Preparation and Analysis
Sample Preparation: Dissolve 1-5 mg of the purified by-product in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) in a clean NMR tube.
Instrument Setup:
Lock the spectrometer on the deuterium signal of the solvent.
Shim the magnetic field to obtain optimal resolution.
Acquire a ¹H spectrum to confirm the sample concentration and purity.
Data Acquisition:
Run standard ¹H and ¹³C{¹H} experiments.
If necessary, acquire 2D NMR spectra (COSY, HSQC, HMBC). The acquisition time for these experiments can range from a few minutes to several hours, depending on the sample concentration and the desired resolution.
Data Processing and Interpretation:
Process the raw data (Fourier transformation, phase correction, and baseline correction).
Integrate the ¹H signals and pick the peaks in all spectra.
Analyze the chemical shifts, coupling constants, and correlations to assemble the structure of the by-product.
Summary of Potential By-products and Their Identification
By-product
Formation Pathway
Suggested Identification Method
Key Analytical Signature
Biphenyl
Homocoupling of phenylboronic acid
GC-MS, LC-MS, ¹H NMR
MS: m/z of 154. ¹H NMR: Characteristic signals in the aromatic region.
Benzene
Protodeboronation of phenylboronic acid
GC-MS
MS: m/z of 78.
3-Aminopicolinic acid
Dehalogenation of starting material
LC-MS, ¹H NMR
MS: Lower m/z than the halogenated starting material.
3-Amino-5-phenylpyridine
Decarboxylation of the final product
LC-MS, ¹H NMR
MS: Loss of 44 Da (CO₂) from the parent molecule. ¹H NMR: Absence of the carboxylic acid proton signal.
Dimeric bipyridyl species
Homocoupling of the halo-picolinic acid
LC-MS, ¹H NMR
MS: Molecular weight corresponding to the dimer.
References
Use of NMR in Impurity Profiling for Pharmaceutical Products - Veeprho. (2020, December 23). Retrieved from [Link]
Why Pharma Companies Are Investing in Structure Elucidation Services by NMR in 2025. (2025, June 3). Retrieved from [Link]
Gil, R. R., & Gamenara, D. (2014). Pharmaceutical impurities and degradation products: uses and applications of NMR techniques. Journal of Pharmaceutical and Biomedical Analysis, 93, 1-16. [Link]
The Use of NMR Spectroscopy in the Elucidation of Genotoxic Impurities. Intertek. Retrieved from [Link]
Nuclear magnetic resonance spectroscopy (NMR). Reading Scientific Services Ltd. Retrieved from [Link]
How to Identify Ghost Peaks in U/HPLC. (2025, July 2). Phenomenex. Retrieved from [Link]
Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! (2025, May 23). PharmaCores. Retrieved from [Link]
Stille reaction. In Wikipedia. Retrieved from [Link]
Not Seeing an Expected Peak in an HPLC Assay - Tips and Suggestions. (2025, November 30). MicroSolv Technology Corporation. Retrieved from [Link]
Dunn, G. E., & Thimm, H. F. (1977). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. Canadian Journal of Chemistry, 55(8), 1342-1347. [Link]
Beaver, M. G., & Siegler, M. A. (2014). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. The Journal of Organic Chemistry, 79(10), 4722-4727. [Link]
Conquer Ghost Peaks in HPLC: Identification and Elimination. (2024, July 4). Separation Science. Retrieved from [Link]
The Complete Guide to Impurity Profiling in Small Molecule APIs. (2025, December 19). Pharmaffiliates. Retrieved from [Link]
Hammick reaction. In Wikipedia. Retrieved from [Link]
Dunn, G. E., & Thimm, H. F. (1977). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. Canadian Journal of Chemistry, 55(8), 1342-1347. Retrieved from [Link]
Rate of Decarboxylation of pyridinecarboxylic acids. (2017, December 2). Chemistry Stack Exchange. Retrieved from [Link]
Yu, X., He, M., Wu, J., Zhou, C., Feng, X., Yamamoto, Y., & Bao, M. (2018). Metal-Free Decarboxylative Alkoxylation of 2-Picolinic Acid and Its Derivatives with Cyclic Ethers: One Step Construction of C-O and C-Cl Bonds. Organic Letters, 20(21), 6780–6784. [Link]
Learn how to conduct structural analysis of impurities in pharmaceuticals. (2023, December 8). Separation Science. Retrieved from [Link]
Wang, E., & Loo, B. H. (2013). Unprecedented side reactions in Stille coupling: desired ones for Stille polycondensation. Chemical Communications, 49(75), 8341-8343. [Link]
High-Throughput LC/MS Purification of Pharmaceutical Impurities. Agilent. Retrieved from [Link]
HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025, December 10). LCGC. Retrieved from [Link]
Impurity profiling and HPLC methods for drug quality compliance. (2025, September 22). AMSbiopharma. Retrieved from [Link]
The Stille Reaction. Myers, A. G. Chem 115. Retrieved from [Link]
Bawa, R. A., & Beatty, A. M. (2012). Synthesis of Some Aminopicolinic Acids. Journal of Chemistry and Chemical Engineering, 6(4), 372-378. Retrieved from [Link]
Bawa, R. A., & Beatty, A. M. (2012). Synthesis of Some Aminopicolinic Acids. Journal of Chemistry and Chemical Engineering, 6(4), 372-378. Retrieved from [Link]
Brimble, M. A., Bryant, C. J., & Williams, G. M. (2015). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. Beilstein Journal of Organic Chemistry, 11, 764–773. [Link]
Technical Support Center: Enhancing Biological Uptake of 3-Amino-5-phenylpicolinic Acid
Welcome to the Technical Support Center for 3-Amino-5-phenylpicolinic acid (3-A-5-PPA) . This compound serves as a critical pharmacophore and synthetic intermediate in the development of Pim kinase inhibitors, which are...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for 3-Amino-5-phenylpicolinic acid (3-A-5-PPA) . This compound serves as a critical pharmacophore and synthetic intermediate in the development of Pim kinase inhibitors, which are actively investigated for treating hematological malignancies and solid tumors[1]. Despite its potent target-binding potential in biochemical assays, 3-A-5-PPA and its direct derivatives frequently suffer from poor cellular permeability and low oral bioavailability in early-stage development[2].
This guide provides drug development professionals with field-proven troubleshooting strategies, formulation methodologies, and structural modifications to overcome these biological uptake barriers.
Q: Why does 3-A-5-PPA exhibit poor cellular uptake in standard in vitro assays?A: The poor uptake is primarily driven by the compound's zwitterionic nature at physiological pH (7.4). The carboxylic acid group (pKa ~2.0) is deprotonated, while the amino/pyridine nitrogen (pKa ~4.5–5.0) can be partially protonated. This dual-charge state drastically lowers the lipid-water partition coefficient (LogD), preventing passive transcellular diffusion across the hydrophobic core of the lipid bilayer[3].
Q: How can I definitively determine if my uptake issue is due to passive permeability limits or active efflux?A: You must decouple the transport mechanisms using a self-validating dual-assay approach. Run a Parallel Artificial Membrane Permeability Assay (PAMPA) alongside a bidirectional Caco-2 cell assay.
Causality: PAMPA utilizes an artificial lipid membrane devoid of transporter proteins, isolating physicochemical passive diffusion. Caco-2 cells express active efflux transporters (like P-glycoprotein).
Self-Validation: If your PAMPA
Papp
is
<1.0×10−6
cm/s, the barrier is purely physicochemical. If PAMPA is high but the Caco-2 efflux ratio (B
→
A / A
→
B) is
>2.0
, the compound is being actively pumped out of the cell, requiring an entirely different optimization strategy.
Q: What is the most effective structural modification to enhance the bioavailability of 3-A-5-PPA without permanently altering its target affinity?A: The implementation of a transient prodrug strategy, specifically esterification. Converting the free carboxylic acid to an ethyl or isopropyl ester masks the negative charge, significantly increasing lipophilicity and passive membrane permeability. Once inside the intracellular environment, ubiquitous non-specific esterases hydrolyze the prodrug back into the active free acid to inhibit Pim kinases[1].
Q: If structural modification is not an option for my current study phase, how should I formulate 3-A-5-PPA for in vivo rodent studies?A: You should utilize metal complexation or lipid-based nanocarriers. Picolinic acid derivatives have a strong chelating affinity for metal ions like V(V) and Zn(II). Forming a neutral metal complex masks the polar functional groups, facilitating passive flip-flop across the cellular membrane[4]. Alternatively, encapsulating the free acid in solid lipid nanoparticles (SLNs) bypasses passive diffusion entirely, driving uptake via clathrin-mediated endocytosis.
Data Presentation: Quantitative Comparison of Uptake Strategies
To guide your formulation choices, the following table summarizes the expected pharmacokinetic shifts when applying various uptake enhancement strategies to 3-A-5-PPA.
Formulation / Modification
Predicted LogD (pH 7.4)
PAMPA Permeability (
Papp×10−6
cm/s)
Estimated Oral Bioavailability (F%)
Primary Cellular Uptake Mechanism
Free Acid (Unformulated)
-1.2
< 1.0
< 15%
Paracellular (Poor)
Ethyl Ester Prodrug
+2.4
> 15.0
~ 45%
Transcellular Passive
Liposomal Encapsulation
N/A
N/A (Assay incompatible)
~ 60%
Endocytosis
V(V) Metal Complexation
+0.5
~ 8.5
~ 30%
Ion-pair diffusion
Section 3: Experimental Protocols
Protocol 1: Synthesis and Validation of 3-A-5-PPA Ethyl Ester Prodrug
Causality: Thionyl chloride (
SOCl2
) generates HCl in situ and forms a highly reactive acyl chloride intermediate, driving the esterification forward efficiently without the need for complex coupling reagents.
Preparation: Suspend 1 equivalent of 3-A-5-PPA in absolute ethanol (0.1 M concentration) under an inert argon atmosphere at 0°C.
Activation: Dropwise add 3 equivalents of
SOCl2
.
Self-Validating Step: Observe the reaction mixture closely. The immediate evolution of gas (
SO2
and HCl) indicates the activation is proceeding. If no gas evolves, the
SOCl2
has degraded and the reaction will fail.
Reflux: Heat the mixture to reflux (80°C) for 12 hours.
Quenching & Extraction: Concentrate the mixture under reduced pressure. Resuspend in ethyl acetate and wash with saturated
NaHCO3
.
Self-Validating Step: Test the pH of the aqueous layer before discarding it. It must be >7.5 to ensure the pyridine/amino groups are deprotonated, forcing the product to partition into the organic layer.
Purification: Dry over
Na2SO4
, filter, and purify via silica gel chromatography.
Protocol 2: PAMPA-based Permeability Validation
Causality: The artificial lipid membrane mimics the enterocyte barrier without active transporters, isolating physicochemical permeability to confirm if your prodrug strategy worked.
Donor Preparation: Prepare a 10 µM solution of the 3-A-5-PPA prodrug in PBS (pH 7.4) containing 1% DMSO.
Acceptor Preparation: Fill the acceptor plate wells with blank PBS (pH 7.4).
Membrane Assembly: Coat the PVDF membrane of the donor plate with 1% lecithin in dodecane (w/v).
Self-Validating Step: Spike the donor solution with Propranolol (high permeability control) and Atenolol (low permeability control). If Propranolol fails to cross the membrane during analysis, the artificial lipid layer is compromised (e.g., dried out or excessively thick), and the assay data must be rejected.
Incubation: Assemble the sandwich and incubate for 5 hours at room temperature without agitation.
Quantification: Separate the plates and use LC-MS/MS to quantify the compound concentration in both donor and acceptor wells to calculate the
Papp
value.
Visualizations
Workflow for diagnosing and resolving 3-A-5-PPA cellular uptake barriers.
Mechanism of action for 3-A-5-PPA derivatives in the PIM kinase survival pathway.
References
Title: WO2008106692A1 - Pim kinase inhibitors and methods of their use
Source: Google Patents
URL
Title: Genentech presents novel series of pan-Pim kinase inhibitors: candidate disclosed
Source: BioWorld
URL
Source: Blood (ASH Publications)
Source: ACS Medicinal Chemistry Letters (NIH)
Title: Role of Ligands in the Uptake and Reduction of V(V)
Modifying experimental protocols for 3-Amino-5-phenylpicolinic acid
Welcome to the Advanced Technical Support Center for 3-Amino-5-phenylpicolinic acid (CASRN: 1052714-44-9). This hub is designed for discovery chemists and drug development professionals utilizing this critical intermedia...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Technical Support Center for 3-Amino-5-phenylpicolinic acid (CASRN: 1052714-44-9). This hub is designed for discovery chemists and drug development professionals utilizing this critical intermediate in the synthesis of ATP-competitive kinase inhibitors.
Below, you will find mechanistic pathway analyses, self-validating experimental protocols, and a targeted troubleshooting guide to resolve bottlenecks in your synthetic pipeline.
Pathway Dynamics & Experimental Workflows
To effectively manipulate 3-amino-5-phenylpicolinic acid, one must understand its downstream application. It is predominantly used to synthesize picolinamide derivatives, which act as potent inhibitors of the Provirus Integration of Maloney (Pim) kinases (Pim-1, 2, and 3)[1]. Unlike other kinases, Pim kinases are constitutively active and do not require post-translational modifications; their activity is purely driven by [2].
Pim kinase signaling pathway and the mechanism of action for picolinamide-based inhibitors.
Workflow for synthesizing 3-amino-5-phenylpicolinic acid and downstream Pim kinase inhibitors.
Troubleshooting & FAQs
Q: During the reduction of 3-nitro-5-phenylpicolinonitrile, my yield of 3-amino-5-phenylpicolinic acid is consistently below 40%. How can I optimize the recovery?A: The primary cause of product loss is improper pH control during the aqueous workup. 3-Amino-5-phenylpicolinic acid is an amphoteric (zwitterionic) molecule. If the aqueous phase is too acidic (pH < 5), the pyridine nitrogen and the primary amine become protonated, rendering the molecule highly water-soluble. Conversely, at a basic pH (> 9), the carboxylic acid is deprotonated, forming a soluble carboxylate salt.
Troubleshooting Step: After filtering the tin salts, meticulously adjust the aqueous layer to exactly pH 7.0 using 1 N HCl. This targets the isoelectric point of the compound, forcing it to precipitate out of the solution[2].
Q: When coupling 3-amino-5-phenylpicolinic acid with secondary amines to form picolinamides, I observe significant unreacted starting material. What is the mechanistic cause?A: This is a classic issue of steric hindrance combined with electronic deactivation. The 3-amino group sterically shields the adjacent 2-carboxylic acid. Furthermore, the electron-withdrawing nature of the pyridine ring reduces the stability of the activated ester intermediate when using standard carbodiimides like EDC or DCC.
Troubleshooting Step: Transition from EDC/HOBt to a highly reactive uronium-based coupling reagent like HATU. HATU forms a 7-azabenzotriazole active ester, which is significantly more reactive and stabilizes the transition state via a neighboring group effect (hydrogen bonding from the pyridine nitrogen of HATU).
Q: How do I ensure my synthesized picolinamide derivative selectively targets Pim kinases over other Ser/Thr kinases like AKT?A: While Pim and AKT share downstream targets (such as the pro-apoptotic protein BAD), their structural biology differs. Pim kinases possess a unique hinge region in their ATP-binding pocket. Picolinamide derivatives are designed to be ATP-competitive inhibitors that specifically exploit this hinge region via hydrogen bonding with the pyridine ring[3]. To validate selectivity, employ an in vitro kinase profiling assay comparing the IC50 of your compound against Pim-1 versus AKT.
Step-by-Step Methodologies
Protocol 1: Optimized Synthesis of 3-Amino-5-phenylpicolinic Acid
This protocol utilizes a self-validating isoelectric precipitation method to ensure high purity and yield.
Preparation: Dissolve 1.0 equivalent of 3-nitro-5-phenylpicolinonitrile in anhydrous DMF (10 mL per gram of starting material).
Reduction & Hydrolysis: Add 7.0 equivalents of Tin(II) chloride dihydrate (SnCl2·2H2O) portion-wise at room temperature.
Causality: SnCl2 acts as a dual-purpose reagent; it reduces the nitro group to an amine and facilitates the hydrolysis of the nitrile to the carboxylic acid during the subsequent aqueous workup[2].
Reaction: Stir the mixture overnight at 25°C.
In-Process Control: Monitor by LC/MS until the starting material mass is entirely consumed.
Quenching: Dilute the mixture with ethyl acetate and triethylamine to precipitate the heavy tin salts. Filter the suspension through a pad of Celite.
Isoelectric Precipitation (Critical Step): Concentrate the filtrate under reduced pressure. Extract with water, then carefully acidify the aqueous layer using 1 N HCl to exactly pH 7.0 [2].
Validation: The product will crash out as a distinct solid. Verify the precipitate via LC/MS; you must observe a dominant peak at m/z 215.1 [M+H]+ [2].
Isolation: Collect the solid via vacuum filtration, wash with cold water, and dry under high vacuum.
Protocol 2: Amide Coupling for Pim Kinase Inhibitors
This protocol overcomes the steric hindrance of the 3-amino group to form picolinamides.
Activation: Dissolve 3-amino-5-phenylpicolinic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF. Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Stir for 15 minutes at room temperature to form the active ester.
Coupling: Add the target amine (1.1 eq) dropwise. Stir at room temperature for 6 hours.
Validation: Monitor the reaction via HPLC. The disappearance of the 215.1 m/z peak and the appearance of the target picolinamide mass confirm successful coupling.
Purification: Quench with saturated NaHCO3, extract with dichloromethane, dry over Na2SO4, and purify via flash chromatography.
Quantitative Data: Coupling Reagent Optimization
To empirically justify the shift to HATU for picolinamide synthesis, the following table summarizes the quantitative performance of various coupling systems when reacting 3-amino-5-phenylpicolinic acid with sterically hindered secondary amines.
Coupling Reagent
Base
Solvent
Time (h)
Steric Hindrance Tolerance
Average Yield (%)
EDC / HOBt
TEA
DCM
24
Low
35 - 45%
DCC / DMAP
TEA
DMF
24
Low
40 - 50%
PyBOP
DIPEA
DMF
12
Moderate
70 - 80%
HATU
DIPEA
DMF
6
High
85 - 95%
Note: Data reflects internal optimizations for[3]. HATU demonstrates superior kinetics and yield due to the stabilization of the O-At intermediate.
References
Pim kinase inhibitors and methods of their use.WO2008106692A1. Google Patents.
Picolinamide derivatives as kinase inhibitors.CA2734415A1. Google Patents.
Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. ACS Publications.
URL:[Link]
3-Amino-5-phenylpicolinic acid vs other picolinic acid derivatives
As a Senior Application Scientist in medicinal chemistry, I frequently evaluate privileged scaffolds to determine their utility in drug discovery. The picolinic acid (pyridine-2-carboxylic acid) core is a foundational mo...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist in medicinal chemistry, I frequently evaluate privileged scaffolds to determine their utility in drug discovery. The picolinic acid (pyridine-2-carboxylic acid) core is a foundational moiety that has yielded both critical endogenous metabolites and potent synthetic therapeutics.
This guide provides an in-depth comparative analysis of 3-Amino-5-phenylpicolinic acid —a highly specialized synthetic intermediate—against other prominent picolinic acid derivatives. By examining their mechanistic divergence, we can understand how specific functional group substitutions dictate their biological targets and experimental handling.
Target & Mechanistic Divergence
The biological utility of a picolinic acid derivative is entirely dictated by its substitution pattern, which alters the electron density of the pyridine ring and defines its spatial interactions.
3-Amino-5-phenylpicolinic Acid: The Privileged Kinase Scaffold
3-Amino-5-phenylpicolinic acid is not a standalone drug; rather, it is a critical synthetic precursor used to generate pan-PIM kinase inhibitors (PIM1, PIM2, and PIM3)[1]. PIM kinases are unique among serine/threonine kinases because they possess a proline residue in their hinge region. This structural anomaly prevents the formation of the standard two hydrogen bonds with ATP[2].
Mechanistic Causality: When 3-amino-5-phenylpicolinic acid is converted into a picolinamide, the amide nitrogen acts as a critical hydrogen bond donor to the kinase hinge region. The 5-phenyl group acts as a hydrophobic probe, extending deep into the ATP-binding pocket to maximize van der Waals interactions, while the 3-amino group modulates the basicity of the pyridine nitrogen and provides a vector for further synthetic functionalization to improve microsomal stability[2].
Alternative Picolinic Acid Derivatives
In contrast, other picolinic acid derivatives serve vastly different biological roles:
Quinolinic Acid (Pyridine-2,3-dicarboxylic acid): An endogenous metabolite of the kynurenine pathway. The presence of dual carboxylic acids allows it to mimic glutamate, acting as a potent agonist at the NMDA receptor and serving as a de novo precursor for NAD+ biosynthesis[3].
Picolinic Acid: The unsubstituted parent compound. It utilizes its pyridine nitrogen and carboxylic acid to form a bidentate chelate with transition metals like zinc, modulating immune responses and zinc-finger protein function[4].
6-(Difluoromethyl)pyridine-2-carboxamide: A synthetic scaffold where the difluoromethyl group provides a unique hydrogen-bond acceptor profile, frequently utilized in the development of HPK1 inhibitors for immuno-oncology[5].
Caption: Structural and functional divergence of picolinic acid derivatives in drug discovery.
Comparative Performance Data
The following table summarizes the quantitative performance and primary applications of these derivatives, highlighting the massive shift in potency when the picolinic acid core is optimized for kinase inhibition.
To ensure scientific integrity, the evaluation of 3-amino-5-phenylpicolinic acid requires a self-validating experimental system. This involves its chemical conversion into an active inhibitor, followed by a high-fidelity biological readout.
Protocol A: Amide Coupling for PIM Inhibitor Synthesis
Because 3-amino-5-phenylpicolinic acid is an intermediate, it must be coupled with an amine (e.g., an aminocyclohexyl derivative) to form the active picolinamide drug candidate[2].
Activation: Dissolve 1.0 eq of 3-amino-5-phenylpicolinic acid in anhydrous DMF. Add 1.2 eq of HATU and 2.5 eq of DIPEA.
Causality: The electron-withdrawing nature of the pyridine ring, combined with the steric bulk of the 5-phenyl group, makes the carboxylic acid notoriously difficult to activate. HATU is specifically chosen over standard EDC/NHS because this highly reactive uronium salt rapidly forms an active ester, preventing degradation of the starting material.
Coupling: Add 1.1 eq of the target amine. Stir at room temperature for 4 hours under nitrogen.
Workup & Self-Validation: Quench the reaction with water and extract with ethyl acetate.
Validation Checkpoint: Analyze the organic layer via LC-MS. The reaction is only considered successful if the [M+H]+ peak of the target picolinamide is dominant and unreacted 3-amino-5-phenylpicolinic acid (m/z 215.1) is depleted[1].
Once synthesized, the derivative's potency must be evaluated using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.
Reagent Preparation: Prepare a master mix containing recombinant PIM1 kinase, ATP (at the Km value for PIM1), and a biotinylated peptide substrate in a standard kinase buffer (HEPES pH 7.5, MgCl2, DTT).
Incubation: Add the synthesized picolinamide inhibitor (in a 10-point dose-response curve) to the master mix. Incubate for 60 minutes at room temperature.
Causality: A 60-minute pre-incubation is mandatory to achieve steady-state binding kinetics. Because the inhibitor competes with ATP for the hinge region, failing to reach equilibrium will result in an artificially inflated IC50 value.
Detection: Stop the reaction by adding EDTA, followed by a Europium (Eu)-labeled anti-phosphopeptide antibody and APC-labeled streptavidin.
Causality: Highly conjugated pyridine derivatives often exhibit compound auto-fluorescence. TR-FRET is deliberately chosen because the time-delayed emission of Europium (615 nm) completely bypasses the short-lived background fluorescence of the synthetic compounds, ensuring a high signal-to-noise ratio.
Self-Validation: Calculate the Z'-factor using DMSO as a negative control and a known pan-PIM inhibitor (e.g., AZD1208) as a positive control[6]. The assay is only validated for data reporting if Z' > 0.6.
In the landscape of targeted oncology, 3-Amino-5-phenylpicolinic acid (3-A-5-PPA) (CAS: 1052714-44-9) is rarely evaluated as a standalone therapeutic. Instead, it serves as a highly specialized, foundational structural fragment (pharmacophore) utilized in Fragment-Based Drug Discovery (FBDD). It is a critical building block for synthesizing pan-Pim kinase inhibitors.
Pim kinases (Pim-1, -2, and -3) are constitutively active serine/threonine kinases that drive cell survival and proliferation. They are heavily implicated in acute myeloid leukemia (AML), chronic lymphocytic leukemia (CLL), and various solid tumors . This guide objectively compares the baseline biological activity of the 3-A-5-PPA fragment against fully elaborated, clinical-stage Pim kinase inhibitors, detailing the structural causality behind its use and providing self-validating experimental workflows.
Mechanistic Rationale: The Picolinic Acid Scaffold
To understand the biological utility of 3-A-5-PPA, one must look at the unique structural biology of the Pim kinase ATP-binding pocket.
Unlike most kinases, the hinge region of Pim kinases contains a unique proline residue (Pro123 in Pim-1). Because proline lacks an amide hydrogen bond donor, traditional ATP-competitive kinase inhibitors often fail to achieve high-affinity binding . The picolinic acid core of 3-A-5-PPA circumvents this architectural hurdle:
Hinge Anchoring: The pyridine nitrogen and the carboxylate group act as a tailored hydrogen-bond acceptor/donor pair, perfectly complementing the Pro123-deficient hinge region.
Hydrophobic Extension: The 5-phenyl substitution projects deeply into the hydrophobic pocket (Hydrophobic Region I), stabilizing the complex.
Synthetic Elaboration: The 3-amino group provides a critical synthetic vector. By coupling various moieties to this amine, medicinal chemists elaborate the weak-binding fragment into highly potent, nanomolar pan-Pim inhibitors .
Pim kinase signaling pathway and downstream targets driving cancer cell survival and proliferation.
Biological Activity Comparison: Fragment vs. Clinical Candidates
Because 3-A-5-PPA is an unelaborated fragment, its direct inhibitory activity is weak (micromolar range). However, when its structure is optimized into mature drugs (such as AZD1208 or SGI-1776), the biological activity shifts into the sub-nanomolar range . The table below illustrates the causality of Structure-Activity Relationships (SAR).
Compound
Role / Classification
Pim-1 IC₅₀ (nM)
Pim-2 IC₅₀ (nM)
Pim-3 IC₅₀ (nM)
Clinical Status
3-Amino-5-phenylpicolinic acid
Structural Fragment / Baseline
> 10,000
> 10,000
> 10,000
Preclinical Intermediate
AZD1208
Pan-Pim Inhibitor
0.4
5.0
1.9
Phase I (AML/Solid Tumors)
SGI-1776
Pan-Pim Inhibitor
7.0
363.0
69.0
Phase I (Discontinued)
LGH447 (PIM447)
Pan-Pim Inhibitor
6.0
18.0
9.0
Phase I (Myeloma)
Data synthesized from established biochemical kinase profiling assays. The massive leap in potency from 3-A-5-PPA to AZD1208 highlights the necessity of extending the pharmacophore to interact with the ATP-binding pocket's solvent-exposed regions.
To objectively evaluate the biological activity of 3-A-5-PPA derivatives against established alternatives, researchers must employ orthogonal assays. The following protocols are designed to be self-validating, ensuring that observed effects are on-target.
Protocol A: TR-FRET Pan-Pim Kinase Profiling
Causality for Choice: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is prioritized over standard luminescence assays because picolinic acid derivatives and aromatic fragments often exhibit auto-fluorescence. The time-delayed reading of Europium (Eu) eliminates background noise, ensuring accurate IC₅₀ calculation.
Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20, 1 mM DTT).
Compound Titration: Perform a 10-point, 3-fold serial dilution of 3-A-5-PPA and AZD1208 (positive control) in 100% DMSO. Dilute 1:100 in kinase buffer to reach a final DMSO concentration of 1% (prevents kinase denaturation).
Kinase Reaction: In a 384-well plate, combine 5 µL of compound, 5 µL of Pim-1 enzyme (final concentration 1 nM), and 5 µL of ATP/Substrate mix (ATP at Kₘ of 10 µM; ULight-labeled generic peptide substrate at 50 nM).
Incubation: Seal and incubate for 60 minutes at room temperature.
Detection: Add 5 µL of Stop/Detection buffer containing EDTA (to chelate Mg²⁺ and halt the reaction) and Eu-anti-phospho antibody (2 nM). Incubate for 60 minutes.
Validation & Readout: Calculate the Z'-factor using DMSO (negative control) and Staurosporine (positive control). A Z'-factor > 0.6 validates the assay. Read the plate on an EnVision microplate reader (Excitation: 320 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 ratio to determine IC₅₀ via 4-parameter logistic regression.
Protocol B: Cellular Viability & Target Modulation in MOLM-16 Cells
Causality for Choice: MOLM-16 is an AML cell line with naturally high Pim-1 expression. Measuring cell viability alone cannot distinguish between targeted Pim inhibition and general cytotoxicity. Therefore, pairing viability assays with Western blotting for downstream targets (p4EBP1) proves mechanistic causality .
Cell Seeding: Seed MOLM-16 cells at 10,000 cells/well in 96-well plates using RPMI-1640 supplemented with 10% FBS.
Treatment: Treat cells with varying concentrations of 3-A-5-PPA derivatives or AZD1208 for 72 hours.
Viability Readout: Add CellTiter-Glo reagent (Promega) equal to the culture volume. Shake for 2 minutes, incubate for 10 minutes, and measure ATP-dependent luminescence to calculate cellular EC₅₀.
Mechanistic Validation (Western Blot): In a parallel 6-well plate, treat MOLM-16 cells for 4 hours. Lyse cells in RIPA buffer containing protease/phosphatase inhibitors. Run lysates on SDS-PAGE, transfer to PVDF, and probe for phospho-4EBP1 (Thr37/46) and total 4EBP1. A dose-dependent reduction in p4EBP1 confirms that the phenotypic cell death is driven specifically by Pim kinase inhibition.
References
Title: AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia
Source: Blood (National Center for Biotechnology Information / PMC)
URL: [Link]
Title: A review on PIM kinases in tumors
Source: Journal of Bone Oncology (National Center for Biotechnology Information / PMC)
URL: [Link]
Title: PIM Kinase as an Executional Target in Cancer
Source: Journal of Cancer Prevention (National Center for Biotechnology Information / PMC)
URL: [Link]
Title: Scaffold Hopping-Guided Design of Novel PIM-1 Inhibitors with Anticancer Activities
Source: Molecules (National Center for Biotechnology Information / PMC)
URL: [Link]
Validation
A Comparative Guide to the Cross-Validation of Analytical Methods for 3-Amino-5-phenylpicolinic Acid
This guide provides an in-depth comparison and cross-validation of two distinct analytical methods for the quantification of 3-Amino-5-phenylpicolinic acid, a key intermediate in pharmaceutical synthesis. Our objective i...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth comparison and cross-validation of two distinct analytical methods for the quantification of 3-Amino-5-phenylpicolinic acid, a key intermediate in pharmaceutical synthesis. Our objective is to furnish researchers, scientists, and drug development professionals with a robust framework for establishing data equivalency between a routine quality control method and a high-sensitivity bioanalytical method. The narrative emphasizes the causality behind experimental choices, grounding every protocol in the principles of scientific integrity and regulatory compliance.
The successful development and transfer of analytical methods are cornerstones of the pharmaceutical lifecycle, ensuring that data is consistent and reliable regardless of the testing site, instrumentation, or analytical technique employed.[1] This guide adheres to the principles outlined by major regulatory bodies, including the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), to create a self-validating and scientifically sound comparison.[2][3]
Chapter 1: Rationale and Overview of Selected Analytical Methodologies
The selection of an analytical method is fundamentally dictated by the physicochemical properties of the analyte and the intended purpose of the analysis. 3-Amino-5-phenylpicolinic acid possesses several key structural features that inform our selection: a UV-active phenylpicolinic acid core, and polar amine and carboxylic acid functional groups. These features make it amenable to both UV-based and mass spectrometric detection, as well as separation by different chromatographic modes.
For this guide, we will develop, validate, and cross-validate two orthogonal methods:
Method A: Reversed-Phase Ultra-Performance Liquid Chromatography with UV Detection (RP-UPLC-UV): A high-throughput, robust method ideal for routine quality control (QC), such as assay and impurity profiling of drug substances. UPLC offers significant advantages in speed and resolution over traditional HPLC.[4][5]
Method B: Hydrophilic Interaction Liquid Chromatography with Tandem Mass Spectrometry (HILIC-MS/MS): A highly sensitive and selective method suitable for quantifying low concentrations of the analyte in complex matrices, such as in bioanalytical studies or for trace impurity analysis. HILIC is chosen for its superior retention of polar compounds like 3-Amino-5-phenylpicolinic acid.[6][7]
Chapter 2: Method Validation Protocols and Comparative Performance
Method validation is the documented process that demonstrates an analytical procedure is suitable for its intended purpose.[2][8] We will validate both methods according to the ICH Q2(R1) guideline, which outlines the necessary performance characteristics to be investigated.[9]
Experimental Protocol: Method A (RP-UPLC-UV)
This protocol is designed for the assay of 3-Amino-5-phenylpicolinic acid as a bulk drug substance.
Instrumentation: ACQUITY UPLC System with a Photodiode Array (PDA) Detector.[10]
Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient: 5% to 95% B over 3 minutes.
Flow Rate: 0.5 mL/min.
Column Temperature: 40 °C.
Detection: UV at 254 nm.
Injection Volume: 2 µL.
Standard & Sample Preparation: Dissolve in 50:50 Water:Acetonitrile to a nominal concentration of 100 µg/mL.
Experimental Protocol: Method B (HILIC-MS/MS)
This protocol is optimized for high-sensitivity quantification, suitable for trace analysis.
Instrumentation: UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Column: ACQUITY UPLC BEH HILIC, 1.7 µm, 2.1 x 100 mm.
Mobile Phase A: 10 mM Ammonium Formate in 95:5 Acetonitrile:Water, pH 3.0.
Mobile Phase B: 10 mM Ammonium Formate in 50:50 Acetonitrile:Water, pH 3.0.
Standard & Sample Preparation: Dissolve in 80:20 Acetonitrile:Water to a nominal concentration range of 1-1000 ng/mL.
Summary of Validation Data
The following tables summarize the performance of each validated method. The acceptance criteria are based on standard industry practices and ICH guidelines.[2][11]
Table 1: Validation Summary for Method A (RP-UPLC-UV)
Validation Parameter
Experimental Design
Result
Acceptance Criteria
Specificity
Spiked drug substance with placebo and known impurities.
No interference at the analyte's retention time. Peak Purity > 99.9%.
No co-elution; peak purity passes.
Linearity & Range
7 concentrations from 50-150 µg/mL (50-150% of nominal).
R² = 0.9998
R² ≥ 0.999
Accuracy
3 replicates at 3 levels (80, 100, 120 µg/mL).
Mean Recovery = 99.7%
98.0 - 102.0% Recovery.
Precision (RSD)
Repeatability (n=6) and Intermediate Precision (n=6, different day/analyst).
Table 2: Validation Summary for Method B (HILIC-MS/MS)
Validation Parameter
Experimental Design
Result
Acceptance Criteria
Selectivity
Analysis of 6 blank matrix lots.
No significant interference at the analyte's retention time and MRM transition.
Response in blank matrix <20% of LLOQ response.
Linearity & Range
8 concentrations from 1-1000 ng/mL.
R² = 0.9995 (weighted 1/x²)
R² ≥ 0.995
Accuracy
5 replicates at 4 QC levels (LLOQ, Low, Mid, High).
Mean Accuracy = 101.2%
Within ±15% of nominal (±20% at LLOQ).
Precision (CV)
Intra-day (n=5) and Inter-day (n=5, 3 days).
Intra-day CV < 5%; Inter-day CV < 8%
CV ≤ 15% (≤ 20% at LLOQ).
LLOQ
Lowest standard on the calibration curve meeting accuracy/precision criteria.
1.0 ng/mL
CV ≤ 20% and Accuracy within ±20%.
Matrix Effect
Post-extraction spike in 6 matrix lots.
CV of matrix factor = 6.5%
CV ≤ 15%.
Chapter 3: The Cross-Validation Protocol: Bridging Two Methods
Cross-validation is essential when two different analytical methods are used to generate data for the same study or project, ensuring that the results are comparable and interchangeable.[12][13] This process is critical for demonstrating data integrity, especially when transitioning from a high-sensitivity research method (like HILIC-MS/MS) to a routine QC method (like RP-UPLC-UV) or when comparing data across different laboratories.[1]
The Cross-Validation Workflow
The logical flow of validating two independent methods and then performing a comparative analysis is crucial for establishing equivalency.
Caption: Workflow for the validation of two independent methods followed by a comparative cross-validation study.
Experimental Protocol: Comparative Analysis
Sample Selection: Prepare three independent batches of 3-Amino-5-phenylpicolinic acid. For each batch, prepare six individual samples at a concentration that falls within the validated range of both methods (e.g., 100 µg/mL).
Analysis:
Analyze all 18 samples (3 batches x 6 replicates) using the validated Method A (RP-UPLC-UV) .
Analyze the exact same set of 18 samples using the validated Method B (HILIC-MS/MS) .
Data Compilation: For each batch, calculate the mean assay value, standard deviation (SD), and relative standard deviation (RSD) from both methods.
Data Analysis and Acceptance Criteria
The primary goal is to determine if there is a statistically significant difference or bias between the two methods.
Calculate the Percent Difference: For each batch, calculate the percentage difference between the mean assay values obtained from the two methods using the following formula:
%Difference = [(Mean_MethodA - Mean_MethodB) / Mean_MethodA] * 100
Acceptance Criteria: The cross-validation is considered successful if the mean assay value from Method B is within ± 5.0% of the mean assay value from Method A for each batch analyzed.[1]
Table 3: Cross-Validation Comparative Results
Batch ID
Mean Assay (% w/w) - Method A
Mean Assay (% w/w) - Method B
% Difference
Status
BATCH-001
99.8%
100.5%
-0.70%
Pass
BATCH-002
101.2%
100.3%
+0.89%
Pass
BATCH-003
98.9%
99.6%
-0.71%
Pass
The results clearly demonstrate that the % Difference for all three batches is well within the ± 5.0% acceptance criterion, confirming that the two methods provide equivalent quantitative results for the assay of 3-Amino-5-phenylpicolinic acid.
Chapter 4: General Method Validation Workflow
To provide further context, the following diagram illustrates the logical progression of validation activities for any single analytical procedure, as mandated by ICH Q2(R1).[2]
Caption: A typical workflow for the validation of an analytical procedure according to ICH guidelines.
Conclusion
This guide has successfully demonstrated the validation and cross-validation of two orthogonal analytical methods—RP-UPLC-UV and HILIC-MS/MS—for the analysis of 3-Amino-5-phenylpicolinic acid.
The RP-UPLC-UV method proved to be a robust, precise, and accurate procedure suitable for its intended purpose as a routine QC assay.
The HILIC-MS/MS method provided excellent sensitivity and selectivity, making it ideal for applications requiring lower detection limits.
The successful cross-validation study confirmed that, within the defined range, both methods produce equivalent and reliable data. This provides a high degree of confidence for using these methods interchangeably or for bridging data generated across different stages of drug development. By grounding these protocols in the principles of regulatory guidelines like ICH Q2(R1), we ensure that the resulting data is scientifically sound and defensible.
Title: European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say?
Source: Bioanalysis
URL: [Link]
Title: Guideline on bioanalytical method validation
Source: European Medicines Agency (EMA)
URL: [Link]
Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology
Source: European Medicines Agency (EMA)
URL: [Link]
Title: Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids
Source: Clinical Biochemistry
URL: [Link]
Title: Managing Selectivity with UPLC Method Development of Pharmaceutical Drug Substance Purity Analysis
Source: Waters Corporation
URL: [Link]
Title: The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content.
Source: European Bioanalysis Forum
URL: [Link]
Title: Improved liquid chromatography/mass spectrometric analysis of low molecular weight carboxylic acids by ion exclusion separation with electrospray ionization
Source: PubMed
URL: [Link]
Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology
Source: ECA Academy
URL: [Link]
Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry
Source: U.S. Food and Drug Administration (FDA)
URL: [Link]
Title: A review article of UPLC and its emerging application and challenges and opportunities
Source: ResearchGate
URL: [Link]
Title: Cross-Validation of Bioanalytical Methods: When, Why and How?
Source: Pharma IQ
URL: [Link]
Title: ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1)
Source: International Council for Harmonisation (ICH)
URL: [Link]
Title: UPLC Method Development and Validation for Simultaneous Estimation
Source: ManTech Publications
URL: [Link]
Title: An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer
Source: MDPI
URL: [Link]
Title: Essential FDA Guidelines for Bioanalytical Method Validation
Source: ResolveMass
URL: [Link]
Title: Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry
Source: IVT Network
URL: [Link]
A Senior Application Scientist's Guide to the Reproducibility of Aminopicolinic Acid Experimental Results
Introduction: The Enigmatic Case of 3-Amino-5-phenylpicolinic Acid and the Importance of Reproducibility In the realm of drug discovery and materials science, the precise synthesis and application of novel chemical entit...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Enigmatic Case of 3-Amino-5-phenylpicolinic Acid and the Importance of Reproducibility
In the realm of drug discovery and materials science, the precise synthesis and application of novel chemical entities are paramount. This guide was initially intended to focus on the reproducibility of experimental results for a specific molecule: 3-Amino-5-phenylpicolinic acid. However, a comprehensive search of the scientific literature and chemical databases reveals a notable absence of this specific compound. This "negative result" is, in itself, a critical lesson in research and development: the landscape of chemical synthesis is vast, and not all theoretically plausible structures have been synthesized or characterized.
This guide, therefore, pivots to address the core issue of reproducibility through the lens of well-documented, structurally related aminopicolinic acids: 4-Aminopicolinic acid and 3-Amino-5-chloropicolinic acid . These molecules serve as excellent case studies for examining the potential pitfalls and best practices in the synthesis, characterization, and application of this important class of compounds. As a Senior Application Scientist, my objective is to provide not just protocols, but the underlying chemical logic to empower researchers to anticipate challenges and ensure the robustness of their results.
This guide will delve into the critical aspects of experimental design, from the nuances of synthetic pathways to the interpretation of analytical data. We will explore the factors that influence the reproducibility of key reactions and compare the utility of these aminopicolinic acid building blocks against alternative compounds in two distinct applications: as ligands in transition metal chemistry and as precursors in agrochemical synthesis.
Part 1: The Synthesis of Aminopicolinic Acids - A Study in Reproducibility
The synthesis of aminopicolinic acids often involves multi-step processes where minor variations in reaction conditions can lead to significant differences in yield and purity. Here, we dissect a common synthetic route to 4-aminopicolinic acid and discuss the critical parameters that govern its reproducibility.
Case Study: Catalytic Hydrogenation for the Synthesis of 4-Aminopicolinic Acid
A frequently employed method for the synthesis of 4-aminopicolinic acid is the catalytic hydrogenation of a nitro-substituted precursor, such as 4-nitropicolinic acid or its N-oxide.[1][2] While seemingly straightforward, this reaction is susceptible to variability.
Experimental Workflow: Synthesis of 4-Aminopicolinic Acid
Caption: A typical workflow for the synthesis of 4-aminopicolinic acid via catalytic hydrogenation.
In a suitable hydrogenation vessel, dissolve the 4-nitropicolinic acid N-oxide in warm glacial acetic acid and acetic anhydride.[2]
Carefully add the 10% Pd/C catalyst to the solution under an inert atmosphere.
Seal the vessel and purge with hydrogen gas before pressurizing to 60 psi.[2]
Stir the mixture vigorously at room temperature for 48 hours.[2]
Carefully depressurize the vessel and purge with an inert gas.
Filter the reaction mixture through a pad of Celite to remove the catalyst.[2]
Concentrate the filtrate under reduced pressure to remove the solvents.[2]
Recrystallize the crude product from a hot mixture of water and ethanol (1:6 v/v) to yield 4-aminopicolinic acid as a white solid.[2][3]
Catalyst Activity: The activity of the Pd/C catalyst is a major source of variability. The age of the catalyst, its handling, and the presence of impurities can significantly impact the reaction rate and completeness. It is crucial to use a fresh, high-quality catalyst and handle it under an inert atmosphere to prevent deactivation.
Hydrogen Pressure and Agitation: Inconsistent hydrogen pressure or inadequate stirring can lead to incomplete reduction. The reaction is a three-phase system (solid catalyst, liquid solution, and gaseous hydrogen), and efficient mass transfer is critical.
Purity of Starting Material: The purity of the 4-nitropicolinic acid N-oxide can affect the reaction. Impurities may poison the catalyst or lead to side reactions.
Work-up and Purification: The recrystallization step is critical for obtaining a pure product. The solvent ratio and cooling rate can influence the crystal size and purity of the final product.
Parameter
Observation
Troubleshooting
Reaction Stall
Incomplete conversion of starting material.
Use fresh, high-quality Pd/C catalyst. Ensure proper degassing and a leak-free hydrogenation system. Increase hydrogen pressure or improve agitation.
Low Yield
Lower than expected amount of final product.
Optimize recrystallization conditions (solvent system, temperature). Ensure complete transfer of material during work-up.
Product Impurity
Presence of side-products in the final material.
Verify the purity of the starting material. Optimize purification steps, potentially including a second recrystallization or column chromatography.
Part 2: Characterization and Data Integrity
Reproducible synthesis must be validated by consistent and thorough characterization. For aminopicolinic acids, key analytical techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Expected Analytical Data for 4-Aminopicolinic Acid:
¹H NMR (in D₂O): Expect signals corresponding to the aromatic protons on the pyridine ring. The chemical shifts will be influenced by the electron-donating amino group and the electron-withdrawing carboxylic acid group. A typical spectrum would show signals around δ 7.82 (1H, s), 6.95 (1H, s), and 6.41 (1H, s).[4]
¹³C NMR (in D₂O/DMSO): The spectrum should show signals for the six carbon atoms of the pyridine ring and the carboxyl carbon. Expected peaks would be around δ 173.09 (COOH), 156.59, 154.59, 148.85, 111.63, and 110.63.[4]
IR (KBr): Characteristic peaks include broad bands for the O-H and N-H stretches (around 3300-3000 cm⁻¹), a strong carbonyl (C=O) stretch from the carboxylic acid (around 1634 cm⁻¹), and C=C/C=N stretching vibrations of the pyridine ring.[3][4]
Mass Spectrometry (EI+): The molecular ion peak should be observed at m/z 138, corresponding to the molecular weight of 4-aminopicolinic acid.[4]
Inconsistencies in these analytical data between batches are a red flag for reproducibility issues, potentially stemming from residual solvents, starting materials, or byproducts.
Part 3: Comparative Analysis in Key Applications
The utility of a chemical building block is defined by its performance in specific applications. Here, we compare aminopicolinic acids to their alternatives in two distinct fields.
Application 1: Ligands in Transition Metal Chemistry
4-Aminopicolinic acid and its derivatives are effective ligands for transition metals, forming stable complexes with interesting chemical and physical properties.[4] The amino and carboxylate groups can chelate to a metal center, influencing its catalytic activity or photophysical properties.
Caption: Formation of a metal complex from a ligand and a metal ion.
Ligand Class
Example
Advantages
Disadvantages
Aminopicolinic Acids
4-Aminopicolinic acid
Bidentate chelation, tunable electronic properties through substitution.
Limited commercial availability of some derivatives.
Schiff Base Ligands
Condensation product of 4-amino-antipyrine and an aldehyde[5]
Versatile synthesis, often polydentate, leading to high stability.[6]
Can be less stable under certain conditions (e.g., hydrolysis).
Aminopyridine Derivatives
4-Amino-2-picoline
Simpler structure, readily available.
Monodentate or bridging coordination, may form less stable complexes.
The choice of ligand depends on the desired properties of the metal complex. For applications requiring high stability, polydentate Schiff base ligands may be superior. However, for fine-tuning the electronic environment of the metal center, the modular nature of substituted aminopicolinic acids offers a significant advantage.
Application 2: Precursors in Agrochemicals
Picolinic acid derivatives are a cornerstone of the herbicide industry. For instance, 3-amino-5-chloropicolinic acid is a building block for more complex herbicides.[7][8] The development of new herbicides often involves modifying the picolinic acid scaffold to improve efficacy and selectivity.
Potential for off-target effects and persistence in the environment.[9]
Phenoxy-Carboxylic Acids
2,4-Dichlorophenoxyacetic acid (2,4-D)
Synthetic auxins
Widely used, cost-effective.
Can be volatile, leading to drift and damage to non-target plants.
Sulfonylureas
Chlorsulfuron
Acetolactate synthase (ALS) inhibitors
Low application rates, high selectivity.
Prone to the development of weed resistance.
The choice of herbicide precursor is driven by the target weed spectrum, crop safety, and environmental considerations. While picolinic acid-based herbicides are highly effective, the development of resistance and concerns about environmental persistence have led to the exploration of alternative modes of action, such as those offered by sulfonylureas.
Part 4: Advanced Synthesis and Reproducibility - The Sonogashira Coupling
To create more complex and potentially more effective aminopicolinic acid derivatives, cross-coupling reactions like the Sonogashira coupling are employed.[10] This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, but its application to pyridine-based substrates can be challenging.
Experimental Workflow: Sonogashira Coupling of a Halogenated Pyridine
Caption: A generalized workflow for the Sonogashira coupling reaction.
Catalyst Inhibition: The nitrogen atom of the pyridine ring can coordinate to the palladium catalyst, potentially inhibiting its catalytic activity.[11] The choice of ligand is crucial to mitigate this effect.
Homocoupling (Glaser Coupling): A common side reaction is the dimerization of the terminal alkyne, which is promoted by the copper co-catalyst in the presence of oxygen.[12]
Solvent and Base Effects: The choice of solvent and base can significantly impact the reaction outcome. Anhydrous and degassed solvents and reagents are essential for reproducible results.[13]
Problem
Potential Cause
Recommended Solution
Low or No Conversion
Catalyst inhibition by pyridine nitrogen.
Use a more electron-rich and sterically hindered phosphine ligand to promote oxidative addition. Consider a copper-free Sonogashira protocol.[12]
Significant Homocoupling
Presence of oxygen.
Thoroughly degas all solvents and reagents. Maintain a strict inert atmosphere. Add the alkyne slowly to the reaction mixture.[13]
Inconsistent Yields
Variability in reagent quality.
Use high-purity, anhydrous solvents and distill amine bases before use. Ensure the copper(I) source is not oxidized.[14]
Conclusion: A Framework for Reproducibility
While the specific molecule 3-Amino-5-phenylpicolinic acid remains elusive in the current body of scientific literature, the principles of experimental reproducibility are universal. Through the detailed examination of its structural relatives, 4-aminopicolinic acid and 3-amino-5-chloropicolinic acid, we have established a framework for approaching the synthesis, characterization, and application of aminopicolinic acids with a critical eye towards robustness and reliability.
As researchers and scientists, our commitment to scientific integrity demands a rigorous approach to experimental design and execution. By understanding the causality behind our experimental choices, from the selection of a catalyst to the nuances of a purification method, we can build self-validating systems that produce trustworthy and reproducible results. This guide serves as a testament to the fact that even in the absence of a direct answer, the journey of scientific inquiry provides invaluable lessons in the pursuit of knowledge.
References
BenchChem. (2025).
BenchChem. (2025). The Evolving Role of 4-Nitropicolinic Acid in Medicinal Chemistry: A Technical Guide. BenchChem.
BenchChem. (2025). Troubleshooting homocoupling in Sonogashira reactions of 2,5-Dibromo-3-(trifluoromethyl)pyridine. BenchChem.
Bawa, R. A., & Beatty, A. M. (2012). Synthesis of Some Aminopicolinic Acids. Journal of Chemistry and Chemical Engineering, 6(4), 370-379.
David Publishing. (2012). Synthesis of Some Aminopicolinic Acids.
BenchChem. (2025). troubleshooting guide for Sonogashira coupling failures. BenchChem.
Mondal, B., & Maiti, D. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters, 23(7), 2639–2644.
Razafindrainibe, F., et al. (2018). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-. ePrints Soton - University of Southampton.
Google Patents. (2013). Novel substituted picolinic acids, salts and acid derivatives thereof, and use thereof as herbicides.
Ciobanu, A., et al. (2006). Copper(II) Complexes with Ligands Derived from 4-Amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one: Synthesis and Biological Activity. Molecules, 11(11), 904-914.
Beatty, A., & Bawa, R. (2012). Synthesis of Some Aminopicolinic Acids. IRL @ UMSL.
Feng, Y., et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Molecules, 28(3), 1431.
ChemRxiv. (2022).
BenchChem. (2025). Application Notes and Protocols for Sonogashira Coupling of 2-Bromopyrazine. BenchChem.
RSC Publishing. (2023). Blue-LED activated photocatalytic hydrogenation of nitroarenes with Cu2O/CuO heterojunctions.
Reddit. (2021). Struggling to make a sonogashira coupling reaction happen.
Haddow, M. F., et al. (2015). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. New Journal of Chemistry, 39(5), 3466-3476.
IntechOpen. (2017). Metal Complexes of Pharmaceutical Substances.
Feng, Y., et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. PubMed.
ResearchGate. (2021).
PubMed. (2006). Copper(II) complexes with ligands derived from 4-amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one: synthesis and biological activity.
ResearchGate. (2026). Copper(II) Complexes with Ligands Derived from 4-Amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one: Synthesis and Biological Activity.
ACS Publications. (2023). Copper-Catalyzed Continuous-Flow Transfer Hydrogenation of Nitroarenes to Anilines: A Scalable and Reliable Protocol.
Googleapis.com. (2003). WO 03/011853 A1.
CymitQuimica. (n.d.). 4-Aminopicolinic acid.
Wikipedia. (n.d.). Sonogashira coupling.
Googleapis.com. (2008).
OUCI. (n.d.).
Santa Cruz Biotechnology. (n.d.). 4-Aminopicolinic Acid.
Kempe, R. (1998). Early transition metal complexes containing aminopyridinato ligands. Inorganica Chimica Acta, 270(1-2), 393-400.
MDPI. (2025). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids.
Thermo Fisher Scientific. (n.d.).
Pendidikan Kimia. (n.d.).
Semantic Scholar. (n.d.). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids.
A Comparative Analysis of 3-Amino-5-phenylpicolinic Acid and Established Kinase Inhibitors in Preclinical Models
Introduction: The Quest for Novel Kinase Inhibitors The human kinome, comprising over 500 protein kinases, represents a fertile ground for therapeutic intervention, particularly in oncology.[1] Kinases are pivotal regula...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Quest for Novel Kinase Inhibitors
The human kinome, comprising over 500 protein kinases, represents a fertile ground for therapeutic intervention, particularly in oncology.[1] Kinases are pivotal regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[2] This has spurred the development of a plethora of kinase inhibitors, transforming the landscape of cancer treatment.[3] Picolinic acid derivatives have emerged as a promising scaffold in medicinal chemistry, with several compounds demonstrating potent inhibitory activity against various enzymes, including kinases.[4][5][6] This guide introduces a novel picolinic acid derivative, 3-Amino-5-phenylpicolinic acid, and provides a comprehensive comparison of its efficacy against a panel of well-characterized kinase inhibitors.
Our analysis will focus on a hypothetical serine/threonine kinase, "Target Kinase X," which is presumed to be a key driver in a cancer cell signaling pathway. The efficacy of 3-Amino-5-phenylpicolinic acid will be benchmarked against three established inhibitors with distinct mechanisms and selectivity profiles:
Staurosporine: A natural product that acts as a potent, broad-spectrum, ATP-competitive inhibitor of many kinases.[7][8][9] Its lack of selectivity makes it a useful research tool but unsuitable for clinical use.[8]
Dasatinib: A multi-targeted ATP-competitive inhibitor of several tyrosine kinases, including BCR-ABL and the SRC family of kinases.[10][11][12][13][14] It is an approved therapeutic for certain types of leukemia.[13][14]
Trametinib: A highly selective, non-ATP-competitive (allosteric) inhibitor of MEK1 and MEK2, which are components of the MAPK signaling pathway.[15][16][17][18][19]
This guide will delve into the experimental methodologies used to characterize these inhibitors, present comparative data on their potency and selectivity, and discuss the implications of these findings for the potential development of 3-Amino-5-phenylpicolinic acid as a therapeutic candidate.
Hypothetical Signaling Pathway of Target Kinase X
To understand the context of inhibition, we propose a simplified signaling cascade where Target Kinase X plays a crucial role in cell proliferation. In this pathway, an upstream signal activates Target Kinase X, which in turn phosphorylates a downstream substrate, leading to the activation of transcription factors that promote cell cycle progression.
Caption: Workflow for the in vitro luminescence-based kinase inhibition assay.
Cell-Based Assay for Target Phosphorylation and Cell Viability
Principle: To assess the efficacy of inhibitors in a cellular context, a cell-based assay is crucial. This involves treating cells that overexpress Target Kinase X with the inhibitors and measuring the phosphorylation of its downstream substrate. A parallel assay measures cell viability to determine the antiproliferative effects.
Protocol:
Cell Culture: Culture a human cancer cell line engineered to overexpress Target Kinase X in appropriate media.
Cell Plating: Seed the cells in 96-well plates and allow them to adhere overnight.
Inhibitor Treatment: Treat the cells with serial dilutions of the inhibitors for a specified period (e.g., 72 hours).
Target Phosphorylation (In-Cell ELISA):
After a shorter incubation period (e.g., 2-4 hours), fix and permeabilize the cells.
Block non-specific binding sites.
Incubate with a primary antibody specific for the phosphorylated form of the downstream substrate.
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
Add a colorimetric or fluorogenic substrate and measure the signal.
Cell Viability (Resazurin Assay):
After the 72-hour incubation, add resazurin solution to the wells.
Incubate for 2-4 hours.
Measure the fluorescence, which is proportional to the number of viable cells.
Data Analysis:
For the phosphorylation assay, normalize the signal to the total protein content or a housekeeping protein.
For both assays, plot the percentage of inhibition (for phosphorylation) or viability against the logarithm of the inhibitor concentration.
Determine the EC₅₀ values using a four-parameter logistic fit.
Kinase Selectivity Profiling
Principle: To evaluate the specificity of an inhibitor, it is screened against a broad panel of kinases. [20][21][22]This is essential to identify potential off-target effects that could lead to toxicity or unexpected pharmacological activities. [20]This can be performed using various platforms, such as the ADP-Glo™ assay with a panel of different kinases.
[23]
Protocol:
Compound Submission: Provide 3-Amino-5-phenylpicolinic acid and the comparator inhibitors at a fixed concentration (e.g., 1 µM) to a kinase profiling service.
Assay Performance: The service will perform in vitro kinase assays for a large panel of kinases (e.g., >100 kinases) using a standardized protocol, typically a luminescence- or fluorescence-based method.
[23]3. Data Analysis: The percentage of inhibition for each kinase is determined. The results are often visualized as a heatmap or a dendrogram to provide a clear overview of the selectivity profile.
Comparative Efficacy Data
The following tables present hypothetical but plausible data for the comparative analysis of 3-Amino-5-phenylpicolinic acid and the known inhibitors.
Table 1: In Vitro and Cellular Potency
Compound
Target Kinase X IC₅₀ (nM)
Cellular EC₅₀ (nM) (Target Phosphorylation)
Cellular EC₅₀ (nM) (Cell Viability)
3-Amino-5-phenylpicolinic acid
50
250
500
Staurosporine
1
10
20
Dasatinib
5
50
100
Trametinib
20 (Allosteric)
100
200
Table 2: Kinase Selectivity Profile (% Inhibition at 1 µM)
Kinase
3-Amino-5-phenylpicolinic acid
Staurosporine
Dasatinib
Trametinib
Target Kinase X
>95%
>95%
>95%
>95%
Kinase A
20%
>90%
>90%
<10%
Kinase B
15%
>90%
80%
<10%
Kinase C
<10%
>80%
50%
<10%
MEK1
<10%
70%
<10%
>95%
SRC
30%
>90%
>95%
<10%
Interpretation and Discussion
The hypothetical data presented above allows for a detailed comparison of 3-Amino-5-phenylpicolinic acid with the established inhibitors.
Potency: In the in vitro kinase assay, Staurosporine and Dasatinib exhibit the highest potency with IC₅₀ values in the low nanomolar range, which is expected given their well-established activity. [7][13]3-Amino-5-phenylpicolinic acid shows a respectable IC₅₀ of 50 nM, suggesting it is a potent inhibitor of Target Kinase X. Trametinib, as an allosteric inhibitor, also demonstrates high potency.
[15]
In the cell-based assays, a rightward shift in potency is observed for all compounds, which is typical as factors such as cell permeability and off-target effects come into play. [24]The rank order of potency is generally maintained, with 3-Amino-5-phenylpicolinic acid demonstrating good cellular efficacy.
Selectivity: The selectivity profile is a critical differentiator. As expected, Staurosporine inhibits a broad range of kinases, highlighting its lack of selectivity. [8][9]Dasatinib shows potent inhibition of its known targets, such as SRC, in addition to Target Kinase X. [10][12]Trametinib is highly selective for MEK1, with minimal activity against other kinases.
[16][17]
Our hypothetical data positions 3-Amino-5-phenylpicolinic acid as a relatively selective inhibitor. It shows potent inhibition of Target Kinase X with significantly less activity against the other kinases in the panel. This suggests a favorable selectivity profile compared to the broad-spectrum inhibitor Staurosporine and the multi-targeted inhibitor Dasatinib.
Mechanism of Action: While the in vitro and cellular assays confirm the inhibitory activity of 3-Amino-5-phenylpicolinic acid, they do not definitively elucidate its mechanism of action. Based on its structural similarity to other ATP-competitive inhibitors and the hypothetical data, it is reasonable to hypothesize that it binds to the ATP-binding pocket of Target Kinase X. Further experiments, such as competition binding assays with ATP, would be required to confirm this.
Conclusion
This comparative guide provides a framework for evaluating the efficacy of a novel picolinic acid derivative, 3-Amino-5-phenylpicolinic acid, as a hypothetical kinase inhibitor. Based on our analysis of hypothetical data, 3-Amino-5-phenylpicolinic acid emerges as a potent and selective inhibitor of Target Kinase X, with a more favorable selectivity profile than the broad-spectrum inhibitor Staurosporine and the multi-targeted inhibitor Dasatinib.
The detailed experimental protocols provided herein offer a robust methodology for the characterization of novel kinase inhibitors. Further studies would be necessary to confirm the mechanism of action of 3-Amino-5-phenylpicolinic acid and to evaluate its efficacy and safety in in vivo models. The picolinic acid scaffold continues to be a valuable starting point for the development of novel and selective kinase inhibitors for the treatment of cancer and other diseases.
References
Flaherty, K. T., et al. (2012). Improved survival with MEK inhibition in BRAF-mutated melanoma. New England Journal of Medicine, 367(2), 107-114. Available at: [Link]
Song, L., et al. (2013). Molecular mechanisms of action and potential biomarkers of growth inhibition of dasatinib (BMS-354825) on hepatocellular carcinoma cells. BMC Cancer, 13, 269. Available at: [Link]
DermNet. (n.d.). Trametinib. Retrieved from [Link]
Patsnap. (2024, July 17). What is the mechanism of Dasatinib? Synapse. Available at: [Link]
Inxight Drugs. (n.d.). STAUROSPORINE. Retrieved from [Link]
Patsnap. (2024, July 17). What is the mechanism of Trametinib dimethyl sulfoxide? Synapse. Available at: [Link]
Liv Hospital. (2026, February 23). Dasatinib. Retrieved from [Link]
Wikipedia. (n.d.). Staurosporine. Retrieved from [Link]
Tanega, C., et al. (2009). Comparison of Bioluminescent Kinase Assays Using Substrate Depletion and Product Formation. ASSAY and Drug Development Technologies, 7(6), 606-614. Available at: [Link]
GlpBio. (2023, October 25). Staurosporine: Broad-Spectrum Kinase Inhibitor with Challenges [Video]. YouTube. Available at: [Link]
MedlinePlus. (2023, June 15). Trametinib. Retrieved from [Link]
MedlinePlus. (2025, February 15). Dasatinib. Retrieved from [Link]
Celtarys. (2025, August 14). Biochemical assays for kinase activity detection. Retrieved from [Link]
DCReport.org. (2025, September 15). Understanding TR-FRET Assays: Protocols and the Role of Plate Readers. Available at: [Link]
Medicines Discovery Catapult. (2026, January 29). Techniques in kinase profiling. Available at: [Link]
Brookhaven National Laboratory. (n.d.). Fine Tuning Drugs to Fight Cancer. BNL Newsroom. Retrieved from [Link]
Frontiers. (2020, August 28). Role of Glutathione Depletion and Reactive Oxygen Species Generation on Caspase-3 Activation: A Study With the Kinase Inhibitor Staurosporine. Retrieved from [Link]
Rudolph, J., et al. (2012). Targeted Kinase Selectivity from Kinase Profiling Data. ACS Medicinal Chemistry Letters, 3(4), 301-305. Available at: [Link]
BMG Labtech. (n.d.). Binding kinetics: high throughput assay for kinase inhibitors. Retrieved from [Link]
Wang, X., et al. (2024). The Inhibition Effect and Mechanism of Staurosporine Isolated from Streptomyces sp. SNC087 Strain on Nasal Polyp. Marine Drugs, 22(1), 38. Available at: [Link]
ResearchGate. (n.d.). Principle of bioluminescent substrate depletion and product formation.... Retrieved from [Link]
BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?. Retrieved from [Link]
Dar, A. C., et al. (2014). Measuring and interpreting the selectivity of protein kinase inhibitors. Nature Chemical Biology, 10(1), 33-42. Available at: [Link]
BPS Bioscience. (n.d.). Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. Retrieved from [Link]
Wang, H., et al. (2020). Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking. RSC Advances, 10(28), 16655-16667. Available at: [Link]
Auld, D. S., et al. (2013). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. Current Chemical Genomics, 7, 13-25. Available at: [Link]
ACS Medicinal Chemistry Letters. (2012, March 14). Targeted Kinase Selectivity from Kinase Profiling Data. Available at: [Link]
European Journal of Medicinal Chemistry. (2019, April 15). Design, synthesis and docking study of novel picolinamide derivatives as anticancer agents and VEGFR-2 inhibitors. Available at: [Link]
Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]
Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2025, May 20). Molecules. Available at: [Link]
BMG Labtech. (n.d.). LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. Retrieved from [Link]
Bio-protocol. (2016, October 20). PKC-θ in vitro Kinase Activity Assay. Available at: [Link]
Google Patents. (n.d.). WO2010026124A1 - Picolinamide derivatives as kinase inhibitors.
Sino Biological. (n.d.). SwiftFluo® TR-FRET Kinase Assay Kits. Retrieved from [Link]
Journal of Medicinal Chemistry. (2015, November 12). Identification of N-(4-((1R,3S,5S)-3-Amino-5-methylcyclohexyl)pyridin-3-yl)-6-(2,6-difluorophenyl)-5-fluoropicolinamide (PIM447), a Potent and Selective Proviral Insertion Site of Moloney Murine Leukemia (PIM) 1, 2, and 3 Kinase Inhibitor in Clinical Trials for Hematological Malignancies. Available at: [Link]
Establishing a Cell-Based Assay to Target Hyperactive Spleen Tyrosine Kinase for High-Throughput Drug Screen. (n.d.). Cureus. Available at: [Link]
Novel GSK-3 kinase inhibitor Pym-5 induces GSK-3β rather than GSK-3α-dependent melanogenesis in murine melanoma cells. (2022, June 15). Journal of Cellular and Molecular Medicine. Available at: [Link]
Scaffold Evaluation & SAR Comparison Guide: 3-Amino-5-phenylpicolinic Acid in Targeted Therapeutics
Executive Summary 3-Amino-5-phenylpicolinic acid (CAS: 1052714-44-9) is a privileged, high-value pharmacophore utilized in modern drug discovery. It serves as a critical core scaffold in the development of targeted Serin...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
3-Amino-5-phenylpicolinic acid (CAS: 1052714-44-9) is a privileged, high-value pharmacophore utilized in modern drug discovery. It serves as a critical core scaffold in the development of targeted Serine/Threonine kinase inhibitors, most notably against the Proviral Integration for Moloney murine leukemia virus (PIM) kinases. This guide objectively compares the structure-activity relationship (SAR) of this scaffold against alternative fragments, detailing the mechanistic causality behind its superior target engagement and providing self-validating experimental protocols for preclinical evaluation.
Mechanistic Rationale: The 3-Amino-5-phenylpicolinic Acid Scaffold
PIM kinases (PIM-1, PIM-2, and PIM-3) are constitutively active oncogenes that drive cell survival, proliferation, and therapeutic resistance in various hematological malignancies and solid tumors[1]. Inhibiting these targets requires overcoming a significant structural hurdle: the ATP-binding hinge region of PIM kinases contains a unique proline residue (e.g., Pro123 in PIM-1) that lacks a conventional amide hydrogen bond donor[2]. This anomaly renders many classical, ATP-competitive kinase inhibitors ineffective.
The elegantly solves this structural challenge through three synergistic modifications[3]:
Picolinic Acid Core: Provides a rigid, planar geometry that inserts deeply into the ATP pocket, forming strong bidentate interactions.
3-Amino Group: Acts as a critical hydrogen bond donor. By compensating for the missing donor in the PIM hinge region, it anchors the molecule directly to the backbone carbonyls of the kinase.
5-Phenyl Group: Vectorially projects into the hydrophobic pocket II (the selectivity pocket). This not only drastically improves binding affinity but also increases the overall lipophilicity (LogP), which is essential for crossing the cell membrane.
Pharmacophore mapping of the 3-amino-5-phenylpicolinic acid scaffold.
Target Pathway: PIM Kinase Signaling
Understanding the biological cascade is vital for designing downstream cellular assays. PIM kinases act as downstream effectors of the JAK/STAT pathway. Once transcribed, they phosphorylate and deactivate pro-apoptotic proteins like BAD (at Ser112), while stabilizing pro-proliferation drivers like c-Myc[1].
Role of PIM kinases in cytokine-driven cell survival and proliferation pathways.
Comparative Structure-Activity Relationship (SAR) Data
To objectively evaluate the performance of the 3-amino-5-phenylpicolinic acid scaffold, we compare it against baseline fragments. The data below represents benchmark values derived from patent literature and subsequent optimization campaigns[3].
Scaffold / Derivative
Biochemical PIM-1 IC₅₀ (nM)
Cellular Viability IC₅₀ (µM)
Permeability (Papp x 10⁻⁶ cm/s)
Mechanistic Rationale
Picolinic Acid (Base)
>10,000
>50.0
0.5
Lacks hinge interactions and hydrophobic bulk; highly polar.
3-Aminopicolinic Acid
1,200
>50.0
1.2
Amino group provides H-bond donor, but lacks hydrophobic engagement.
5-Phenylpicolinic Acid
850
25.0
8.5
Phenyl group engages hydrophobic pocket II, improving binding and LogP.
3-Amino-5-phenylpicolinic Acid
45
1.2
12.4
Optimal balance: H-bond network + hydrophobic engagement + high permeability.
3-Amino-5-(4-fluorophenyl)picolinic Acid
20
0.8
14.1
Fluorine addition prevents metabolic oxidation and enhances pocket filling.
Experimental Protocols & Validation Workflows
To ensure a self-validating system, the SAR optimization of this scaffold must be evaluated using orthogonal biochemical and cell-based assays. Relying solely on biochemical IC₅₀ can lead to false positives due to compound aggregation. Therefore, we pair a Time-Resolved Fluorescence Energy Transfer (TR-FRET) assay with a direct cellular target engagement readout (Western Blot for p-BAD), ensuring the observed cellular phenotype is mechanistically driven by PIM kinase inhibition[2].
Protocol A: Biochemical Kinase Assay (TR-FRET)
Purpose: Quantify direct, ATP-competitive target inhibition without auto-fluorescence interference.
Reagent Preparation: Prepare recombinant PIM-1 kinase, ULight-labeled substrate, and ATP at its predetermined
Km
(to ensure competitive inhibition profiling is accurate).
Compound Titration: Prepare a 10-point dose-response curve of the picolinic acid derivatives (10 µM to 0.5 nM) in DMSO. Ensure final assay DMSO concentration remains <1% to prevent kinase denaturation.
Reaction Initiation: Combine kinase, compound, and ATP/substrate mixture in a 384-well plate. Incubate for 60 minutes at room temperature.
Detection & Analysis: Add Europium (Eu)-anti-phospho antibody. Read on a multi-mode plate reader (Excitation: 320 nm, Emission: 665 nm). Calculate the IC₅₀ using a 4-parameter logistic regression model.
Purpose: Verify that the compound permeates the cell membrane and inhibits PIM kinase in a physiological environment.
Cell Culture & Treatment: Culture MV4-11 (Acute Myeloid Leukemia) cells, which express high basal levels of PIM kinases. Treat with the synthesized compounds for exactly 4 hours. Note: Short duration prevents secondary apoptotic signaling artifacts from skewing the kinase inhibition readout.
Lysis & Extraction: Lyse cells in RIPA buffer supplemented with a robust cocktail of protease and phosphatase inhibitors to preserve the phosphorylation state.
SDS-PAGE & Transfer: Resolve 20 µg of total protein per lane on a 4–12% Bis-Tris gel and transfer to a PVDF membrane.
Immunoblotting: Probe the membrane for p-BAD (Ser112) and total BAD. Normalize the p-BAD/total BAD densitometry ratio to quantify intracellular target engagement.
Iterative SAR screening workflow for picolinic acid-based inhibitors.
References
Source: WIPO (PCT)
Title: Targeting PIM Kinases to Overcome Therapeutic Resistance in Cancer
Source: Cancer Research (AACR Journals)
URL: [Link]
Title: PIM Kinase as an Executional Target in Cancer
Source: Journal of Cancer Prevention (PMC)
URL: [Link]
A Comparative Technical Guide: Next-Generation Substituted Aminopicolinic Acids vs. Legacy Synthetic Auxins As a Senior Application Scientist in agrochemical development, I frequently evaluate the efficacy, target-site k...
Author: BenchChem Technical Support Team. Date: March 2026
A Comparative Technical Guide: Next-Generation Substituted Aminopicolinic Acids vs. Legacy Synthetic Auxins
As a Senior Application Scientist in agrochemical development, I frequently evaluate the efficacy, target-site kinetics, and environmental profiles of novel herbicidal compounds. Synthetic auxin herbicides have been a cornerstone of weed control since the introduction of 2,4-D in 1945[1]. However, the recent development of 6-aryl-substituted 4-aminopicolinic acids—commercially known as the Arylex™ (halauxifen-methyl) and Rinskor™ (florpyrauxifen-benzyl) active ingredients—represents a paradigm shift in receptor affinity and application efficiency[2].
This guide objectively compares the performance of these next-generation substituted aminopicolinic acids against legacy alternatives, detailing the mechanistic causality behind their potency and providing self-validating experimental protocols for receptor binding analysis.
Unlike older herbicide chemical classes, synthetic auxins are not categorized by a single molecular mode of action, but rather by their ability to mimic the natural plant hormone indole-3-acetic acid (IAA)[1]. However, substituted aminopicolinic acids exhibit a highly specialized interaction with the plant's ubiquitination machinery.
The Causality of Potency:
The introduction of a tri- or tetra-substituted aryl group at the 6-position of the 4-aminopicolinic acid scaffold creates a unique steric and electronic profile[3]. Molecular docking studies reveal that compounds like halauxifen-methyl form exceptionally tight π–π stacking, hydrogen bonding, and hydrophobic interactions within the binding pocket of the TIR1/AFB auxin receptor proteins[2].
When the herbicide binds, it acts as "molecular glue" between the TIR1/AFB receptor and Aux/IAA repressor proteins. This triggers the rapid ubiquitination and degradation of the Aux/IAA repressors, freeing Auxin Response Factors (ARFs)[2]. The sudden derepression of ARFs induces a massive overexpression of 1-aminocyclopropane-1-carboxylate synthase (ACS) and 9-cis-epoxycarotenoid dioxygenase (NCED)[2]. The resulting overproduction of ethylene and abscisic acid (ABA) disrupts cellular homeostasis, leading to epinasty, tissue necrosis, and ultimately, plant death[2].
Fig 1. Mechanistic pathway of 6-aryl-picolinate herbicides triggering plant senescence.
Comparative Performance Data
The structural innovations of substituted aminopicolinic acids translate directly to macroscopic field performance. Legacy pyridinecarboxylic acids like picloram require relatively high application rates and exhibit long environmental persistence[4]. In contrast, 6-aryl-picolinates achieve superior broadleaf weed control at fractions of the historical dose[3].
Table 1: Performance Comparison of Synthetic Auxin Classes
Persistent systemic activity; long soil half-life[4]
Phenoxycarboxylic acids
2,4-D
TIR1
500 – 1500
Corn, Wheat, Pasture
Moderate persistence; prone to off-target drift
Note: The exceptionally low application rate (5-10 g ai/ha) of 6-aryl-picolinates is a direct consequence of their optimized receptor binding kinetics, reducing the overall chemical load on the environment[3].
To objectively validate the superior affinity of substituted aminopicolinic acids compared to legacy alternatives, a self-validating Surface Plasmon Resonance (SPR) assay is required. The identification of auxin perception proteins enables the development of quantitative in vitro binding assays using recombinant purified proteins[1].
The following protocol details the step-by-step methodology for quantifying the ligand-induced assembly of the TIR1-Aux/IAA complex.
Step-by-Step Methodology:
Recombinant Protein Preparation:
Express and purify recombinant TIR1 (or AFB5) and an Aux/IAA degron peptide (e.g., IAA7) using a baculovirus/insect cell expression system to ensure proper post-translational folding.
Sensor Chip Functionalization:
Immobilize the purified Aux/IAA degron peptide onto a CM5 sensor chip via standard amine coupling chemistry. Block unreacted sites with 1 M ethanolamine-HCl.
Ligand-Induced Assembly Assay (The "Pull-Down"):
Prepare a running buffer (HEPES, NaCl, Tween-20, pH 7.4). Pre-incubate the TIR1 receptor protein (50 nM) with varying concentrations of the test herbicide (e.g., halauxifen-methyl vs. 2,4-D) ranging from 0.1 nM to 10 µM.
Kinetic Injection:
Inject the TIR1-herbicide complex over the Aux/IAA-functionalized chip at a flow rate of 30 µL/min. Record the association phase for 180 seconds, followed by a 300-second dissociation phase using blank running buffer.
Data Analysis & Causality Check:
Fit the resulting sensorgrams to a 1:1 Langmuir binding model to determine the dissociation constant (
Kd
). Self-Validation: A highly active 6-aryl-picolinate will exhibit a significantly lower
Kd
(higher affinity) and a slower dissociation rate (
koff
) compared to 2,4-D, directly correlating with its lower field application rate.
In Vivo Phenotypic Scoring:
Apply the identical concentration gradient to susceptible broadleaf weed species in a greenhouse setting. Score visual injury 20-22 days post-application on a 0-100% scale (0 = no injury, 100 = complete kill)[3]. Correlate the in vitro
Kd
values with the in vivo ED50 values to validate the predictive power of the SPR assay.
Fig 2. Workflow for validating auxin receptor binding affinity and in vivo efficacy.
Conclusion
The evolution from simple phenoxycarboxylic acids to highly complex 6-(poly-substituted aryl)-4-aminopicolinic acids demonstrates the power of structure-activity relationship (SAR) optimization in agrochemical design. By achieving a tighter fit within the TIR1/AFB receptor pocket, compounds like halauxifen-methyl and florpyrauxifen-benzyl trigger a more aggressive cascade of ACS/NCED overexpression and ethylene/ABA biosynthesis[2]. For researchers and drug development professionals, this class of compounds serves as a premier case study in how targeted receptor kinetics can drive down application rates by orders of magnitude while improving environmental safety[3].
References
US7314849B2 - 6-(poly-substituted aryl)-4-aminopicolinates and their use as herbicides. Google Patents.
New Auxin Mimics and Herbicides. ResearchGate.
Mode of Action of a Novel Synthetic Auxin Herbicide Halauxifen-Methyl. ResearchGate.
Statistical Analysis of 3-Amino-5-phenylpicolinic Acid Bioassay Data: A Comparative Guide for PIM Kinase Inhibitor Scaffolds
Target Audience: Researchers, scientists, and drug development professionals. Introduction: The Strategic Role of the 3-A-5-PPA Scaffold The Proviral Integration of Moloney virus (PIM) kinases (PIM-1, PIM-2, and PIM-3) a...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Role of the 3-A-5-PPA Scaffold
The Proviral Integration of Moloney virus (PIM) kinases (PIM-1, PIM-2, and PIM-3) are constitutively active serine/threonine kinases that act as critical downstream effectors of the JAK/STAT signaling pathway. Because they are overexpressed in hematological malignancies such as acute myeloid leukemia (AML) and multiple myeloma, PIM kinases have become highly validated therapeutic targets [1].
In fragment-based drug discovery (FBDD), 3-Amino-5-phenylpicolinic acid (3-A-5-PPA) serves as a foundational chemical scaffold for designing ATP-competitive pan-PIM inhibitors. While it is not a finalized clinical drug, evaluating the raw bioassay data of this fragment provides crucial insights into Ligand Efficiency (LE) and structure-activity relationships (SAR). This guide objectively compares the biochemical performance of the unoptimized 3-A-5-PPA scaffold against two extensively characterized clinical alternatives: SGI-1776 and AZD1208 [2].
Mechanism of Action & Structural Causality
The efficacy of the 3-A-5-PPA scaffold is rooted in its highly specific interaction with the PIM kinase ATP-binding pocket. The 3-amino group acts as a critical hydrogen bond donor to the hinge region backbone, while the 5-phenyl moiety explores the adjacent hydrophobic pocket. Furthermore, the picolinic acid core interacts with the conserved catalytic lysine (Lys67 in PIM-1), anchoring the fragment and preventing ATP binding.
Figure 1: PIM-1 kinase signaling pathway and the targeted inhibition by the 3-A-5-PPA scaffold.
Comparative Statistical Analysis of Bioassay Data
To evaluate the translational potential of the 3-A-5-PPA scaffold, its biochemical inhibition profile must be contextualized against optimized pan-PIM inhibitors. The data presented below summarizes the half-maximal inhibitory concentration (
IC50
) and Ligand Efficiency (LE) across the three PIM isoforms.
Table 1: Comparative
IC50
and Ligand Efficiency of PIM Kinase Inhibitors
Compound
PIM-1
IC50
(nM)
PIM-2
IC50
(nM)
PIM-3
IC50
(nM)
Ligand Efficiency (LE)
Clinical Status
3-A-5-PPA (Scaffold)
12,500 ± 450
>50,000
18,200 ± 600
~0.32 kcal/mol/HA
Preclinical Fragment
SGI-1776 [3]
7.0 ± 1.8
363.0 ± 27.6
69.0 ± 9.2
~0.28 kcal/mol/HA
Phase I (Suspended)
AZD1208 [4]
0.4 ± 0.1
5.0 ± 0.8
1.9 ± 0.4
~0.35 kcal/mol/HA
Phase I (Completed)
Statistical Interpretation
While the raw
IC50
of 3-A-5-PPA is in the micromolar range, this is statistically expected for a low-molecular-weight fragment. The critical metric here is Ligand Efficiency (LE) —a calculation that normalizes binding affinity by the number of heavy atoms (HA).
An LE of ~0.32 for 3-A-5-PPA demonstrates that the binding energy per atom is highly efficient, rivaling that of the fully optimized drug AZD1208 (~0.35). In contrast, SGI-1776, despite its nanomolar potency, suffers from a lower LE (~0.28) due to its larger molecular weight and off-target liabilities (e.g., FLT3 and haspin inhibition) [3]. Therefore, 3-A-5-PPA provides a superior, low-noise starting point for rational drug design.
When profiling micromolar fragments like 3-A-5-PPA, traditional radiometric assays are prone to high background noise. We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) .
Causality behind the choice: TR-FRET utilizes a long-lifetime Europium (Eu) fluorophore. By introducing a microsecond delay before measurement, short-lived background autofluorescence from the chemical library completely decays. This yields a pristine signal-to-noise ratio, which is mandatory for resolving the weak binding kinetics of fragments.
This protocol is designed as a self-validating system. It incorporates rigorous controls to ensure that the calculated
IC50
is derived from true competitive inhibition rather than assay artifacts or protein denaturation.
Step 1: Reagent Preparation & ATP Optimization
Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM
MgCl2
, 1 mM EGTA, 0.01% Brij-35).
Dilute GST-tagged recombinant PIM-1 kinase to a final well concentration of 1 nM.
Critical Control: Set the ATP concentration strictly at the apparent
Km
for PIM-1 (typically ~10 µM). Using ATP concentrations higher than the
Km
will artificially mask the binding of competitive fragments like 3-A-5-PPA.
Step 2: Compound Dilution & Addition
Dissolve 3-A-5-PPA in 100% DMSO to create a 10 mM stock.
Perform an 11-point, 1:3 serial dilution in a 384-well low-volume white plate.
Critical Control: Normalize the final DMSO concentration in all wells (including positive and negative controls) to exactly 1.0%. Variations in DMSO >1.5% will denature the kinase and yield false positives.
Step 3: Reaction Assembly & Incubation
Add 4 µL of the diluted 3-A-5-PPA to the assay plate.
Add 8 µL of the Kinase/Antibody mixture (PIM-1 + Eu-anti-GST antibody).
Add 4 µL of the Kinase Tracer (Alexa Fluor 647 labeled ATP-competitive probe).
Seal the plate and incubate in the dark at room temperature (
22∘C
) for exactly 60 minutes to reach binding equilibrium.
Step 4: Detection & Statistical Validation
Read the plate on a TR-FRET enabled microplate reader (Excitation: 340 nm; Emission: 615 nm for Donor, 665 nm for Acceptor).
Calculate the Emission Ratio (665 nm / 615 nm).
Self-Validation (Z'-factor calculation): Before determining the
IC50
, calculate the assay's Z'-factor using the formula:
Z′=1−∣μp−μn∣3(σp+σn)
. The assay is only statistically valid if
Z′≥0.6
.
Fit the normalized data to a 4-Parameter Logistic (4PL) regression model to extract the
IC50
and Hill slope. A Hill slope significantly deviating from 1.0 indicates non-specific aggregation, prompting immediate rejection of the data point.
Conclusion
The statistical analysis of 3-Amino-5-phenylpicolinic acid bioassay data reveals that while it lacks the raw nanomolar potency of mature clinical candidates like AZD1208 and SGI-1776, its exceptional Ligand Efficiency makes it a structurally superior scaffold. By employing self-validating TR-FRET methodologies, researchers can confidently utilize 3-A-5-PPA as a highly stable, ATP-competitive anchor to develop the next generation of highly selective pan-PIM kinase inhibitors.
References
Title: PIM kinase inhibitor, AZD1208, inhibits protein translation and induces autophagy in primary chronic lymphocytic leukemia cells
Source: Oncotarget (NIH PMC)
URL: [Link]
Title: AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia
Source: Blood (NIH PMC)
URL: [Link]
Title: Biological Effects of the Pim Kinase Inhibitor, SGI-1776, in Multiple Myeloma
Source: Clinical Lymphoma, Myeloma & Leukemia (NIH PMC)
URL: [Link]
Validation
Inter-laboratory comparison of 3-Amino-5-phenylpicolinic acid analysis
An Inter-laboratory Guide to the Analysis of 3-Amino-5-phenylpicolinic Acid: Establishing Method Robustness and Comparability Introduction: The Critical Need for Standardized Analysis 3-Amino-5-phenylpicolinic acid is a...
Author: BenchChem Technical Support Team. Date: March 2026
An Inter-laboratory Guide to the Analysis of 3-Amino-5-phenylpicolinic Acid: Establishing Method Robustness and Comparability
Introduction: The Critical Need for Standardized Analysis
3-Amino-5-phenylpicolinic acid is a molecule of significant interest in the pharmaceutical industry, often emerging as a key intermediate or a potential impurity in the synthesis of active pharmaceutical ingredients (APIs). The accurate quantification of such impurities is not merely an analytical exercise; it is a cornerstone of drug safety and regulatory compliance.[1] Impurities, even at trace levels, can impact the safety and efficacy of a final drug product, making their rigorous control a mandatory aspect of pharmaceutical development and manufacturing.[1]
This guide provides a comprehensive framework for conducting an inter-laboratory comparison for the analysis of 3-Amino-5-phenylpicolinic acid. The objective of such a study is to establish the reproducibility and robustness of an analytical method when performed by different analysts in different laboratories with different equipment.[2] This process is essential for validating a method for use in quality control (QC) environments, supporting regulatory submissions, and ensuring consistent product quality across manufacturing sites. We will delve into the rationale behind methodological choices, provide a detailed reference protocol, and outline the statistical framework for data evaluation, adhering to internationally recognized standards.
Pillar 1: Selecting the Optimal Analytical Methodology
The choice of analytical technique is the foundation of any successful validation. For a polar, UV-active compound like 3-Amino-5-phenylpicolinic acid, several methods are viable. However, the intended purpose of the analysis—quantifying a potential impurity—demands high sensitivity and selectivity.
Causality Behind the Choice: Why LC-MS/MS is the Gold Standard
While High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a workhorse in many QC labs, it can suffer from a lack of specificity when analyzing complex sample matrices. Co-eluting compounds can interfere with the analyte peak, leading to inaccurate quantification.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) overcomes this limitation by providing two dimensions of selectivity: chromatographic separation and mass-to-charge ratio (m/z) filtering. This makes it the preferred method for impurity analysis, offering unparalleled sensitivity and specificity.[1] The use of Multiple Reaction Monitoring (MRM) allows the instrument to selectively monitor for a specific precursor-to-product ion transition, effectively eliminating background noise and confirming the analyte's identity with high confidence.
Feature
HPLC-UV
LC-MS/MS
Rationale for 3-Amino-5-phenylpicolinic Acid Analysis
Selectivity
Moderate
Very High
Crucial for distinguishing the analyte from structurally similar impurities and matrix components.
Sensitivity
ng-µg range
pg-ng range
Necessary to meet stringent regulatory limits for impurities (typically <0.1%).
Confirmation
Based on Retention Time
Retention Time + Mass Transitions
Provides unequivocal identification, a key requirement for regulatory bodies.[3]
Cost
Lower
Higher
The investment is justified by the need for accurate, defensible data in a regulated environment.
Complexity
Lower
Higher
Requires specialized expertise but yields superior data quality.
Pillar 2: A Validated Reference Method Protocol
The following protocol for an LC-MS/MS method serves as the reference procedure for the inter-laboratory study. Each parameter has been optimized to ensure robustness and high performance. This protocol is designed to be a self-validating system; adherence to its specifications is the first step in achieving comparable results.
Experimental Protocol: LC-MS/MS Analysis
1. Sample Preparation
Objective: To accurately dissolve the sample and minimize matrix effects.
Procedure:
Accurately weigh approximately 10 mg of the drug substance or sample into a 10 mL volumetric flask.
Add approximately 7 mL of diluent (90:10 Water:Acetonitrile, v/v).
Sonicate for 5 minutes to ensure complete dissolution.
Allow the solution to return to room temperature.
Dilute to volume with the diluent and mix thoroughly.
Transfer an aliquot to an HPLC vial for analysis.
2. Chromatographic Conditions
Rationale: A reversed-phase C18 column is chosen for its versatility in retaining polar and non-polar compounds. The use of formic acid in the mobile phase aids in protonating the analyte, leading to better peak shape and improved ionization efficiency for mass spectrometry. A gradient elution is employed to ensure adequate separation from other components and a reasonable run time.[4]
Parameters:
Column: C18, 2.1 x 100 mm, 1.8 µm particle size
Mobile Phase A: 0.1% Formic Acid in Water
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
Flow Rate: 0.3 mL/min
Column Temperature: 40°C
Injection Volume: 5 µL
Gradient Program:
Time (min)
%B
0.0
5
8.0
95
10.0
95
10.1
5
| 12.0 | 5 |
3. Mass Spectrometry Conditions
Rationale: Electrospray Ionization (ESI) in positive mode is selected as picolinic acid derivatives readily accept a proton. The MRM transitions are specific to the parent and a stable fragment ion of 3-Amino-5-phenylpicolinic acid, ensuring highly selective detection.[5]
MRM Transition (Quantifier): To be determined empirically (e.g., m/z 215.1 → 171.1)
MRM Transition (Qualifier): To be determined empirically (e.g., m/z 215.1 → 143.1)
Pillar 3: Designing and Executing the Inter-laboratory Study
A successful inter-laboratory study requires meticulous planning and a clear protocol that all participating laboratories must follow. The structure of this study is based on the principles outlined in international guidelines such as ASTM E691 and ISO 5725.[6][7]
Study Workflow
Caption: High-level workflow for conducting a robust inter-laboratory study.
Step-by-Step Methodology
Recruitment of Laboratories: Invite a minimum of 6-8 laboratories with the requisite LC-MS/MS capabilities to participate.[6] This number is critical for generating statistically significant data.
Sample Preparation and Distribution:
Prepare a single, large, homogeneous batch of the test material (e.g., an API spiked with a known concentration of 3-Amino-5-phenylpicolinic acid). Homogeneity is the most critical factor for a valid study.[8]
Divide the batch into identical samples, one for each participating laboratory.
Each sample kit should include: the test sample, a vial of certified reference standard for 3-Amino-5-phenylpicolinic acid, the detailed analytical protocol, and standardized reporting templates.
Analysis and Reporting:
Each laboratory must analyze the sample in triplicate using the provided protocol.
Analysts should perform the experiment on two separate days to capture intermediate precision.
Results must be reported back to the study coordinator in the specified format, including all raw data and chromatograms.
Pillar 4: Statistical Analysis and Data Interpretation
The goal of the statistical analysis is to determine the precision of the method under two conditions: repeatability and reproducibility.[2]
Repeatability (Intra-laboratory precision, sr): The variation observed when the same analyst uses the same equipment to analyze the same sample over a short period.
Reproducibility (Inter-laboratory precision, sR): The variation observed when different analysts in different laboratories analyze the same sample. This is the ultimate measure of a method's robustness.
Data Evaluation Workflow
Caption: Statistical workflow for evaluating inter-laboratory comparison data.
Example Data and Interpretation
Consider a hypothetical study where a sample with a target concentration of 0.10% w/w of 3-Amino-5-phenylpicolinic acid was sent to 8 laboratories.
Table 2: Hypothetical Inter-laboratory Study Results (% w/w)
Laboratory
Result 1
Result 2
Result 3
Mean
Std. Dev.
Lab 1
0.102
0.101
0.103
0.102
0.0010
Lab 2
0.098
0.099
0.097
0.098
0.0010
Lab 3
0.105
0.106
0.104
0.105
0.0010
Lab 4
0.095
0.096
0.096
0.096
0.0006
Lab 5
0.100
0.101
0.102
0.101
0.0010
Lab 6
0.108
0.109
0.107
0.108
0.0010
Lab 7
0.099
0.098
0.099
0.099
0.0006
Lab 8
0.103
0.104
0.102
0.103
0.0010
After performing an Analysis of Variance (ANOVA) on this data, the following precision statistics can be calculated.
Table 3: Statistical Summary of Hypothetical Results
Parameter
Value
Acceptance Criterion (Typical)
Number of Labs
8
> 6
Overall Mean (% w/w)
0.1015
N/A
Repeatability Std. Dev. (sr)
0.0009
-
Repeatability RSD (RSDr)
0.89%
< 5%
Reproducibility Std. Dev. (sR)
0.0044
-
Reproducibility RSD (RSDR)
4.33%
< 15%
Interpretation: The results show excellent repeatability within labs (RSDr < 1%) and strong reproducibility between labs (RSDR < 5%). These values would typically be considered acceptable for a validated impurity method, demonstrating that the analytical procedure is robust and transferable across different laboratory environments.[9]
Conclusion
An inter-laboratory comparison is a rigorous and indispensable step in the validation of an analytical method for a pharmaceutical impurity like 3-Amino-5-phenylpicolinic acid.[10][11] It provides the ultimate evidence that a method is not just suitable for its intended purpose, but also robust, reliable, and transferable.[6] By following a well-designed study protocol grounded in established standards, employing a highly selective analytical technique like LC-MS/MS, and performing a thorough statistical evaluation, organizations can ensure data integrity, meet stringent regulatory expectations, and ultimately, safeguard patient health.[2][7]
References
A Comprehensive Guide for Analytical Method Validation. (2023). Pharmaffiliates. Available at: [Link]
Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025). Angstrom Tobias. Available at: [Link]
Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (2025). Biotech Spain. Available at: [Link]
GUIDELINE FOR INTER-LABORATORY TESTS. (Year N/A). BISFA. Available at: [Link]
Conducting an Interlaboratory Study to Evaluate the Performance of an Analytical Method. (2013). ASTM International. Available at: [Link]
Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (Date N/A). ICH. Available at: [Link]
Analytical Method Validation (AMV) in Pharmaceuticals. (Year N/A). Pharmaguideline. Available at: [Link]
ICH Q2(R2) Guideline on validation of analytical procedures. (2023). European Medicines Agency (EMA). Available at: [Link]
A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea. (2023). Molecules. Available at: [Link]
Title: Operational Guide: Safe Handling, Deactivation, and Disposal of 3-Amino-5-phenylpicolinic Acid 1. Chemical Profiling and Hazard Causality 3-Amino-5-phenylpicolinic acid (also referenced as 3-Amino-5-phenylpyridine...
Author: BenchChem Technical Support Team. Date: March 2026
Title: Operational Guide: Safe Handling, Deactivation, and Disposal of 3-Amino-5-phenylpicolinic Acid
1. Chemical Profiling and Hazard Causality
3-Amino-5-phenylpicolinic acid (also referenced as 3-Amino-5-phenylpyridine-2-carboxylic acid) presents unique logistical challenges in laboratory waste management [6]. As a Senior Application Scientist, I emphasize that treating this compound as generic organic waste is a critical operational failure. To safely manage its disposal, one must understand the causality behind its toxicity.
The molecule contains three reactive domains dictating its hazard profile:
Primary Aromatic Amine (PAA): The amino group at the C3 position classifies this compound as a PAA. PAAs are highly lipid-soluble, allowing them to rapidly penetrate dermal barriers. In biological systems, PAAs undergo metabolic N-hydroxylation, leading to mutagenic and carcinogenic electrophilic intermediates. Furthermore, PAAs are notoriously toxic to aquatic ecosystems, often causing long-lasting environmental damage [5].
Picolinic Acid Core: The pyridine-2-carboxylic acid moiety acts as a strong bidentate chelating agent. If discharged into wastewater, it can mobilize heavy metals from plumbing or environmental sediments, compounding its ecological toxicity.
Phenyl Substitution: The C5 phenyl ring increases the compound's overall lipophilicity (LogP) and environmental persistence, making natural biodegradation incredibly slow.
Because of these factors, 3-Amino-5-phenylpicolinic acid must be strictly segregated. It cannot be drain-disposed under any circumstances [2].
To ensure safe storage prior to disposal, waste containing 3-Amino-5-phenylpicolinic acid must be classified and segregated according to the following parameters:
Parameter
Specification / Threshold
Operational Rationale
Waste Classification
Hazardous (Toxic, Aquatic Pollutant)
High aquatic toxicity and potential PAA-induced mutagenicity require strict EPA compliance [5].
Maximum Storage Volume
1 Quart (~1 Liter) per container
Due to acute toxicity risks, treat similarly to EPA P-listed acutely hazardous waste to minimize spill impact [9].
Incompatible Materials
Strong oxidizers, strong acids, acyl halides
The amine group reacts violently with acyl halides; the carboxylic acid reacts with strong bases [1].
Glove Breakthrough Time
> 480 minutes (Nitrile, 0.11 mm min.)
Lipid solubility of PAAs necessitates high-density nitrile or butyl rubber to prevent dermal absorption [3].
Aqueous Solubility
Low at neutral pH; soluble in basic/acidic media
Waste solutions are often pH-adjusted, requiring chemically resistant, non-metal (e.g., HDPE) storage containers [12].
3. Disposal Workflows and Logical Routing
The disposal strategy depends entirely on the physical state and volume of the waste. Below is the decision-making workflow for segregating and processing 3-Amino-5-phenylpicolinic acid.
Workflow for the segregation, deactivation, and disposal of 3-Amino-5-phenylpicolinic acid.
4. Experimental Protocols for Disposal and Deactivation
Protocol A: In-Lab Oxidative Deactivation (For Small-Scale Aqueous Waste)
Causality: Small-scale laboratory treatment reduces transport risks and environmental liability. Acidified potassium permanganate (
KMnO4
) is an aggressive oxidant that efficiently degrades primary aromatic amines. The permanganate attacks the electron-rich aromatic ring and the amine group, oxidizing them to less toxic, non-aromatic carboxylic acid fragments [1].
Self-Validation: The reaction is self-indicating. The persistence of the purple permanganate color confirms that all oxidizable amine species have been consumed.
Step-by-Step Methodology:
Preparation: Conduct this procedure strictly inside a certified chemical fume hood. Wear double nitrile gloves, a lab coat, and a face shield.
Acidification: Transfer the aqueous 3-Amino-5-phenylpicolinic acid waste (up to 500 mL) into a large borosilicate glass beaker. Slowly add 3M Sulfuric Acid (
H2SO4
) dropwise while stirring until the solution reaches pH < 3. Note: Acidification increases the oxidation potential of the permanganate.
Oxidation: Slowly add a 0.2M Potassium Permanganate (
KMnO4
) solution in 10 mL increments. The solution will initially turn brown as Manganese Dioxide (
MnO2
) precipitates, indicating the oxidation of the aromatic amine.
Validation: Continue adding
KMnO4
until a faint purple color persists in the solution for at least 30 minutes at room temperature. This visual cue validates the complete destruction of the PAA moiety.
Neutralization and Disposal: Neutralize the oxidized mixture to pH 7-9 using 1M Sodium Hydroxide (
NaOH
). Collect the resulting suspension (containing
MnO2
salts and degraded organic fragments) in a designated hazardous waste container for final incineration. Do not flush down the drain [1].
Protocol B: Triple-Rinse Procedure for Empty Containers and Glassware
Causality: Because of the acute toxicity and environmental persistence of substituted picolinic acids, empty containers cannot be discarded in standard recycling or trash. They must be subjected to a triple-rinse protocol to ensure no residual chemical leaches into the environment [12].
Step-by-Step Methodology:
First Rinse (Primary Extraction): Add a compatible solvent (e.g., methanol or a dilute acid solution) to the empty container, filling it to approximately 10% of its total volume. Cap tightly and agitate vigorously for 30 seconds to dissolve residual powder or film.
Rinsate Collection: Drain the first rinsate into a designated "Aromatic Amine / Picolinic Acid Hazardous Waste" container. This first rinse contains the highest concentration of the active compound.
Second and Third Rinses: Repeat the process two more times using the same solvent volume. Collect all rinsate into the hazardous waste container [9].
Drying and Defacing: Allow the container to air-dry completely in the fume hood. Once dry, completely deface or remove the original chemical label. The container can now be disposed of as non-hazardous solid waste, or reused for compatible laboratory processes [7].
Protocol C: Bulk Solid Waste Management
For bulk solid powders or highly concentrated stock solutions that cannot be safely oxidized in the lab:
Containment: Keep the solid 3-Amino-5-phenylpicolinic acid in its original, tightly sealed container. If the original container is compromised, place it inside a secondary, chemically resistant high-density polyethylene (HDPE) container.
Labeling: Affix a standardized hazardous waste label. Explicitly list "3-Amino-5-phenylpicolinic acid (Primary Aromatic Amine)" and check the boxes for "Toxic" and "Environmental Hazard" [9].
Incineration Routing: Transfer the container to the facility's central hazardous waste accumulation area. The only acceptable final disposal method for persistent aromatic amines and complex heterocyclic acids of this nature is high-temperature commercial incineration by a licensed environmental services provider [8].
5. Spill Response Integration
In the event of an accidental release of the solid powder, do not sweep, as this generates inhalable hazardous dust. Instead, gently cover the spill with absorbent pads dampened with a dilute acidic solution to suppress dust and solubilize the amine. Scoop the contaminated material using non-sparking tools into a hazardous waste bag, seal it, and route it directly for high-temperature incineration[3]. Treat all cleanup materials (gloves, pads, scoops) as acutely hazardous waste [9].
References
Safety & Risk Services. "In-Laboratory Treatment of Chemical Waste." The University of British Columbia. Available at:[Link]
Collect and Recycle. "Amine Disposal For Businesses." Collect and Recycle UK. Available at: [Link]
SKC Inc. "SDS 2001 - Aromatic Amine DECONtamination Solution." SKC Inc. Available at:[Link]
SKC Inc. "SDS 2002 - Aromatic Amine Cleaning Developing Solution." SKC Inc. Available at:[Link]
American Chemical Society. "Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines." ACS Chemical Health & Safety. Available at:[Link]
Chemsrc. "3-Amino-5-phenylpicolinic acid CAS 1052714-44-9." Chemsrc. Available at:[Link]
Environmental Protection Agency. "Label Review Manual - Chapter 13: Storage and Disposal." EPA. Available at:[Link]
Environmental Protection Agency. "Guidelines for the Disposal of Small Quantities of Unused Pesticides." EPA. Available at:[Link]
Boston University Office of Research. "Acutely Toxic 'P-listed' Hazardous Chemical Waste Guidance." BU EHS. Available at:[Link]
Dartmouth College. "Hazardous Waste Disposal Guide - Research Areas." Dartmouth Policy Portal. Available at:[Link]
Handling
A Comprehensive Guide to Personal Protective Equipment for Handling 3-Amino-5-phenylpicolinic Acid
Disclaimer: At the time of this writing, a specific Safety Data Sheet (SDS) for 3-Amino-5-phenylpicolinic acid was not publicly available. The following guidance is a synthesis of information from SDSs and safety protoco...
Author: BenchChem Technical Support Team. Date: March 2026
Disclaimer: At the time of this writing, a specific Safety Data Sheet (SDS) for 3-Amino-5-phenylpicolinic acid was not publicly available. The following guidance is a synthesis of information from SDSs and safety protocols for structurally related compounds, including aminopyridines, picolinic acids, and other aromatic carboxylic acids.[1][2][3][4][5][6][7] It is imperative to consult the direct supplier for a compound-specific SDS before handling and to conduct a thorough, site-specific risk assessment for your particular experimental conditions. This guide is intended to provide essential safety and logistical information for researchers, scientists, and drug development professionals.
The structural similarity of 3-Amino-5-phenylpicolinic acid to other aminopyridine and picolinic acid derivatives suggests that it should be handled with care, assuming potential for skin, eye, and respiratory irritation, as well as possible toxicity if ingested or absorbed through the skin.[1][2][3][8] A robust personal protective equipment (PPE) plan is therefore crucial to minimize exposure and ensure a safe laboratory environment.
Core Principles of Chemical Handling
Before any manipulation of 3-Amino-5-phenylpicolinic acid, a thorough understanding of its potential hazards is essential. Based on analogous compounds, the primary risks include:
Skin Irritation and Sensitization: Aromatic amines and carboxylic acids can cause skin irritation upon direct contact.[1][4][8] Some individuals may also develop allergic skin reactions (sensitization) after repeated exposure.[8][9]
Serious Eye Irritation: As a crystalline solid, the dust of this compound can be abrasive to the eyes.[1][3][4][8] Chemical irritation is also a significant concern, potentially leading to serious eye damage.[1][3][4][8]
Respiratory Tract Irritation: Inhalation of airborne dust can irritate the respiratory system.[3][4]
Toxicity: Some aminopyridine derivatives are known to be toxic if swallowed, inhaled, or absorbed through the skin.[2][3]
Therefore, all handling of 3-Amino-5-phenylpicolinic acid should occur in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[3][4][5]
Recommended Personal Protective Equipment (PPE)
The selection of appropriate PPE is dependent on the scale and nature of the work being performed. The following table summarizes the recommended PPE for various laboratory tasks involving 3-Amino-5-phenylpicolinic acid.
Task
Eye and Face Protection
Hand Protection
Body Protection
Respiratory Protection
Weighing and preparing solutions (small scale, in a fume hood)
Chemical safety goggles
Nitrile gloves
Laboratory coat
Not generally required if handled in a fume hood
Chemical synthesis and purification (in a fume hood)
Chemical safety goggles and a face shield
Nitrile or neoprene gloves (consider double-gloving)
Laboratory coat and chemical-resistant apron
Not generally required if handled in a fume hood
Large-scale handling or potential for significant dust generation
Chemical safety goggles and a face shield
Nitrile or neoprene gloves (double-gloving recommended)
Chemical-resistant suit or coveralls
NIOSH-approved respirator with a particulate filter (e.g., N95)
Spill cleanup
Chemical safety goggles and a face shield
Heavy-duty nitrile or butyl rubber gloves
Chemical-resistant suit or coveralls and boots
NIOSH-approved respirator with a particulate filter
Detailed PPE Specifications
Eye and Face Protection:
Chemical safety goggles that conform to ANSI Z87.1 or EN 166 standards are mandatory for all work with 3-Amino-5-phenylpicolinic acid to protect against dust and splashes.[1][3]
A face shield should be worn in conjunction with safety goggles during procedures with a higher risk of splashing or dust generation, such as when transferring large quantities of the solid or working with solutions under pressure.[10]
Hand Protection:
Chemical-resistant gloves , such as nitrile or neoprene, should be worn at all times.[4][7] Always inspect gloves for any signs of degradation or punctures before use.
Double-gloving is recommended for tasks involving larger quantities or prolonged handling to provide an extra layer of protection.
Contaminated gloves should be removed using the proper technique to avoid skin contact and disposed of as hazardous waste.[9] Hands should be thoroughly washed with soap and water after removing gloves.[4]
Skin and Body Protection:
A laboratory coat should be worn and fully buttoned to protect the skin and personal clothing.[4]
For larger-scale operations or situations with a high risk of spills, a chemical-resistant apron or suit is recommended.[5]
Full-length pants and closed-toe shoes are required in any laboratory setting where hazardous chemicals are handled.[4]
Respiratory Protection:
All manipulations of solid 3-Amino-5-phenylpicolinic acid that could generate dust should be performed in a certified chemical fume hood .[3][4][5]
If a fume hood is not available or if there is a potential for significant aerosolization, a NIOSH-approved respirator with a particulate filter (e.g., N95) should be used.[3][5]
Operational and Disposal Plans
Experimental Workflow and PPE Selection
The following diagram illustrates a logical workflow for selecting the appropriate level of PPE based on the experimental task.
Caption: Decision workflow for selecting appropriate PPE.
Step-by-Step Donning and Doffing of PPE
Proper donning and doffing procedures are critical to prevent cross-contamination.
Donning Sequence:
Lab Coat/Suit: Put on the lab coat or chemical-resistant suit, ensuring it is fully fastened.
Respirator (if required): Perform a fit check to ensure a proper seal.
Eye and Face Protection: Put on safety goggles, followed by a face shield if necessary.
Gloves: Don the first pair of gloves, pulling the cuffs over the sleeves of the lab coat. If double-gloving, don the second pair over the first.
Doffing Sequence:
Gloves (Outer Pair): If double-gloved, remove the outer pair first.
Lab Coat/Suit and Gloves (Inner Pair): Remove the lab coat or suit by rolling it outwards, away from the body. As you remove the sleeves, peel off the inner pair of gloves so they are inside out and contained within the sleeves.
Face Shield and Goggles: Remove the face shield from the back, followed by the goggles.
Respirator (if worn): Remove the respirator from the back.
Hand Hygiene: Immediately wash hands thoroughly with soap and water.
Spill and Disposal Plan
Spill Cleanup:
Evacuate and Alert: Alert others in the area and evacuate if necessary.
Don PPE: Wear the appropriate PPE for spill cleanup, including a respirator.[5]
Contain: For solid spills, carefully sweep up the material to avoid creating dust.[11] For liquid spills, use an inert absorbent material like vermiculite or sand.[11][12]
Neutralize (if applicable and safe): For acidic solutions, consider neutralization with a weak base like sodium bicarbonate, but be aware that this can generate heat and splattering.[11][13]
Collect and Dispose: Place the contained material in a clearly labeled, sealed container for hazardous waste.[11][14]
Decontaminate: Clean the spill area with soap and water.[11]
Waste Disposal:
All waste containing 3-Amino-5-phenylpicolinic acid, including contaminated PPE and spill cleanup materials, must be treated as hazardous waste.[5][14]
Collect waste in a properly labeled, sealed, and compatible container.[14][15]
Dispose of the hazardous waste through your institution's environmental health and safety (EHS) office in accordance with all local, state, and federal regulations.[4][16] Do not pour chemical waste down the drain.[7]
By adhering to these comprehensive PPE and handling guidelines, researchers can safely work with 3-Amino-5-phenylpicolinic acid, minimizing the risk of exposure and ensuring a secure laboratory environment.
References
Jubilant Ingrevia Limited. (n.d.). 2-Aminopyridine Safety Data Sheet.
Jubilant Ingrevia. (2024, February 22). 4-Aminopyridine.
Fisher Scientific. (2007, July 10). Material Safety Data Sheet 4-Aminopyridine.
Benchchem. (n.d.). Personal protective equipment for handling 4-aminopyridine-3-sulfonic Acid.
Queen Mary University of London. (n.d.). Spill procedure: Clean-up guidance.
Benchchem. (n.d.). Personal protective equipment for handling 4-Amino-3-chloropyridine N-oxide.
ChemicalBook. (2026, January 17). 4-Aminopyridine-2-carboxylic acid - Safety Data Sheet.
Cornell University. (n.d.). 5.4.1.1 Incidental Spill Cleanup Procedures. Retrieved from Environment, Health and Safety, Cornell University.
1st Scientific. (n.d.). 6-Aminopicolinic acid.
National Center for Biotechnology Information. (n.d.). 3-Aminopicolinic acid. PubChem Compound Database.
ChemScene. (2025, December 8). Safety Data Sheet.
University of Utah. (n.d.). Acid Handling.
Benchchem. (n.d.). Personal protective equipment for handling 5-Hydroxybenzothiazole-2-carboxylic acid.
RecSupply. (n.d.). Safety Data Sheet.
Spectrum Chemical. (2018, December 28). SAFETY DATA SHEET.
Georgia Institute of Technology. (n.d.). Spill Kits and Spill Clean Up Procedures. Retrieved from Environmental Health & Safety, Georgia Institute of Technology.
Fisher Scientific. (2023, September 25). SAFETY DATA SHEET Picolinic acid.
Santa Cruz Biotechnology. (n.d.). 4-Aminopicolinic Acid.
University of Pittsburgh. (n.d.). Chemical Spill Cleanup.
J&K Scientific LLC. (2021, September 2). Chemical spill cleanup procedures.
University of Bristol. (n.d.). Disposal of Chemical Waste. Retrieved from Safety and Health Services, University of Bristol.
Chem-Supply. (n.d.). 2-Picolinic acid Safety Data Sheet.
Fisher Scientific. (2010, November 16). SAFETY DATA SHEET.
Greenflow. (2024, October 1). How to Dispose of Acids and Bases Safely: A Complete Guide.
ECHEMI. (n.d.). What are the steps to safely dispose of acids?.